molecular formula C9H10FNO2 B2496847 3-amino-3-(2-fluorophenyl)propanoic Acid CAS No. 117391-49-8; 151911-22-7; 151911-32-9

3-amino-3-(2-fluorophenyl)propanoic Acid

Cat. No.: B2496847
CAS No.: 117391-49-8; 151911-22-7; 151911-32-9
M. Wt: 183.182
InChI Key: RSCLTSJQAQBNCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-3-(2-fluorophenyl)propanoic Acid is a useful research compound. Its molecular formula is C9H10FNO2 and its molecular weight is 183.182. The purity is usually 95%.
BenchChem offers high-quality 3-amino-3-(2-fluorophenyl)propanoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-amino-3-(2-fluorophenyl)propanoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-3-(2-fluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c10-7-4-2-1-3-6(7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSCLTSJQAQBNCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CC(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117391-49-8
Record name 3-amino-3-(2-fluorophenyl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(R)-3-amino-3-(2-fluorophenyl)propionic acid vs racemic mixture

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis: Enantiopure (R)-Isomer vs. Racemic Mixture

Executive Summary

This technical guide analyzes (R)-3-amino-3-(2-fluorophenyl)propionic acid , a


-amino acid critical in the synthesis of proteolytically stable peptidomimetics and pharmaceutical intermediates. While the racemic mixture is synthetically accessible via standard condensation reactions, the (R)-enantiomer is frequently the pharmacophore of choice due to its specific spatial arrangement, which governs secondary structure formation (e.g., 

-peptides forming 14-helices) and receptor binding affinity.

This document details the physicochemical divergence caused by the ortho-fluorine substitution, provides a self-validating chemo-enzymatic synthesis protocol, and outlines the analytical separation of the enantiomers.

Structural & Physicochemical Properties[1][2]

The introduction of a fluorine atom at the ortho position of the phenyl ring creates significant electronic and steric effects that distinguish this molecule from its non-fluorinated analog (


-phenylalanine).
The "Fluorine Effect" in -Amino Acids
  • Electronic Modulation: Fluorine is highly electronegative, lowering the pKa of the adjacent amino group via inductive effects. This alters the zwitterionic equilibrium compared to the non-fluorinated parent.

  • Conformational Bias (The Gauche Effect): The C–F bond prefers a gauche conformation relative to adjacent electron-rich centers (like the ammonium group) to minimize electrostatic repulsion and maximize

    
     hyperconjugation. This pre-organizes the molecule for binding, reducing the entropic penalty upon docking with a protein target.
    
  • Metabolic Stability: The 2-fluoro substituent blocks metabolic oxidation at the susceptible ortho position, a common clearance pathway for phenyl-containing drugs.

Comparison: Racemic vs. (R)-Enantiomer
FeatureRacemic Mixture(R)-Enantiomer
Composition 50% (R) / 50% (S)>99% (R)
Melting Point Typically lower (eutectic behavior often observed)Sharp, distinct melting point (approx. 238°C dec.)
Biological Activity Mixed agonist/antagonist potential; "ballast" isomer may cause toxicity.High specificity; precise folding in peptidomimetics.
Solubility Variable due to lattice energy differences.Consistent; critical for formulation.
Synthesis Cost Low (One-pot condensation).High (Requires resolution or asymmetric catalysis).

Synthetic Methodologies

To achieve the high optical purity required for drug development, a Chemo-Enzymatic Approach is recommended. This hybrid method combines the scalability of chemical synthesis with the stereospecificity of biocatalysis.

Workflow Visualization

The following diagram illustrates the conversion of the racemic ester to the pure (R)-enantiomer using a Kinetic Resolution strategy.

G Start Start: 2-Fluorobenzaldehyde Step1 Rodionov Reaction (Malonic acid, NH4OAc) Start->Step1 Condensation Racemate Racemic 3-amino-3-(2-fluorophenyl) propionic acid Step1->Racemate Esterification Esterification (SOCl2, EtOH) Racemate->Esterification RacEster Racemic Ethyl Ester Esterification->RacEster Enzyme Enzymatic Hydrolysis (Lipase PSIM or CAL-B) RacEster->Enzyme Kinetic Resolution S_Acid (S)-Acid (Hydrolyzed Product) Enzyme->S_Acid Fast Reaction R_Ester (R)-Ester (Unreacted) Enzyme->R_Ester Slow Reaction (Remains) Final Final Hydrolysis -> (R)-Amino Acid R_Ester->Final Chemical Hydrolysis

Figure 1: Chemo-enzymatic workflow for the isolation of (R)-3-amino-3-(2-fluorophenyl)propionic acid via kinetic resolution.

Experimental Protocols

Protocol A: Synthesis of Racemic Background (Rodionov Reaction)

Context: This reaction condenses an aldehyde with malonic acid and ammonia to form the


-amino acid directly.
  • Reagents: 2-Fluorobenzaldehyde (1.0 eq), Malonic acid (1.0 eq), Ammonium acetate (2.0 eq), Ethanol (solvent).

  • Procedure:

    • Dissolve 2-fluorobenzaldehyde and malonic acid in ethanol.

    • Add ammonium acetate.

    • Reflux the mixture for 6–8 hours.

    • Observation: A white precipitate typically forms upon cooling.

  • Work-up: Filter the precipitate and wash with cold ethanol. Recrystallize from ethanol/water (1:1) to obtain the racemic

    
    -amino acid.[1]
    
Protocol B: Enzymatic Kinetic Resolution (Self-Validating)

Context: Lipases preferentially hydrolyze the (S)-ester, leaving the (R)-ester intact. This protocol uses Burkholderia cepacia lipase (Lipase PS) or Candida antarctica Lipase B (CAL-B).

Step 1: Esterification

  • Convert the racemic acid (from Protocol A) to its ethyl ester using thionyl chloride (

    
    ) in absolute ethanol at 0°C 
    
    
    
    reflux. Isolate the hydrochloride salt.

Step 2: Enzymatic Hydrolysis

  • System: Racemic ester HCl salt suspended in diisopropyl ether (

    
    ) saturated with water.
    
  • Catalyst: Immobilized Lipase PS (Lipase PSIM) or CAL-B (Novozym 435).

  • Base: Triethylamine (

    
    , 0.5 eq) to buffer the pH.
    
  • Temperature: 45°C.[1]

  • Stop Criterion (Validation): Monitor reaction via HPLC (see Section 5). Stop when conversion reaches 50%.

    • Mechanism:[2] The enzyme hydrolyzes the (S)-ester to the (S)-acid. The (R)-ester remains unreacted.

  • Purification:

    • Filter off the enzyme.

    • Extract the organic phase with aqueous

      
      . The (S)-acid moves to the aqueous phase.
      
    • The (R)-ester remains in the organic phase.

    • Evaporate the organic phase to yield optically enriched (R)-ester (

      
      ).
      
    • Hydrolyze the (R)-ester (6N HCl, reflux) to yield the final (R)-3-amino-3-(2-fluorophenyl)propionic acid .

Analytical Validation (Chiral HPLC)

Trustworthy data requires precise enantiomeric separation. Standard C18 columns cannot distinguish these enantiomers.

Method Parameters:

  • Column: Lux Cellulose-1 (Phenomenex) or Chiralpak IA (Daicel).

    • Stationary Phase: Cellulose tris(3,5-dimethylphenylcarbamate).

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

    • Note: For free amino acids (zwitterions), use a Crownpak CR(+) column with aqueous

      
       (pH 1.5).
      
  • Flow Rate: 0.5 mL/min.

  • Detection: UV @ 254 nm (Phenyl absorption) or 210 nm (Amide/Carboxyl).

  • Expected Result:

    • (R)-Enantiomer:

      
       12.5 min (Example value, must validate).
      
    • (S)-Enantiomer:

      
       15.2 min.
      
    • Resolution (

      
      ): Must be 
      
      
      
      for quantitative integration.

Pharmacological Implications[1][3][4][5][6]

Peptidomimetics and Stability

In drug design,


-amino acids are incorporated into peptides to create "foldamers."
  • Protease Resistance: Mammalian proteases (trypsin, pepsin) recognize

    
    -peptide bonds. The extra methylene group in the backbone of 
    
    
    
    -amino acids renders the bond unrecognizable to these enzymes, significantly increasing the half-life (
    
    
    ) of the drug in plasma.
  • Folding: (R)-

    
    -amino acids typically induce specific helical turns (e.g., 14-helix) that mimic 
    
    
    
    -helices but with greater stability. The 2-fluoro group locks the side chain conformation, potentially increasing binding affinity to G-protein coupled receptors (GPCRs).
Application Cases
  • Integrin Inhibitors:

    
    -amino acids serve as scaffolds for RGD mimetics used in anti-thrombotic and anti-cancer therapies.
    
  • Neurological Targets: Analogs of GABA (which is a

    
    -amino acid) and 
    
    
    
    -alanine. The (R)-isomer often exhibits distinct receptor selectivity compared to the (S)-isomer.

References

  • Enzymatic Kinetic Resolution of Fluorin

    
    -Amino Acids 
    Source: MDPI (Molecules)
    Context: Details the use of Lipase PSIM for resolving 2-fluorophenyl beta-amino esters.
    
    
  • HPLC Enantiosepar

    
    -Amino Acids 
    Source: Phenomenex Technical Notes
    Context: Methodologies for separating FMOC and free amino acids using Polysaccharide-based columns.[3]
    
    
  • Synthesis of Enantiomerically Pure

    
    -Amino Acids (Rodionov/Enzymatic) 
    Source: Tetrahedron: Asymmetry / ResearchGate
    Context: Comprehensive review of lipase-catalyzed resolution of cyclic and acyclic 
    
    
    
    -amino esters.
  • Biological Significance of Fluorinated Amino Acids Source: Beilstein Journal of Organic Chemistry Context: Discusses the synthesis and pharmaceutical applications of fluorinated phenylalanine analogs.

Sources

3-(2-fluorophenyl)-beta-alanine chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Engineering Proteolytic Stability with 3-(2-fluorophenyl)-β-alanine

Executive Summary

In the landscape of modern peptidomimetics and small-molecule drug design, overcoming poor pharmacokinetic (PK) profiles—specifically rapid proteolytic degradation—remains a paramount challenge. As a Senior Application Scientist, I frequently evaluate non-canonical building blocks to bypass these metabolic liabilities. 3-(2-fluorophenyl)-β-alanine (CAS: 117391-49-8), also known as 3-amino-3-(2-fluorophenyl)propanoic acid, represents a highly specialized β-amino acid derivative. By combining the backbone-extending properties of a β-amino acid with the unique stereoelectronic effects of an ortho-fluorinated phenyl ring, this compound serves as a critical scaffold for engineering proteolytically stable, highly lipophilic peptide therapeutics and small-molecule ligands.

This technical guide dissects the structural causality, physicochemical properties, and experimental integration of 3-(2-fluorophenyl)-β-alanine into drug discovery workflows.

Structural Dynamics & Physicochemical Profiling

The utility of 3-(2-fluorophenyl)-β-alanine stems from two distinct structural modifications relative to canonical α-amino acids: the insertion of a methylene spacer (β-carbon) and the selective fluorination of the aromatic ring.

The β-Carbon Effect

Canonical proteases (e.g., trypsin, pepsin, α-chymotrypsin) have evolved highly specific active sites tailored to the geometry of α-peptide bonds. The introduction of a β-amino acid shifts the peptide backbone registry by one carbon atom. This alters the dihedral angles (


, 

,

) and fundamentally disrupts the transition-state geometry required for enzymatic nucleophilic attack [1].
The Ortho-Fluorine Stereoelectronic Effect

Fluorine is the most electronegative element, yet its van der Waals radius (1.47 Å) is only marginally larger than that of hydrogen (1.20 Å). Placing a fluorine atom at the ortho position of the phenyl ring induces several critical effects [2]:

  • pKa Modulation: The strong inductive electron-withdrawing effect (-I) of the ortho-fluorine lowers the pKa of the adjacent β-amino group, altering the molecule's ionization state at physiological pH and often improving membrane permeability.

  • Conformational Locking: The highly electronegative fluorine can participate in multipolar interactions or weak intramolecular hydrogen bonding with the adjacent amino group or backbone amides, restricting rotameric freedom and pre-organizing the peptide into stable secondary structures (e.g., β-hairpins or 14-helices).

  • Metabolic Shielding: Fluorination blocks cytochrome P450-mediated aromatic oxidation at the ortho position, extending the half-life of the pharmacophore.

Quantitative Data Summary

Table 1: Physicochemical Properties of 3-(2-fluorophenyl)-β-alanine [3]

PropertyValue / DescriptionImpact on Drug Design
IUPAC Name 3-amino-3-(2-fluorophenyl)propanoic acidDefines the core β-amino acid scaffold.
CAS Number 117391-49-8Registry identification for sourcing.
Molecular Formula C9H10FNO2-
Molecular Weight 183.18 g/mol Low MW allows for multi-residue incorporation without violating Lipinski's rules.
LogP (Predicted) ~1.2 - 1.5Enhances lipophilicity compared to unfluorinated analogs, aiding blood-brain barrier (BBB) penetration.
Chirality Chiral center at C-βRequires enantiopure synthesis (R/S) for stereospecific target engagement.

Mechanistic Pathway: Protease Resistance

To understand why 3-(2-fluorophenyl)-β-alanine is selected over its α-amino acid counterparts, we must map the causality of its protease resistance. The diagram below illustrates how the structural features of this molecule synergistically prevent enzymatic cleavage.

ProteaseResistance N1 3-(2-fluorophenyl)-β-alanine Incorporation N2 β-Carbon Insertion (Backbone Extension) N1->N2 N3 Ortho-Fluorination (Inductive & Steric Effects) N1->N3 N4 Disrupted Dihedral Angles (Loss of α-Helix/β-Sheet registry) N2->N4 N5 Conformational Locking (Intramolecular Dipole) N3->N5 N6 Active Site Steric Clash (Protease Recognition Failure) N4->N6 N5->N6 N7 Enhanced Proteolytic Stability & Extended Half-Life N6->N7 Enzymatic Evasion

Caption: Mechanistic pathway of protease resistance induced by 3-(2-fluorophenyl)-β-alanine.

Experimental Workflows & Self-Validating Protocols

Integrating 3-(2-fluorophenyl)-β-alanine into a peptide sequence requires optimized Solid-Phase Peptide Synthesis (SPPS) protocols. Because the β-carbon introduces steric hindrance, coupling kinetics are slower than those of standard α-amino acids.

As an Application Scientist, I mandate a self-validating workflow: every coupling step must be analytically verified, and the final product must be subjected to a standardized enzymatic degradation assay to prove the hypothesis of increased stability.

Protocol: Fmoc-SPPS Incorporation and Proteolytic Stability Assay

Phase 1: Fmoc-SPPS Coupling

  • Resin Preparation: Swell Rink Amide AM resin (0.5 mmol/g loading) in Dimethylformamide (DMF) for 30 minutes.

  • Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min) to remove the Fmoc group. Wash with DMF (5 × 1 min).

  • Activation & Coupling:

    • Causality Note: Due to the steric bulk of the ortho-fluorophenyl group at the β-position, standard DIC/HOBt coupling is insufficient.

    • Action: Use HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) as the coupling reagent.

    • Mixture: 3 equivalents of Fmoc-3-(2-fluorophenyl)-β-alanine, 3 eq HATU, and 6 eq N,N-Diisopropylethylamine (DIPEA) in DMF.

    • Reaction Time: Extend coupling time to 120 minutes at room temperature.

  • Validation (Kaiser Test): Perform a Kaiser test. A negative result (yellow) validates complete coupling. If positive (blue), perform a second coupling cycle.

  • Cleavage: Treat the resin with TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Precipitate the crude peptide in cold diethyl ether.

Phase 2: Proteolytic Stability Assay (α-Chymotrypsin)

  • Substrate Preparation: Dissolve the purified β-peptide and a control α-peptide in 50 mM Tris-HCl buffer (pH 7.4) containing 10 mM CaCl2 to a final concentration of 100 µM.

  • Enzyme Addition: Add α-chymotrypsin to a final enzyme:substrate molar ratio of 1:100. Incubate at 37°C.

  • Kinetic Sampling: Extract 50 µL aliquots at

    
     minutes.
    
  • Quenching: Immediately quench the reaction by adding 50 µL of 1% Trifluoroacetic acid (TFA) in acetonitrile.

  • LC-MS Analysis: Analyze the quenched samples via RP-HPLC (C18 column, gradient 5-95% MeCN in water with 0.1% TFA) and monitor the disappearance of the parent mass via mass spectrometry.

ExperimentalWorkflow S1 1. Resin Swelling (Rink Amide in DMF) S2 2. Fmoc Deprotection (20% Piperidine) S1->S2 S3 3. Extended Coupling (Fmoc-β-AA + HATU/DIPEA) S2->S3 S5 S5 S4 4. In-Process Validation (Kaiser Test) S3->S4 S4->S2 Negative (Proceed) S4->S3 Positive (Recouple) S4->S5 S6 6. Enzymatic Assay (α-Chymotrypsin Incubation) S5->S6 S7 7. LC-MS Quantification (Half-life Determination) S6->S7

Caption: Self-validating SPPS workflow and proteolytic stability assay for β-amino acid peptides.

Comparative Stability Data

The incorporation of fluorinated β-amino acids drastically shifts the pharmacokinetic profile of the resulting peptidomimetic. The table below models typical comparative half-lives observed when replacing a canonical aromatic residue (e.g., Phenylalanine) with 3-(2-fluorophenyl)-β-alanine [1][2].

Table 2: Comparative Proteolytic Stability (α-Chymotrypsin Assay)

Peptide ConstructResidue at Cleavage Site (P1)Half-Life (

)
Fold Increase in Stability
Control (Wild-Type) L-Phenylalanine (α-AA)~15 minutesBaseline (1x)
Unfluorinated β-Control 3-phenyl-β-alanine~180 minutes12x
Fluorinated β-Analog 3-(2-fluorophenyl)-β-alanine> 24 hours> 96x

Note: The synergistic effect of the β-carbon (preventing active site alignment) and the ortho-fluorine (steric/electronic repulsion of the catalytic triad) results in near-total resistance to α-chymotrypsin degradation.

Conclusion & Future Perspectives

3-(2-fluorophenyl)-β-alanine is not merely a structural anomaly; it is a rational design tool for the modern medicinal chemist. By leveraging the spatial extension of the β-amino acid backbone and the precise stereoelectronic tuning of the ortho-fluorine atom, researchers can engineer peptides that bypass the innate proteolytic defense mechanisms of the human body.

Future applications of this building block are expanding into the development of foldamers—synthetic oligomers that mimic the secondary structures of proteins—and the design of orally bioavailable macrocyclic peptides where metabolic stability and lipophilicity are the primary bottlenecks to clinical efficacy.

References

  • Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin PubMed / Springer[Link]

  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains PMC / National Institutes of Health[Link]

2-Fluoro-beta-phenylalanine: Comprehensive Nomenclature, Mechanistic Properties, and Synthesis Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic placement of a single fluorine atom can be the difference between a failed clinical candidate and a blockbuster drug. When we shift the amino group from the alpha (


) to the beta (

) position of an amino acid, we inherently increase the resulting peptide's resistance to native enzymatic degradation. Coupling this structural shift with an ortho-fluorine substitution on the phenyl ring yields a highly specialized building block. This whitepaper provides an authoritative guide on the nomenclature, physicochemical causality, and self-validating synthetic protocols for the non-proteinogenic amino acid commonly known as 2-fluoro-beta-phenylalanine.

Nomenclature & Structural Identity

The trivial name "2-fluoro-beta-phenylalanine" often introduces ambiguity in interdisciplinary teams. Does the "2-fluoro" refer to the aliphatic chain or the aromatic ring? To ensure absolute structural fidelity in patent filings and reproducible research, we must anchor our nomenclature to IUPAC standards.

The correct IUPAC designation is 3-amino-3-(2-fluorophenyl)propanoic acid [1]. The "beta" (


) designation in its trivial name indicates that the primary amine is situated on the carbon adjacent to the alpha-carbon (C3), rather than the standard C2 position found in natural amino acids. Because C3 is a chiral center, the molecule exists as two distinct stereoisomers: the (3R)- and (3S)-enantiomers.
Quantitative Data: Identity & Synonyms

To eliminate cross-referencing errors during procurement and synthesis, the quantitative structural data and common synonyms are summarized below.

Table 1: Physicochemical Properties

ParameterSpecification
IUPAC Name 3-amino-3-(2-fluorophenyl)propanoic acid
CAS Registry Number 117391-49-8 (Racemate)
Molecular Formula C9H10FNO2
Molecular Weight 183.18 g/mol
Stereocenters 1 (C3 position, yielding (3R) and (3S) enantiomers)

Table 2: Common Synonyms and Trade Nomenclatures

Synonym / NomenclatureContext of Use
2-fluoro-beta-phenylalanine Common trivial name in peptidomimetic literature.

-(2-fluorophenyl)alanine
Alternative biochemical designation emphasizing the aryl group.
DL-3-amino-3-(2-fluorophenyl)propionic acid Chemical catalog designation for the racemic mixture.
Rarechem Ak Hc T305 Vendor-specific trade name[1].

Mechanistic Insights: The Role of ortho-Fluorination

As an application scientist, I do not just look at a structure; I look at the causality of its functional groups. Why do we substitute fluorine at the ortho position of a


-amino acid?
  • Amino pKa Modulation: Fluorine is the most electronegative element. Through strong inductive electron withdrawal (-I effect), the ortho-fluorine pulls electron density away from the aliphatic chain. This lowers the pKa of the adjacent

    
    -amino group, altering its protonation state at physiological pH and modulating how it interacts with target receptor pockets.
    
  • Lipophilicity (logP) Enhancement: The carbon-fluorine bond is highly polarized yet extremely stable. It increases the overall lipophilicity of the molecule, which is critical for crossing lipid bilayers or targeting specific transporters like LAT1/4F2hc[2].

  • Proteolytic Resistance: The combination of a

    
    -amino acid backbone (which natural proteases do not recognize) and the steric shielding provided by the ortho-fluorine creates a dual-layered defense against enzymatic degradation.
    

G F_Sub ortho-Fluorine Substitution Elec_W Inductive Electron Withdrawal F_Sub->Elec_W Lipoph Increased Lipophilicity F_Sub->Lipoph pKa_Mod Amino pKa Modulation Elec_W->pKa_Mod Prot_Stab Proteolytic Resistance Elec_W->Prot_Stab Bioavail Enhanced Bioavailability Lipoph->Bioavail pKa_Mod->Bioavail Prot_Stab->Bioavail

Logical flow of physicochemical enhancements induced by ortho-fluorination.

Experimental Protocol: Synthesis and Chiral Resolution

The synthesis of enantiopure 3-amino-3-(2-fluorophenyl)propanoic acid requires a two-phase approach. We utilize the Rodionov reaction for the initial racemic synthesis due to its atom economy, followed by an enzymatic kinetic resolution to isolate the desired enantiomer[3].

Every protocol must be a self-validating system. Relying solely on end-point analysis is a recipe for failure; therefore, in-process controls (IPCs) are integrated into the workflow.

Phase 1: Racemic Synthesis via the Rodionov Reaction

Causality: The Rodionov reaction is selected because it allows for the one-pot condensation of an aldehyde with malonic acid, bypassing the need for unstable intermediate isolation[3].

  • Reaction Setup: Charge a round-bottom flask with 2-fluorobenzaldehyde (1.0 eq), malonic acid (1.2 eq), and ammonium acetate (2.0 eq) in absolute ethanol.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 6–8 hours under an inert nitrogen atmosphere.

  • Self-Validation (IPC 1): Draw a 10

    
    L aliquot at the 6-hour mark. Dilute in methanol and analyze via LC-MS. The reaction is deemed complete only when the 2-fluorobenzaldehyde peak area is <2%. If incomplete, continue refluxing and re-test hourly.
    
  • Isolation: Cool the mixture to 0°C. The rac-3-amino-3-(2-fluorophenyl)propanoic acid will precipitate as a white solid. Filter under vacuum and wash with ice-cold ethanol to remove residual malonic acid.

Phase 2: Enzymatic Kinetic Resolution

Causality: Chemical asymmetric synthesis often requires expensive, stoichiometric chiral auxiliaries. Enzymatic resolution using a


-transaminase (e.g., from Variovorax paradoxus) offers exquisite enantioselectivity (E > 100) for the (S)-enantiomer, leaving the (R)-enantiomer intact[4].
  • Buffer Preparation: Suspend the racemic product from Phase 1 in a 100 mM Tris-HCl buffer adjusted precisely to pH 9.0.

  • Biocatalysis: Add the

    
    -transaminase biocatalyst and an amino acceptor (e.g., sodium pyruvate, 1.5 eq). Incubate at 32°C with gentle orbital shaking[4].
    
  • Self-Validation (IPC 2): Draw aliquots at 8, 16, and 24 hours. Derivatize the sample with Marfey's reagent (FDAA) to create diastereomers. Analyze via reverse-phase HPLC. The reaction is terminated when the enantiomeric excess (ee) of the remaining (R)-enantiomer exceeds 99%.

  • Purification: Isolate the unreacted (R)-3-amino-3-(2-fluorophenyl)propanoic acid via cation-exchange chromatography, eluting with a dilute ammonia gradient.

Workflow Start 2-Fluorobenzaldehyde + Malonic Acid Rodionov Rodionov Reaction (NH4OAc, EtOH, Reflux) Start->Rodionov Racemate rac-3-Amino-3-(2-fluorophenyl) propanoic acid Rodionov->Racemate Resolution Kinetic Resolution (β-Transaminase, pH 9) Racemate->Resolution Enantiomers (R)-β-Amino Acid + (S)-Ketone Resolution->Enantiomers Validation Chiral HPLC & NMR Validation Enantiomers->Validation

Step-by-step synthetic workflow and enzymatic resolution of the beta-amino acid.

Applications in Drug Development

The integration of 3-amino-3-(2-fluorophenyl)propanoic acid into therapeutic pipelines is expanding rapidly. Notably,


-substituted 

-amino acids and their analogs are being heavily investigated as selective substrates for the LAT1/4F2hc transporter[2]. Because LAT1 is overexpressed in numerous malignant tumors, incorporating this fluorinated

-amino acid into chemotherapeutic agents allows for rapid, selective uptake and retention in cancerous tissues while minimizing non-specific toxicity in healthy cells[2].

By mastering the nomenclature, understanding the physicochemical causality of the fluorine atom, and executing self-validating synthetic protocols, researchers can reliably leverage 2-fluoro-beta-phenylalanine to push the boundaries of modern peptidomimetics.

References

  • CymitQuimica. "CAS 117391-49-8: Ácido 3-amino-3-(2-fluoro-fenil)-propiónico". 1

  • ResearchGate. "Transaminases for the synthesis of enantiopure beta-amino acids". 3

  • Google Patents. "WO2015117147A1 - Beta-substituted beta-amino acids and analogs as chemotherapeutic agents". 2

  • ResearchGate. "Biochemical Properties and Crystal Structure of a beta-Phenylalanine Aminotransferase from Variovorax paradoxus".4

Sources

(S)-3-amino-3-(2-fluorophenyl)propanoic acid supplier specifications

Author: BenchChem Technical Support Team. Date: March 2026

Quality Standards, Impurity Profiling, and Analytical Framework[1][2]

Executive Summary

(S)-3-Amino-3-(2-fluorophenyl)propanoic acid (CAS: 151911-32-9), often abbreviated as (S)-


-homo(2-fluoro)phenylalanine, is a critical chiral building block in the synthesis of peptidomimetics and pharmaceutical intermediates.[1][2][3][4][5][6] Its structural significance lies in the 

-amino acid motif, which confers resistance to proteolytic degradation compared to

-amino acids, and the ortho-fluorine substitution, which modulates lipophilicity and metabolic stability.

This technical guide defines the rigorous supplier specifications required for pharmaceutical-grade applications, detailing the Critical Quality Attributes (CQAs) and the analytical methodologies necessary to validate them.

Part 1: Chemical Identity & Supplier Specifications[9]

For use in drug development, "research grade" specifications are often insufficient. The following table outlines the Pharmaceutical Intermediate Standard , ensuring the material is suitable for downstream GMP synthesis.

Table 1: Chemical Identity & Core Specifications
AttributeSpecification LimitMethod of Verification
Chemical Name (S)-3-Amino-3-(2-fluorophenyl)propanoic acid--
CAS Number 151911-32-9--
Molecular Formula C

H

FNO

--
Molecular Weight 183.18 g/mol --
Appearance White to off-white crystalline powderVisual Inspection
Identification (IR) Conforms to Reference StandardFTIR (KBr pellet)
Identification (NMR) Conforms to Structure (

H,

C,

F)
400 MHz NMR (D

O/NaOD)
Purity (Achiral)

98.5% (Area %)
HPLC (C18)
Chiral Purity (ee)

99.0% ee (S-isomer)
Chiral HPLC (Crownpak/Chirobiotic)
Optical Rotation

to

(c=1, 0.5N NaOH)
Polarimetry
Loss on Drying

1.0% w/w
Gravimetric (105°C, 3h)
Residue on Ignition

0.1%
Sulfated Ash
Heavy Metals

20 ppm
ICP-MS
Part 2: Critical Quality Attributes (CQAs) & Impurity Profiling

The integrity of the final drug product depends heavily on the impurity profile of this starting material. Two specific categories of impurities must be controlled:

  • Enantiomeric Impurity (R-isomer): The (R)-enantiomer is considered a critical impurity. In peptidomimetics, the wrong stereochemistry can disrupt secondary structures (helices/sheets) or abolish receptor binding affinity.

    • Limit:

      
       0.5% (R-isomer).[7][1]
      
  • Regioisomeric & Synthetic Impurities: Depending on the synthesis route (e.g., Rodionov reaction or enzymatic resolution), specific byproducts may persist.

    • Des-fluoro analog: 3-Amino-3-phenylpropanoic acid (arising from impure starting aldehyde).

    • 
      -Unsaturated acid: (E)-3-(2-fluorophenyl)acrylic acid (elimination byproduct).
      
Visualization: Impurity Origin & Control Logic

The following diagram illustrates the critical control points where impurities are introduced and removed during a typical asymmetric synthesis workflow.

ImpurityLogic Start 2-Fluorobenzaldehyde Step1 Condensation (Malonic Acid/NH4OAc) Start->Step1 Imp1 Impurity: Des-fluoro analog Start->Imp1 Contaminant Intermediate Racemic beta-Amino Acid Step1->Intermediate Imp3 Impurity: Cinnamic Acid Deriv. Step1->Imp3 Side Rxn Resolution Enzymatic Resolution (Lipase/Acylase) Intermediate->Resolution Final (S)-3-Amino-3-(2-F)propanoic Acid Resolution->Final S-Selective Hydrolysis Imp2 Impurity: (R)-Enantiomer Resolution->Imp2 Remains in Mother Liquor Wash Solvent Wash (Remove Unreacted) Wash->Final Purified Final->Wash

Figure 1: Impurity genesis and rejection points in the enzymatic resolution synthesis pathway.

Part 3: Analytical Methodologies

To verify the specifications in Table 1, the following self-validating protocols are recommended. These methods are designed to be robust against matrix effects common in amino acid analysis.

Protocol A: Chiral HPLC (Enantiomeric Purity)

Direct separation of underivatized


-amino acids is challenging due to their zwitterionic nature. The use of a Crown Ether or Teicoplanin-based column is the industry standard for this class of compounds [1].
  • Column: Crownpak CR(+) (Daicel) or Chirobiotic T (Astec), 150 x 4.0 mm, 5 µm.

  • Mobile Phase: Perchloric acid (pH 1.5 to 2.0) is often required for Crownpak to ensure the amino group is protonated (

    
    ) for inclusion complexation.
    
    • Composition: Aqueous HClO

      
       (pH 1.5) / Methanol (90:10 v/v).
      
  • Flow Rate: 0.5 mL/min.

  • Temperature: 25°C (Lower temperatures can improve resolution if

    
    ).
    
  • Detection: UV at 210 nm (End absorption of carboxyl/phenyl).

  • System Suitability:

    • Resolution (

      
      ) between (R) and (S) peaks > 2.0.
      
    • Tailing factor < 1.5.

Protocol B: Achiral HPLC (Chemical Purity)

This method separates the main peak from synthesis intermediates (e.g., cinnamic acid derivatives) and degradation products.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 250 x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (utilizing the fluorophenyl chromophore).

Visualization: Quality Control Workflow

This flowchart defines the decision logic for lot release.

QC_Workflow Sample Incoming Lot Sample ID_Test ID Test (NMR + IR) Sample->ID_Test Achiral Achiral HPLC (Purity > 98.5%) ID_Test->Achiral Chiral Chiral HPLC (ee > 99.0%) Achiral->Chiral Metals Heavy Metals / ROI Chiral->Metals Decision Spec Check Metals->Decision Release RELEASE LOT Decision->Release All Pass Reject REJECT / REWORK Decision->Reject Any Fail

Figure 2: Step-wise Quality Control (QC) decision tree for lot release.

Part 4: Handling, Stability & Safety
Stability Profile

-Amino acids are generally stable but can undergo cyclization to 

-lactams under dehydrating conditions or high heat.
  • Hygroscopicity: Moderately hygroscopic. Exposure to moisture can alter weight-based stoichiometry in synthesis.

  • Storage: Store at 0-8°C in a tightly sealed container. Long-term storage should be under an inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation of the amine [2].

Safety (GHS Classification)[8]
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[8][9]

    • H319: Causes serious eye irritation.[10][8]

    • H335: May cause respiratory irritation.[10][8][11]

  • PPE: Nitrile gloves, safety goggles, and N95 dust mask (or fume hood) are mandatory during weighing to prevent inhalation of fine particulates.

References
  • Chiral Separation of Amino Acids: Ilisz, I., et al. "High-performance liquid chromatographic separation of the enantiomers of unusual

    
    -amino acid analogues." Journal of Chromatography A, 2002.
    
    
  • Supplier Safety Data & Handling: Fisher Scientific. "Safety Data Sheet: 3-(2-Fluorophenyl)propionic acid derivatives."

  • Synthesis & Properties: Chem-Impex International. "Product Monograph: (S)-3-Amino-3-(2-fluorophenyl)propionic acid."

  • General Chiral HPLC Methodologies: Sigma-Aldrich (Merck). "Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers."

Sources

conformational restriction of ortho-fluorophenyl beta-peptides

Whitepaper: Conformational Restriction of ortho-Fluorophenyl -Peptides

Executive Summary

The development of peptidomimetics has increasingly relied on

1


The Mechanistic Paradigm of Fluorinated Foldamers

The Shift to -Peptidic Architectures

Natural



1

Causality of ortho-Fluorophenyl Conformational Locking

To counteract this entropic penalty, rational drug design employs conformational restriction. The ortho-fluorophenyl group is uniquely suited for this task[2]. Its efficacy is driven by three distinct, synergistic mechanisms:

  • Intramolecular Hydrogen Bonding: Unlike bulkier halogens (ortho-chloro or ortho-bromo) which restrict flexibility purely through steric occlusion, the ortho-fluoro substituent fine-tunes rigidity by acting as a hydrogen bond acceptor. It forms a measurably attenuated, yet highly stabilizing

    
     intramolecular hydrogen bond with the adjacent amide proton[3].
    
  • Dipole-Dipole Minimization: The strong electronegativity of fluorine creates a localized dipole. To minimize electrostatic repulsion with the adjacent amide carbonyl (

    
    ) dipole, the backbone is forced into a highly specific anti or gauche orientation.
    
  • Steric Optimization: The van der Waals radius of fluorine (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å). This allows the ortho-fluorophenyl group to lock the

    
    -Aryl bond rotamer without causing the severe steric clashes that would otherwise disrupt the global macrodipole of the 
    
    
    -peptide helix.

Quantitative Conformational Dynamics

The choice of ortho-substituent dictates the thermodynamic landscape of the foldamer. The table below summarizes the causality between substituent properties and backbone flexibility, demonstrating why fluorine occupies a "Goldilocks zone" for peptidomimetic design.

Substituentvan der Waals Radius (Å)Intramolecular H-Bond StrengthDominant Restriction MechanismBackbone Flexibility
-H 1.20 ÅNoneNoneHighly Flexible
-F 1.47 ÅModerate (~1.5 - 2.5 kcal/mol)

H-Bond & Dipole
Locked (Ideal Foldamer)
-Cl 1.75 ÅNegligible (< 0.5 kcal/mol)Steric HindranceRestricted (Sterically Strained)
-OCH₃ 1.52 Å (Oxygen)Strong (~2.5 - 3.5 kcal/mol)

H-Bond
Locked (Overly Rigid)

Data synthesized from computational and NMR investigations of ortho-substituted arylamides[3].

Self-Validating Experimental Workflows

To ensure scientific integrity, the synthesis and analysis of ortho-fluorophenyl

Protocol 1: Synthesis of ortho-Fluorophenyl -Amino Acid Monomers
  • Step 1: Arndt-Eistert Homologation. Subject Fmoc-ortho-fluorophenyl-L-alanine to Arndt-Eistert homologation using diazomethane followed by silver-catalyzed Wolff rearrangement.

    • Causality: This specific reaction sequence inserts a methylene group between the

      
      -carbon and the carboxylate, converting the 
      
      
      -amino acid to a
      
      
      -amino acid while strictly preserving the integrity of the chiral center.
  • Step 2: Purification. Purify the resulting Fmoc-

    
    -amino acid via flash chromatography (Hexanes/EtOAc gradient) and verify mass via ESI-MS.
    
Protocol 2: Microwave-Assisted Solid-Phase -Peptide Synthesis (SPPS)
  • Step 1: Resin Selection. Swell Rink Amide AM resin in DMF for 30 minutes.

    • Causality: Rink Amide yields a C-terminal amide upon cleavage. This neutralizes the C-terminal negative charge, preventing disruptive electrostatic interactions that could destabilize the

      
      -peptide's inherent helical macrodipole[1].
      
  • Step 2: Coupling. Activate the fluorinated

    
    -amino acid (3 eq) with DIC (3 eq) and Oxyma Pure (3 eq) for 5 minutes, then add to the resin. Heat to 75°C for 10 minutes via microwave irradiation.
    
    • Causality: Fluorinated aromatic rings inductively withdraw electron density, subtly altering the nucleophilicity of adjacent amines. Oxyma Pure is selected over HOBt because it prevents epimerization while efficiently overcoming the severe steric hindrance inherent to

      
      -branched chain elongation.
      
  • Step 3: Cleavage. Treat the resin with a cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours. Precipitate the cleaved peptide in cold diethyl ether and lyophilize.

Protocol 3: Self-Validating Conformational Analysis (NMR & DFT)
  • Step 1: NMR Acquisition. Dissolve the purified

    
    -peptide in 
    
    
    or
    
    
    . Acquire 1D
    
    
    , 1D
    
    
    , and 2D ROESY/TOCSY spectra.
  • Step 2: H-Bond Validation (Experimental). Calculate the temperature coefficient (

    
    ) by tracking the amide proton shift from 298K to 328K.
    
    • Validation Checkpoint: A coefficient > -2.0 ppb/K confirms the amide proton is shielded from the solvent, validating the presence of the intramolecular hydrogen bond. Furthermore, analyze the

      
       NMR for a through-space 
      
      
      scalar coupling (typically a doublet with
      
      
      = 10-15 Hz), which unambiguously proves the
      
      
      interaction in solution[4].
  • Step 3: DFT Corroboration (Theoretical). Optimize the peptide structure using Gaussian at the M06-2X/6-311++G(d,p) level of theory.

    • Validation Checkpoint: Perform QTAIM analysis to locate the Bond Critical Point (BCP) between the fluorine atom and the amide hydrogen. The calculated electron density (

      
      ) at this BCP must correlate directly with the magnitude of the experimentally observed 
      
      
      coupling, thereby closing the validation loop.

Visualizing the Logical and Experimental Framework

GAortho-FluorophenylSubstitutionBC-F···H-NIntramolecular H-BondA->BCDipole-DipoleMinimizationA->CDSteric Hindrance(Minimal vs Cl/Br)A->DEConformationalRestrictionB->EC->ED->EFEnhanced ProteolyticStabilityE->FGPredictable FoldamerArchitectureE->G

Figure 1: Logical framework of stereoelectronic effects driving foldamer stabilization.

WorkflowStep11. MonomerSynthesisStep22. Fmoc-SPPSAssemblyStep1->Step2Step33. Cleavage &PurificationStep2->Step3Step44. NMR ConformationalAnalysisStep3->Step4Step55. DFT EnergyMinimizationStep4->Step5Step5->Step1 Iterative DesignStep6ValidatedFoldamerStep5->Step6 QTAIM & J-CouplingAlignment

Figure 2: Self-validating experimental workflow from monomer synthesis to NMR/DFT corroboration.

References

  • Intramolecular Hydrogen Bonding in ortho-Substituted Arylamide Oligomers: A Computational and Experimental Study of ortho-Fluoro- and ortho-Chloro-N-methylbenzamides. ACS Publications.[Link]

  • Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations. PMC / Molecules.[Link]

  • Recent Developments in the Synthesis of Fluorinated β-Amino Acids. ResearchGate / ChemInform.[Link]

  • β-Peptidic Peptidomimetics. Accounts of Chemical Research.[Link]

Methodological & Application

solid-phase peptide synthesis protocol for fluorinated beta-amino acids

Application Note: Optimized Solid-Phase Peptide Synthesis (SPPS) Protocol for Peptides Incorporating Fluorinated -Amino Acids

Executive Summary & Scientific Rationale

The rational introduction of fluorine atoms into peptide sequences provides access to a new class of controlled-delivery systems and therapeutic candidates. Incorporating fluorinated



1

2

However, standard Fmoc Solid-Phase Peptide Synthesis (SPPS) protocols[3] often fail when applied to fluorinated

Mechanistic Insights: The Causality of Coupling Failures

To successfully synthesize fluorinated peptides, researchers must understand the underlying physical chemistry dictating the reactivity of these building blocks.

The primary challenge is not coupling the fluorinated amino acid to the growing peptide chain, but rather coupling the subsequent canonical amino acid onto the exposed amine of the fluorinated residue . Fluorine is the most electronegative element. When positioned on the




2

Fluorine_EffectF_AtomHighly ElectronegativeFluorine Atom(s)InductiveStrong InductiveElectron Withdrawal (-I)F_Atom->InductiveAmineDecreased Electron Densityat N-terminal AmineInductive->AmineNucleophileReduced Nucleophilicity(Lower pKa)Amine->NucleophileCouplingSluggish PeptideBond FormationNucleophile->CouplingSolutionRequires Highly ReactiveEsters (HATU/Oxyma) & HeatCoupling->Solution

Caption: Mechanistic pathway illustrating how fluorine's inductive effect necessitates optimized SPPS conditions.

To bypass this bottleneck, the protocol below utilizes highly reactive uronium salts (HATU) or carbodiimide/oxime mixtures (DIC/OxymaPure)[4][5], combined with Microwave-Assisted SPPS (MW-SPPS) to kinetically drive the acylation forward[2].

Materials and Reagents

CategoryReagent / MaterialPurpose
Resin Rink Amide AM Resin (0.3 - 0.6 mmol/g)Solid support for C-terminal amide peptides.
Building Blocks Fmoc-protected canonical & fluorinated

-amino acids
Monomers for chain elongation.
Deprotection 20% Piperidine in DMF (v/v)Removal of the temporary N-

-Fmoc group.
Activators HATU or DIC / OxymaPureHighly efficient coupling reagents for sterically/electronically hindered amines[5].
Base N,N-Diisopropylethylamine (DIPEA) or CollidineBase for uronium activation; Collidine minimizes epimerization.
Cleavage Cocktail TFA / TIS /

(95:2.5:2.5 v/v/v)
Global deprotection and resin cleavage.

Self-Validating Experimental Protocol

This workflow integrates strict in-process monitoring to ensure that the sluggish coupling steps do not compromise the final yield. Do not proceed to subsequent steps without analytical validation.

Step 1: Resin Preparation & Swelling
  • Weigh the desired amount of Rink Amide resin into a fritted SPPS reaction vessel.

  • Add Dichloromethane (DCM) to cover the resin. Agitate gently for 30 minutes to maximize polymer swelling and expose reactive sites.

  • Drain the DCM and wash the resin with N,N-Dimethylformamide (DMF) 3 times.

Step 2: Fmoc Deprotection
  • Add 20% Piperidine in DMF to the resin.

  • Agitate at room temperature for 5 minutes, then drain.

  • Repeat with fresh 20% Piperidine in DMF for an additional 10 minutes.

  • Wash the resin thoroughly with DMF (5 × 1 min) to remove all traces of piperidine. Validation: Perform a Kaiser Test. A positive result (deep blue resin beads) confirms the presence of free primary amines.

Step 3: Coupling of the Fluorinated -Amino Acid

Expert Insight: Fluorinated building blocks are expensive. Because the carboxylate of a fluorinated amino acid is generally highly reactive, you can reduce the standard 5.0 equivalents to 1.5–2.0 equivalents without sacrificing yield[2].

  • Dissolve 1.5 eq of the Fmoc-fluorinated

    
    -amino acid and 1.5 eq of HATU in a minimal volume of DMF.
    
  • Add 3.0 eq of DIPEA to the solution. Pre-activate for 1 minute.

  • Add the activated mixture to the resin and agitate for 45 minutes at room temperature.

  • Drain and wash with DMF (3 × 1 min). Validation: Perform a Kaiser Test. A negative result (yellow beads) confirms complete coupling.

Step 4: Coupling onto the Fluorinated -Amino Acid (Critical Step)

Expert Insight: The exposed fluorinated amine is a poor nucleophile. Room temperature coupling will likely fail.

  • Deprotect the Fmoc group of the newly added fluorinated residue (Repeat Step 2).

  • Dissolve 5.0 eq of the next canonical Fmoc-amino acid and 5.0 eq of DIC / OxymaPure in DMF[4].

  • Add the mixture to the resin.

  • Microwave Assistance: Transfer the vessel to a microwave peptide synthesizer. Heat to 75°C for 10–15 minutes[2]. (If MW is unavailable, agitate at 50°C in a water bath for 3-4 hours).

  • Drain and wash with DMF (5 × 1 min). Validation: Perform a micro-cleavage. Withdraw a few beads, treat with 100

    
    L of cleavage cocktail for 15 mins, evaporate, and analyze via LC-MS. Do not proceed  until the mass of the elongated peptide is confirmed. If unreacted amine remains, perform a double coupling using HATU/Collidine.
    
Step 5: Cleavage and Global Deprotection
  • Following the assembly of the full sequence, perform a final Fmoc deprotection.

  • Wash the resin with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under a vacuum.

  • Add the cleavage cocktail (TFA/TIS/

    
    , 95:2.5:2.5) and agitate for 2 hours at room temperature.
    
  • Filter the solution into cold diethyl ether to precipitate the crude fluorinated peptide.

  • Centrifuge, decant the ether, and dry the pellet for downstream RP-HPLC purification.

SPPS_CycleStartPeptidyl-Resin(Fmoc-Protected)DeprotectFmoc Deprotection(20% Piperidine/DMF)Start->DeprotectWash1Wash(DMF/DCM)Deprotect->Wash1ActivateAmino Acid Activation(HATU/DIPEA or DIC/Oxyma)Wash1->ActivateCoupleCoupling Reaction(MW-Assisted, 75°C)Activate->CoupleWash2Wash(DMF/DCM)Couple->Wash2Wash2->Start Next CycleCleaveCleavage & Global Deprotection(TFA/TIS/H2O)Wash2->Cleave Final Step

Caption: Iterative Fmoc-SPPS workflow optimized for fluorinated

Quantitative Data: Impact of Optimization on Coupling Efficiency

The table below summarizes the expected coupling efficiencies when attempting to acylate the N-terminus of a highly electron-deficient fluorinated



Coupling ConditionReagents UsedTemperatureTimeExpected Conversion (%)
Standard SPPSHBTU / DIPEARoom Temp (25°C)60 min< 30%
Optimized ReagentsHATU / DIPEARoom Temp (25°C)120 min~ 65%
Double CouplingDIC/Oxyma + HATU/DIPEARoom Temp (25°C)2 × 60 min~ 85%
Microwave-Assisted DIC / OxymaPure Elevated (75°C) 15 min > 98%

Note: Microwave-assisted synthesis dramatically shifts the reaction kinetics, rendering it the mandatory standard for highly fluorinated sequences.

Troubleshooting & Optimization

  • Epimerization Control: Fluorinated amino acids, particularly those with

    
    -fluorine atoms, can be highly susceptible to base-catalyzed epimerization during activation. If enantiomeric purity degrades, substitute DIPEA with the weaker, more sterically hindered base 2,4,6-trimethylpyridine (Collidine)  during the HATU activation step.
    
  • HF Elimination Risk: Prolonged exposure to 20% piperidine can occasionally induce E1cB elimination of hydrogen fluoride (HF) if the fluorine atom is situated adjacent to an acidic proton. If dehydro-byproducts are detected via LC-MS, switch the deprotection cocktail to a milder base, such as 10% Piperazine in DMF/Ethanol , or reduce the deprotection time.

  • Incomplete Deprotection: The steric bulk of certain

    
    -amino acids can shield the Fmoc group. If the initial Kaiser test after Step 2 is weak, add 0.1 M DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to the piperidine cocktail to enhance the removal kinetics.
    

References

  • Utility of fluorin

    
    -amino acids in development of therapeutic peptides 
    Taylor & Francis Online
    URL:[Link]
    
  • Synthesis of Fluorinated Amino Acids for the Design of Injectable Hydrogels Kvinzo URL: [Link]

  • Novel Pesticides for a Sustainable Agriculture NoPEST European Commission (CORDIS) URL:[Link]

  • Automated solid-phase peptide synthesis to obtain therapeutic peptides Beilstein Journal of Organic Chemistry URL:[Link]

  • Ene and Epoxide Impurities in Fluorenylmethoxycarbonyl (Fmoc)

    
    -Substituted Amino Acids 
    ACS Publications
    URL:[Link]
    

coupling reagents for sterically hindered beta-amino acids

Application Note: Advanced Coupling Strategies for Sterically Hindered -Amino Acids

Executive Summary

The incorporation of sterically hindered






kinetic sluggishness

-elimination

This guide details three validated coupling protocols ranging from standard high-activity reagents to specialized activation methods for "impossible" sequences. It prioritizes T3P® and Ghosez’s Reagent over traditional carbodiimides to maximize yield and suppress side reactions.

Strategic Reagent Selection

The choice of coupling reagent must be matched to the specific steric profile of the

Reagent Hierarchy Table
Steric ClassExample ResiduesRecommended ReagentMechanismKey Advantage
Class I: Moderate

-hVal,

-hPhe
COMU or HATU Uronium/Aminium Active EsterRapid kinetics; visual monitoring (COMU).
Class II: High

-dimethyl,

-dimethyl
T3P (Propylphosphonic anhydride)Mixed Anhydride (Cyclic)Low epimerization; drives reaction to completion via entropy.
Class III: Extreme

-methyl-

-amino acids,

-Aib analogues
Ghosez’s Reagent Acid Chloride (in situ)Smallest electrophile (COCl); bypasses steric clash of leaving groups.

Decision Logic & Workflow

The following decision tree illustrates the logical flow for selecting the optimal coupling strategy based on substrate difficulty and phase (Solid vs. Solution).

CouplingLogicStartStart: Define Steric ProfileCheckSubIs the Amine or Acid Hindered?Start->CheckSubModerateModerate Hindrance(e.g., Beta-3 mono-sub)CheckSub->Moderate Single SubstituentHighHigh Hindrance(e.g., Beta-2,2 or Beta-3,3)CheckSub->High Gem-Dimethyl / CyclicExtremeExtreme Hindrance(N-Methylated, Bulk + Bulk)CheckSub->Extreme N-MethylatedProtocolAProtocol A:HATU/HOAt or COMU(Standard SPPS)Moderate->ProtocolAProtocolBProtocol B:T3P (50% in EtOAc/DMF)(Solution/Cyclization)High->ProtocolBProtocolCProtocol C:Ghosez's Reagent(Acid Chloride)Extreme->ProtocolC

Figure 1: Strategic decision tree for selecting coupling reagents based on steric hindrance of the

Detailed Experimental Protocols

Protocol A: High-Efficiency SPPS (COMU/Oxyma)

Best for: Standard

Scientific Rationale: COMU generates the Oxyma active ester, which is more stable and less prone to explosion than HOBt/HOAt variants. It shows superior solubility in DMF, crucial for flow chemistry.

  • Resin Preparation: Swell resin (0.1 mmol scale) in DMF for 20 min.

  • Activation:

    • Dissolve Fmoc-

      
      -AA-OH (3.0 eq) and COMU (3.0 eq) in minimal DMF.
      
    • Add DIPEA (6.0 eq).[1] Note: Use Collidine if Cys/His are present to reduce racemization.

    • Pre-activation: Allow to react for 30 seconds (color change to orange/red).

  • Coupling:

    • Add mixture to resin.[1][2]

    • Shake/vortex for 60 minutes at RT.

    • Double Coupling: Recommended for

      
      -residues. Repeat step 2-3 with fresh reagents.
      
  • Monitoring: Perform Chloranil test (for secondary amines) or Kaiser test (for primary amines).

Protocol B: T3P Coupling (Solution Phase)

Best for:

Scientific Rationale: T3P (Propylphosphonic anhydride) forms a highly reactive mixed anhydride. The byproduct is a water-soluble phosphonate, simplifying workup. It is less basic than uronium salts, reducing the risk of

  • Dissolution: Dissolve the Carboxylic Acid (1.1 eq) and Amine component (1.0 eq) in EtOAc or DMF (0.1 M concentration). T3P is supplied as 50% w/w solution.

  • Base Addition: Cool to 0°C. Add DIPEA or NMM (3.0–5.0 eq). Stir for 5 mins.

  • Reagent Addition: Add T3P solution (1.5–2.0 eq) dropwise.

  • Reaction: Allow to warm to RT and stir for 2–12 hours.

    • Tip: For extremely sluggish reactions, heat to 40°C. T3P is thermally stable.

  • Workup: Dilute with EtOAc, wash with water, 1M HCl, sat. NaHCO

    
    , and brine.
    
Protocol C: The "Nuclear Option" – Ghosez’s Reagent

Best for: N-methylated



Scientific Rationale: Standard active esters (OBt/OAt) are often too bulky to approach a sterically hindered amine. Acid chlorides are the smallest activated species. Ghosez’s reagent (1-chloro-N,N,2-trimethyl-1-propenylamine) generates acid chlorides neutrally without releasing acidic byproducts (unlike SOCl

GhosezMechanismAcidFmoc-Beta-AA-OHInterIntermediate(Chloro-iminium)Acid->Inter AttackGhosezGhosez's Reagent(Chloro-enamine)Ghosez->InterAcidClAcid Chloride(R-CO-Cl)Inter->AcidCl - Amide ByproductProductCoupled PeptideAcidCl->Product + Amine + Base (Collidine)AmineHindered Amine(H-Beta-AA-OR)Amine->Product

Figure 2: Mechanism of neutral acid chloride generation using Ghosez's Reagent.

Procedure:

  • Activation (Acid Chloride Formation):

    • Dissolve Fmoc-

      
      -AA-OH (3 eq) in dry DCM (or THF).
      
    • Add Ghosez’s Reagent (3 eq) at 0°C.

    • Stir for 15–30 minutes at RT. Monitor by TLC (conversion of acid to non-polar spot) or assume quantitative.

  • Coupling:

    • Add the solution containing the nucleophilic amine (resin-bound or free base).

    • Add DIPEA or Collidine (3–5 eq).

    • Stir for 2–4 hours.

  • Note: This reaction is extremely moisture-sensitive. Use anhydrous solvents and Argon atmosphere.

Troubleshooting & Side Reactions

-Elimination

Symptom: Loss of Fmoc group mass (-222 Da) or formation of des-amino alkene. Cause: High basicity causing proton abstraction at the


Fix:
  • Switch from DIPEA (pKa ~10.5) to TMP (2,4,6-trimethylpyridine/Collidine) (pKa ~7.4).

  • Use T3P (requires less aggressive base activation).

  • Avoid HBTU/HATU if elimination is observed, as the guanidinium byproduct can act as a base.

Incomplete Coupling (The "Difficult Sequence")

Symptom: Kaiser test remains positive; crude purity low. Fix:

  • Microwave Assistance: Heat to 50°C (max) for 10 mins with COMU. Warning: Do not overheat

    
    -AAs to prevent elimination.
    
  • Magic Mixture: Use DCM/DMF (1:1) solvent blend to disrupt beta-sheet aggregation (common in

    
    -peptides).
    
  • Chaotropic Salts: Add 0.1 M LiCl or KSCN to the coupling mixture to disrupt H-bonds.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]

  • Ghosez, L., et al. (1979).[3] Synthesis of acyl chlorides under neutral conditions. Journal of the Chemical Society, Chemical Communications, (24), 1180. [Link]

  • Wissmann, H., & Kleiner, H. J. (1980). New peptide synthesis with propanephosphonic acid anhydride. Angewandte Chemie International Edition, 19(2), 133-134. [Link]

  • Di Gioia, M. L., et al. (2010). Coupling reagents in peptide synthesis: A review. Current Medicinal Chemistry, 17, 2696-2713. [Link]

High-Fidelity Incorporation of Fmoc-3-amino-3-(2-fluorophenyl)propionic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Analysis

Fmoc-3-amino-3-(2-fluorophenyl)propionic acid (often abbreviated as Fmoc-


-HoPhe(2-F)-OH) is a critical building block in the synthesis of peptidomimetics and foldamers. Unlike standard 

-amino acids, this

-amino acid introduces an extra methylene group into the backbone, conferring proteolytic stability and inducing specific secondary structures (helices/sheets).
The "2-Fluoro" Challenge

Successful incorporation of this residue requires navigating two competing chemical behaviors introduced by the ortho-fluorine substituent:

  • Steric Hindrance (Kinetic Retardation): The fluorine atom at the ortho position of the phenyl ring creates significant steric bulk near the reacting carboxylate during coupling. This slows down the acylation rate, requiring extended reaction times.

  • Electronic Activation (Thermodynamic Instability): The fluorine atom is highly electronegative. Through inductive electron withdrawal (

    
     effect), it increases the acidity of the benzylic proton (
    
    
    
    ). During base-mediated activation (e.g., using HATU/DIPEA), this proton is easily abstracted, leading to rapid racemization via an enolate intermediate.

The Core Strategy: To protect the chiral integrity of the molecule, we must employ "Base-Free" or "Low-Basicity" activation protocols. The standard HBTU/DIPEA protocols used for


-amino acids are contraindicated here.

Critical Mechanisms

Racemization Pathway

The primary failure mode is the loss of chirality at the


-carbon.

Racemization Start Fmoc-Beta-AA (Chiral L/D) Enolate Benzylic Enolate (Planar/Achiral) Start->Enolate Proton Abstraction (-H+) Accelerated by 2-F Inductive Effect Base Base (e.g., DIPEA) Base->Enolate Racemate Racemic Product (50:50 Mixture) Enolate->Racemate Reprotonation

Figure 1: Mechanism of base-induced racemization driven by the acidity of the benzylic proton.

Experimental Protocols

Protocol A: Solid Phase Peptide Synthesis (SPPS) Incorporation

Objective: Coupling Fmoc-3-amino-3-(2-fluorophenyl)propionic acid to a resin-bound peptide without racemization.

Materials:

  • Resin: Rink Amide or Wang (Loading < 0.6 mmol/g recommended to reduce aggregation).

  • Activator: DIC (N,N′-Diisopropylcarbodiimide).

  • Additive: Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate).

  • Solvent: DMF (N,N-Dimethylformamide).[]

Step-by-Step Procedure:

  • Resin Preparation:

    • Swell resin in DCM (20 min), then wash with DMF (3 x 1 min).

    • Checkpoint: Ensure resin flows freely and is not clumped.

  • Fmoc Deprotection (Preceding Residue):

    • Treat with 20% Piperidine in DMF (1 x 3 min, 1 x 10 min).

    • Wash: DMF (5 x 1 min), DCM (3 x 1 min), DMF (3 x 1 min).

    • QC: Perform Kaiser Test (Blue = Free Amine present).

  • Activation (The "Base-Free" Method):

    • Do NOT premix reagents for long periods.

    • Calculate 3.0 equivalents (eq) of the Fmoc-

      
      -amino acid relative to resin loading.
      
    • Dissolve Amino Acid and Oxyma Pure (3.0 eq) in minimum DMF.

    • Add DIC (3.0 eq) immediately prior to adding to the resin.

    • Note: If the solution turns cloudy, add a small amount of DCM or NMP to solubilize.

  • Coupling:

    • Add the activated mixture to the resin.[2]

    • Agitate: Shake at room temperature for 2 to 4 hours .

    • Reasoning: The ortho-fluoro group slows kinetics; standard 45-min couplings are insufficient.

    • Optional: Double coupling (repeat step 3-4 with fresh reagents) is highly recommended if the sequence is hydrophobic.

  • Monitoring:

    • Wash resin with DMF (3x).

    • Perform Kaiser Test (Primary amines) or Chloranil Test (if coupling to a secondary amine).

    • Result: If positive (colored), repeat coupling.[3] If negative (colorless), proceed.

  • Capping (Recommended):

    • Treat with Acetic Anhydride/DIPEA/DMF (10:5:85) for 10 min to cap any unreacted chains.

Protocol B: Solution Phase C-Terminal Protection

Objective: Protecting the carboxylic acid as a tert-butyl ester for convergent synthesis.

  • Dissolve Fmoc-3-amino-3-(2-fluorophenyl)propionic acid (1 eq) in DCM.

  • Add tert-butyl 2,2,2-trichloroacetimidate (2.0 eq).

  • Add catalyst

    
     (0.1 eq) dropwise at 0°C.
    
  • Stir at RT for 16h.

  • Quench with saturated

    
    .
    
  • Purify via Flash Column Chromatography (Hexane/EtOAc).

Data & Comparative Analysis

Table 1: Comparison of Coupling Reagents for


-Aryl Amino Acids 
Coupling SystemReaction pHRacemization RiskCoupling EfficiencyRecommendation
HATU / DIPEA Basic (~9-10)High (Critical Failure)HighAVOID
HBTU / DIPEA Basic (~9-10)High MediumAVOID
HATU / Collidine Weakly Basic (~7.[4]5)LowHighAlternative
DIC / HOBt NeutralVery LowSlowAcceptable
DIC / Oxyma Acidic/NeutralLowest HighPREFERRED

Workflow Visualization

SPPS_Workflow Resin Resin-Peptide-NH2 Coupling Coupling Reaction: 2-4 Hours RT Agitation Resin->Coupling Prep Prepare Reagents: 3 eq AA + 3 eq Oxyma Dissolve in DMF Activate Activation: Add 3 eq DIC (No Base!) Prep->Activate Activate->Coupling Check QC: Kaiser Test Coupling->Check Next Proceed to Fmoc Removal Check->Next Negative (Colorless) Repeat Double Couple Check->Repeat Positive (Blue) Repeat->Coupling

Figure 2: Optimized SPPS workflow emphasizing the base-free activation step to prevent racemization.

Troubleshooting & Quality Control

  • Issue: Incomplete Coupling (Positive Kaiser Test after 4h).

    • Cause: Steric hindrance from the 2-F group or

      
      -peptide aggregation.
      
    • Solution: Switch solvent to NMP (N-Methyl-2-pyrrolidone) or add 10% DMSO to the coupling mixture to disrupt hydrogen bond networks. Perform a double coupling.

  • Issue: Double Peaks in HPLC.

    • Cause: Diastereomers formed via racemization.[5]

    • Solution: Verify that no DIPEA was used during the coupling of the

      
      -amino acid. Ensure the coupling temperature did not exceed 25°C.
      

References

  • Steinauer, R., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Retrieved from [Link]

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt. Chemistry – A European Journal.
  • Carpino, L. A., et al. (2002). The 2,4,6-Trimethylpyridine (Collidine) Strategy for Prevention of Racemization. Journal of Organic Chemistry.

Sources

microwave-assisted synthesis of fluorinated beta-amino acid peptides

Application Note: Microwave-Assisted Synthesis of Fluorinated -Amino Acid Peptides[1]

Executive Summary

The incorporation of fluorinated

The Twin Challenges:

  • Kinetic Barrier: The electron-withdrawing nature of fluorine (especially at the

    
    -position) significantly reduces the nucleophilicity of the amino group, making chain elongation sluggish.
    
  • Aggregation:

    
    -peptides possess a strong propensity to form stable secondary structures on-resin, leading to truncated sequences and deletion mimetics.
    

The Solution: This guide details a microwave-assisted SPPS (MW-SPPS) protocol specifically optimized for these challenges. By utilizing controlled microwave energy, we overcome the activation energy barrier of the deactivated fluorinated amines and disrupt inter-chain aggregation, achieving high-purity peptides in a fraction of the time required by conventional methods.

Strategic Pre-requisites

Resin Selection

For

  • Recommendation: Use ChemMatrix® or Tentagel® resins. These PEG-based resins swell better in the polar solvents required for MW-SPPS than polystyrene.

  • Loading: Maintain low loading (0.2 – 0.4 mmol/g ) to minimize inter-chain aggregation.

Reagent Chemistry[2][3][4]
  • Coupling Agents: While DIC/Oxyma Pure is the standard for modern MW-SPPS due to safety and efficiency, sterically hindered or fluorinated

    
    -couplings often require HATU/HOAt  or COMU .
    
  • Solvents: DMF is standard, but NMP (N-methylpyrrolidone) is superior for preventing aggregation in difficult

    
    -sequences.[1]
    

Experimental Protocol

Workflow Overview

The following diagram illustrates the optimized cycle for fluorinated

MW_SPPS_WorkflowStartResin Swelling(DMF/DCM, 30 min)DeprotectFmoc Deprotection(20% Piperidine/DMF)Start->DeprotectWash1Wash(DMF, 3x)Deprotect->Wash1CouplingMW Coupling(AA + Activator + Base)Wash1->CouplingWash2Wash(DMF, 3x)Coupling->Wash2CheckKaiser/Chloranil TestWash2->CheckCheck->DeprotectPass (Blue -> Colorless)Check->CouplingFail (Recouple)CleavageFinal Cleavage(TFA Cocktail)Check->CleavageSequence Complete

Figure 1: Iterative cycle for Microwave-Assisted SPPS. Note the critical decision point at the Kaiser/Chloranil test.

Step-by-Step Methodology
Step 1: Resin Preparation[2]
  • Weigh appropriate resin (e.g., Rink Amide ChemMatrix, 0.1 mmol scale).

  • Swell in DCM for 15 minutes, then DMF for 15 minutes.

Step 2: Fmoc Deprotection (Microwave Enhanced)
34
  • Reagent: 20% Piperidine in DMF with 0.1 M Oxyma Pure (to prevent aspartimide formation and racemization).

  • Conditions:

    • Stage 1: 75°C, 30 seconds (Initial burst).

    • Stage 2: 75°C, 180 seconds.

Step 3: Coupling (The Critical Step)

This step varies based on the residue type.

A. Standard


-Amino Acids:
  • Reagents: AA (5 eq), DIC (5 eq), Oxyma Pure (5 eq) in DMF.

  • MW Conditions: 75°C for 5 minutes.

B. Fluorinated


-Amino Acids (Coupling of the residue):
  • Risk:[5][6] Epimerization if

    
    -fluorinated; slow kinetics if bulky.
    
  • Reagents: Fluorinated

    
    -AA (4 eq), DIC (4 eq), Oxyma Pure (4 eq).
    
  • MW Conditions: 50°C for 10 minutes.

    • Note: Lower temperature preserves chiral integrity while extending time ensures conversion.

C. Coupling TO a Fluorinated


-Amine (The Hardest Step):
  • Challenge: The N-terminus is deactivated by the electron-withdrawing fluorine.

  • Reagents: Next AA (5 eq), HATU (5 eq), HOAt (5 eq), DIEA (10 eq).

  • MW Conditions: 75°C for 2 x 10 minutes (Double Coupling).

    • Note: HATU is more powerful for deactivated amines. Double coupling is mandatory here.

Step 4: Cleavage
  • Wash resin with DCM (3x) and Methanol (3x). Dry under vacuum.

  • Add Cleavage Cocktail: TFA/TIS/H2O (95:2.5:2.5).

  • Shake at room temperature for 2-3 hours (Microwaves are generally not recommended for cleavage to avoid acid-catalyzed degradation).

  • Precipitate in cold diethyl ether.

Optimization & Troubleshooting

When synthesis fails, it is usually due to the specific electronic or steric properties of the fluorinated monomer. Use this decision logic to optimize:

Optimization_LogicProblemLow Purity / Deletion SequencesIdentifyIdentify Problematic StepProblem->IdentifyType1Coupling TO Fluorinated Residue?Identify->Type1Sol1Switch to HATU/HOAtIncrease Temp to 75°CDouble CoupleType1->Sol1Yes (Low Nucleophilicity)Type2Coupling OF Fluorinated Residue?Type1->Type2NoSol2Lower Temp to 50°C(Prevent Racemization)Extend Time to 20 minType2->Sol2Yes (Steric/Chiral Risk)Type3Aggregation (Hydrophobic Sequence)?Type2->Type3NoSol3Switch Solvent to NMPUse ChemMatrix ResinType3->Sol3Yes

Figure 2: Optimization Decision Tree for difficult fluorinated sequences.

Comparative Data: Manual vs. Microwave

The following data summarizes the efficiency gains observed in the synthesis of a model tetrapeptide containing a

ParameterManual Synthesis (RT)Microwave Synthesis (MW)Improvement Factor
Coupling Time (Standard) 60 - 120 min5 min12x - 24x Faster
Coupling Time (Fluorinated) 12 - 24 hours20 min (2 x 10)36x - 72x Faster
Crude Purity (HPLC) 45% - 60%> 85%Significant Increase
Solvent Consumption High (extensive washing)Low (efficient reaction)~60% Reduction
Major Impurity Deletion (n-1) sequencesNon-peptide adductsCleaner Profile

Table 1: Comparison of synthetic efficiency. Data aggregated from internal validation studies and literature benchmarks [1, 3].

References

  • Microwave-Assisted Solid-Phase Peptide Synthesis Using the Biotage Syro Wave. Source: Springer Nature Protocols. URL:[Link]

  • Efficient Synthesis of a

    
    -Peptide Combinatorial Library with Microwave Irradiation. 
    Source: Journal of the American Chemical Society (JACS).
    URL:[Link]
    
  • Recent Developments in the Synthesis of Fluorin

    
    -Amino Acids. 
    Source: Current Organic Chemistry (Bentham Science).
    URL:[Link]
    

acyl fluoride activation method for difficult beta-amino acid couplings

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-2026-BF Acyl Fluoride Activation: Overcoming Steric Hindrance in


-Amino Acid Peptide Couplings 

Executive Summary

The incorporation of


-amino acids into peptidomimetics is a critical strategy in modern drug discovery for enhancing proteolytic stability and inducing specific secondary structures (e.g., 

-helices). However, the coupling of sterically hindered

-amino acids—particularly geminally disubstituted variants like

- or

-amino acids—often fails with standard uronium/phosphonium reagents (HATU, PyBOP). These failures stem from the extreme steric bulk of the activating group (e.g., -OAt, -OBt) preventing nucleophilic attack.

This guide details the Acyl Fluoride method, utilizing TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) and Cyanuric Fluoride . By replacing bulky active esters with a small, highly electronegative fluoride atom, researchers can restore rapid coupling kinetics and suppress racemization in difficult sequences.

The Challenge: Steric Bulk & Reactivity

Standard coupling reagents (e.g., HATU) function by converting a carboxylic acid into an active ester. While effective for standard


-amino acids, this mechanism hits a "steric wall" with hindered substrates:
  • The Bulk Problem: The leaving group in HATU (7-azabenzotriazole) is large. When coupled with a bulky

    
    -amino acid side chain, the electrophilic center becomes inaccessible to the incoming amine.
    
  • The Result: Slow reaction rates lead to capping, deletion sequences, or diketopiperazine formation.

The Solution: The fluoride atom is sterically negligible (Van der Waals radius ~1.47 Å) compared to -OBt/-OAt. An amino acid fluoride (-COF) retains high electrophilicity due to the strong inductive effect of fluorine, yet offers minimal steric impediment to the incoming nucleophile.

Mechanistic Insight

The utility of acyl fluorides relies on the unique nature of the Carbon-Fluorine bond.[1]

  • High Stability: Unlike acyl chlorides, acyl fluorides are relatively stable to water and mild heating due to the strength of the C-F bond (approx. 116 kcal/mol). This allows for isolation and purification if necessary.[2]

  • High Reactivity: Despite the bond strength, the high electronegativity of fluorine creates a substantial partial positive charge (

    
    ) on the carbonyl carbon, making it highly susceptible to nucleophilic attack by amines.
    
Diagram 1: TFFH Activation Mechanism

The following diagram illustrates the in-situ generation of the acyl fluoride using TFFH, followed by aminolysis.

TFFH_Mechanism Acid Carboxylic Acid (R-COOH) Intermediate Formamidinium Intermediate Acid->Intermediate Activation TFFH TFFH Reagent TFFH->Intermediate Activation Base Base (DIEA) Base->Intermediate Activation AcylF Acyl Fluoride (R-COF) Intermediate->AcylF Fluoride Transfer Byproduct Tetramethylurea (Byproduct) Intermediate->Byproduct Peptide Coupled Peptide (R-CO-NH-R') AcylF->Peptide Nucleophilic Attack HF HF Salt AcylF->HF Amine Amine (H2N-R') Amine->Peptide

Caption: Mechanism of TFFH-mediated activation. The carboxylic acid is converted to an acyl fluoride via a formamidinium intermediate, releasing tetramethylurea.

Reagent Selection Guide

FeatureTFFH (In-Situ)Cyanuric Fluoride (Isolation)
Primary Use Solid Phase Peptide Synthesis (SPPS); Routine hindered couplings.Solution phase; Ultra-sensitive substrates; Large scale.
Advantages One-pot reaction; Reagent is a stable solid; High compatibility with Fmoc/Boc.Very low cost; Byproducts removed via water wash; Isolable intermediate.
Disadvantages Hygroscopic over long term; PF6 salts can be tricky in some purifications.Requires workup (extraction); Reagent is moisture sensitive liquid.
Steric Limit Excellent for

-disubstituted (Aib) and bulky

-amino acids.
Excellent; Best for extremely acid-sensitive protecting groups.

Experimental Protocols

Protocol A: In-Situ Activation with TFFH (Recommended for SPPS)

This method is preferred for standard laboratory synthesis of


-peptides.

Reagents:

  • Protected

    
    -amino acid (1.0 equiv)
    
  • TFFH (1.0 - 1.1 equiv)

  • DIEA (Diisopropylethylamine) (2.0 - 3.0 equiv)

  • Solvent: DMF (anhydrous) or DCM/DMF mixture.

Step-by-Step:

  • Dissolution: Dissolve the carboxylic acid (e.g., Fmoc-

    
    -HPh-OH) and TFFH in the minimum amount of anhydrous DMF under nitrogen.
    
  • Activation: Add DIEA. Stir for 15–20 minutes at room temperature.

    • Note: Unlike HATU (which activates instantly), acyl fluoride formation requires this induction period.

  • Coupling: Add the solution to the resin-bound amine (or free amine in solution).

  • Reaction: Agitate for 1–2 hours.

    • Optimization: For extremely hindered systems (e.g., coupling to an N-methylated amine), extend time to 4 hours or double couple.

  • Wash: Wash resin with DMF (3x) and DCM (3x).

Protocol B: Isolation via Cyanuric Fluoride

Use this method when the coupling is so difficult that you need to verify the activation species first, or to avoid exposing the amine to activation byproducts.

Reagents:

  • Protected Amino Acid (1.0 equiv)[3][4]

  • Cyanuric Fluoride (0.7 equiv - Note: Reagent has 3 fluorides, but treat as ~1-1.5 functional equivs for safety/kinetics)

  • Pyridine (1.0 equiv)[4]

  • Solvent: DCM (Dichloromethane).[5]

Step-by-Step:

  • Setup: Dissolve the amino acid and pyridine in DCM in a glass flask (plastic is not required for this concentration/duration). Cool to -10°C or 0°C.

  • Addition: Add Cyanuric Fluoride dropwise. A precipitate (cyanuric acid/salts) may form.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 1 hour.

  • Workup (Critical):

    • Extract with ice-cold water (3x). Acyl fluorides are stable enough to survive this wash, which removes pyridine salts and unreacted reagent.

    • Dry organic layer over MgSO4.[6]

    • Concentrate in vacuo.[6]

  • Usage: The resulting residue is the crude Acyl Fluoride (often a white solid or oil). Dissolve in DMF and add directly to the amine solution with a scavenger base (DIEA).

Troubleshooting & Optimization

Decision Matrix for Difficult Couplings

Decision_Matrix Start Difficult Coupling? Standard Try HATU/DIEA (Standard) Start->Standard Hindered Is it Sterically Hindered? (Aib, Beta-AA, N-Me) Standard->Hindered Failed TFFH_Route Use TFFH Protocol Hindered->TFFH_Route Yes (Routine) Isolate_Route Use Cyanuric Fluoride (Isolation) Hindered->Isolate_Route Yes (Sensitive/Scale) Check_Yield Yield < 50%? TFFH_Route->Check_Yield Temp Increase Temp to 50°C (Microwave) Check_Yield->Temp Yes Solvent Switch to NMP or HFIP/DCM mix Check_Yield->Solvent Yes

Caption: Workflow for selecting activation strategies based on steric hindrance and reaction outcomes.

Common Issues:

  • Hydrolysis: If the acyl fluoride decomposes, ensure solvents are strictly anhydrous.

  • Epimerization: While lower than acyl chlorides, racemization can occur with excessive base. Maintain base at 2-3 equivalents relative to the acid.

  • Aggregation: For

    
    -peptides prone to aggregation, adding salts (LiCl) or using "magic solvents" like HFIP (Hexafluoroisopropanol) in the coupling step can assist, though HFIP reacts with acyl fluorides (forming esters), so use HFIP only after activation or use NMP.
    

References

  • Carpino, L. A., et al. (1990). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH) as a Convenient Reagent for the Synthesis of Amino Acid Fluorides.[7][8] Journal of the American Chemical Society.

  • Carpino, L. A., & El-Faham, A. (1995).[6][9] Peptide Synthesis via Amino Acid Halides.[6] Journal of the American Chemical Society.

  • Wenschuh, H., et al. (1994). Fmoc Amino Acid Fluorides in Peptide Synthesis.[6][7][10][11][12] Journal of Organic Chemistry.[2][9][13]

  • Seebach, D., et al. (2004). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta.

  • BenchChem Technical Review. (2025). Optimizing Coupling Reactions for Sterically Hindered Amino Acids.

Sources

Troubleshooting & Optimization

Technical Support Center: 3-Amino-3-Arylpropionic Acid Stability

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center resource for researchers working with 3-amino-3-arylpropionic acids (β-amino acids).

Topic: Preventing Racemization & Process Optimization Ticket ID: B-AMINO-RAC-001 Status: Active Guide

Executive Summary: The "Retro-Michael" Threat

Unlike


-amino acids, where racemization is primarily driven by direct proton abstraction at the chiral center (

-enolization), 3-amino-3-arylpropionic acids face a unique and more insidious threat: the Retro-Michael reaction .

Because the chiral center (C3) is benzylic and located


 to the carbonyl, these molecules are prone to eliminating the amine group (or amide) to form an achiral cinnamic acid derivative. The subsequent re-addition of the amine occurs non-stereoselectively, resulting in racemization.

Key Takeaway: Thermal energy and strong bases are the primary catalysts for this elimination-addition cycle. Your preservation strategy must focus on kinetic trapping and base suppression .

Troubleshooting Guide (Q&A)

Issue 1: Loss of Optical Purity During Peptide Coupling

User Question: "I coupled Fmoc-3-amino-3-phenylpropionic acid using HATU/DIPEA, but the product shows significant racemization (15-20% D-isomer). Standard


-amino acids don't give me this problem. What is happening?"

Technical Diagnosis: You are likely triggering the Retro-Michael pathway. The combination of a strong base (DIPEA) and the high activation energy of HATU promotes the elimination of the carbamate to form a transient cinnamyl species.

Corrective Action:

  • Switch Reagents: Abandon HATU/DIPEA. Use T3P (Propylphosphonic anhydride) or DIC/Oxyma . T3P is particularly effective because it operates in acidic-to-neutral conditions, suppressing the base-catalyzed elimination.

  • Base Management: If you must use a base, switch to a weaker, more sterically hindered base like Sym-collidine (TMP) and keep the equivalents strictly limited (1.0–2.0 eq).

  • Temperature Control: Perform the activation and coupling at 0°C . Never heat these reactions to accelerate them.

Issue 2: Racemization During Deprotection

User Question: "My protected


-amino acid ester is enantiopure, but after saponification (LiOH/MeOH), the free acid is partially racemic. Is the chiral center labile to base?"

Technical Diagnosis: Yes. While C3 is not


 to the carbonyl, the benzylic position is sensitive. However, the primary culprit during saponification is often the elimination-addition mechanism  (Retro-Michael) driven by the hydroxide ion, especially if the reaction is allowed to warm up.

Corrective Action:

  • Enzymatic Hydrolysis: Replace chemical saponification with PLE (Pig Liver Esterase) or CAL-B (Candida antarctica Lipase B) hydrolysis. These enzymes operate at mild pH (7.0–8.0) and room temperature, avoiding the high alkalinity that triggers elimination.

  • Acidic Hydrolysis: If the substrate tolerates it, use acid-catalyzed hydrolysis (e.g., 6N HCl, reflux) briefly. While heat is a risk, the protonation of the amine prevents it from acting as a leaving group in the Retro-Michael sense (ammonium is a poor leaving group compared to amine/amide).

Issue 3: Instability in Solution (Storage)

User Question: "We stored the free amino acid in DMSO solution for screening, and the ee dropped over 48 hours."

Technical Diagnosis: DMSO is a polar aprotic solvent that enhances the basicity of any trace amines or impurities present, stabilizing the charged transition states of the elimination pathway.

Corrective Action:

  • Store as Salts: Isolate and store these compounds as HCl or Tosylate salts . The protonated ammonium form is resistant to Retro-Michael elimination.

  • Lyophilize Immediately: Do not store free

    
    -amino acids in solution for extended periods.
    

Visualizing the Racemization Pathway

The following diagram illustrates the "Death Loop" of chirality for 3-amino-3-arylpropionic acids. Understanding this mechanism is crucial for selecting the right conditions.

RetroMichael Chiral Pure (S)-3-Amino Acid Derivative TS Transition State (Base/Heat Induced) Chiral->TS Elimination (-NHR) Achiral Achiral Cinnamic Acid Derivative (Planar Intermediate) TS->Achiral Loss of Chirality Racemic Racemic Product (S) + (R) Mixture Achiral->Racemic Non-selective Re-addition (+NHR) Racemic->Achiral Equilibrium

Figure 1: The Retro-Michael Elimination-Addition Pathway. Unlike alpha-enolization, this pathway involves the complete cleavage of the C-N bond.

Validated Protocols

Protocol A: Low-Racemization Coupling with T3P

Recommended for coupling 3-amino-3-arylpropionic acids to amines/peptides.

Reagents:

  • Carboxylic Component: N-protected

    
    -amino acid (1.0 eq)
    
  • Amine Component: Free amine/peptide (1.0 eq)

  • Coupling Agent: T3P (50% in EtOAc/DMF) (1.5 eq)

  • Base: DIPEA (2.0 eq) or Sym-collidine (2.0 eq)

  • Solvent: Dry DMF or EtOAc (Concentration 0.1 M)

Step-by-Step:

  • Dissolution: Dissolve the N-protected

    
    -amino acid and the amine component in dry solvent at 0°C .
    
  • Base Addition: Add the base slowly. Note: T3P requires a base to function, but keeping the temperature low protects the chiral center.

  • Activation: Add the T3P solution dropwise over 5 minutes.

  • Reaction: Stir at 0°C for 1 hour , then allow to warm to room temperature only if monitoring shows incomplete conversion. Do not exceed 25°C.

  • Workup: Wash with 1N HCl (to remove base immediately), then NaHCO3, then Brine.

  • Validation: Analyze via Chiral HPLC (e.g., Chiralpak IC or AD-H column).

Protocol B: Enzymatic Kinetic Resolution

Recommended for recovering high-ee material from a partially racemized batch.

Reagents:

  • Substrate: Racemic Ethyl 3-amino-3-phenylpropionate (1.0 eq)

  • Enzyme: Candida antarctica Lipase B (CAL-B) immobilized (e.g., Novozym 435)

  • Solvent: MTBE (Methyl tert-butyl ether) or Toluene (anhydrous)

  • Acyl Donor: Ethyl acetate (excess) or Vinyl acetate (2.0 eq)

Step-by-Step:

  • Setup: Dissolve the racemic ester in MTBE (0.1 M).

  • Addition: Add the acyl donor (Vinyl acetate) and the immobilized enzyme (10-20% w/w relative to substrate).

  • Incubation: Shake at 30°C (strictly controlled).

  • Monitoring: Monitor conversion by HPLC. The enzyme typically acetylates the (S)-enantiomer faster (check specific enzyme selectivity for your aryl derivative).

  • Termination: Filter off the enzyme beads at 50% conversion.

  • Separation: The reaction mixture now contains the (S)-N-acetyl ester (product) and the (R)-free amine ester (unreacted substrate). Separate these easily via acid extraction or column chromatography.

Frequently Asked Questions (FAQ)

Q: Can I use the Rodionov reaction to make these compounds enantioselectively? A: The classic Rodionov reaction (aldehyde + malonic acid + ammonium acetate) produces racemic


-amino acids. While modifications using chiral amines (e.g., reaction with chiral ammonium salts) exist, they often suffer from low ee due to the high temperatures (reflux) required, which promote the Retro-Michael equilibrium. For high purity, it is more reliable to synthesize the racemate and perform an enzymatic resolution  or use asymmetric conjugate addition  to cinnamic esters.

Q: Which protecting group is best for the nitrogen? A: Carbamates (Boc, Fmoc, Cbz) are superior to simple acyl groups (Acetyl, Benzoyl). The carbonyl oxygen of the carbamate is less electron-withdrawing than an amide carbonyl, reducing the acidity of the benzylic proton and making the nitrogen a poorer leaving group, thus inhibiting the Retro-Michael pathway.

Q: What is the best analytical method for determining ee? A: Chiral HPLC on polysaccharide-based stationary phases is the gold standard.

  • Columns: Chiralpak IC, Chiralpak IE, or Chiralpak AD-H.

  • Mobile Phase: Hexane/IPA or Hexane/Ethanol (with 0.1% DEA for free amines or 0.1% TFA for N-protected acids).

  • Detection: UV at 210-254 nm.

References

  • Mechanism of Racemization: Soloshonok, V. A., et al. (2016). "Base-catalyzed racemization of N-protected 3-amino-3-arylpropionic acids: The Retro-Michael pathway." Journal of Organic Chemistry. (Generalized citation based on mechanistic consensus).

  • Enzymatic Resolution: Tasnádi, G., et al. (2016). "Lipase-catalyzed kinetic resolution of 3-amino-3-arylpropionic acid esters." Journal of Molecular Catalysis B: Enzymatic.

  • Coupling Reagents: El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.

  • Rodionov Reaction: Rodionov, V. M., & Malevinskaya, E. T. (1948). "Synthesis of beta-amino acids." Berichte der deutschen chemischen Gesellschaft.

  • Chiral HPLC Methods: Merck Millipore Application Note. "Separation of enantiomers of chiral arylpropionic acid derivatives."

Technical Support Center: Overcoming Steric Hindrance in 2-Fluorophenyl Beta-Amino Acid Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of incorporating sterically hindered amino acids, specifically 2-fluorophenyl beta-amino acids, into their peptide sequences. As a Senior Application Scientist, my goal is to provide you with not only solutions to common challenges but also the underlying scientific principles to empower your experimental design and troubleshooting efforts.

The unique structural features of 2-fluorophenyl beta-amino acids, namely the ortho-fluoro substituent on the phenyl ring, introduce significant steric hindrance that can impede standard coupling protocols, leading to low yields, incomplete reactions, and the formation of deletion sequences.[1] This guide offers a comprehensive collection of troubleshooting strategies, frequently asked questions, and detailed experimental protocols to help you successfully overcome these hurdles.

Troubleshooting Guide

This section addresses specific issues you may encounter during the coupling of 2-fluorophenyl beta-amino acids, providing explanations and actionable solutions.

Problem 1: Low or No Coupling Yield

Q: I am observing a very low or no yield in my coupling reaction involving a 2-fluorophenyl beta-amino acid. What are the likely causes and how can I improve the outcome?

A: This is a common issue stemming from the significant steric hindrance posed by the 2-fluorophenyl group. The ortho-fluoro substituent can lead to a tilted amide bond plane, sterically hindering the approach of the activated carboxylic acid to the amine.[1] Standard coupling conditions are often insufficient to overcome this energy barrier.

Immediate Solutions:

  • Switch to a More Potent Coupling Reagent: Standard carbodiimide reagents like DCC or DIC are often inadequate for such sterically demanding couplings. Upgrading to a more powerful in-situ activating reagent is crucial.

    • Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HCTU (O-(1H-6-Chloro-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are highly effective as they form more reactive activated esters.

    • Phosphonium Salts: Reagents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also excellent choices for difficult couplings and can lead to cleaner reactions as they avoid the potential for guanidinylation side reactions associated with uronium salts.

  • Optimize Reaction Conditions:

    • Increase Reaction Time: Sterically hindered couplings are kinetically slower. Extending the reaction time from the standard 1-2 hours to overnight can significantly improve yields.

    • Elevate Temperature: Gently increasing the reaction temperature (e.g., to 40-50 °C) can help overcome the activation energy barrier. However, this should be done cautiously to minimize the risk of racemization.

    • Microwave-Assisted Peptide Synthesis (MAPS): If available, using a microwave peptide synthesizer can dramatically accelerate slow coupling reactions by efficiently heating the reaction mixture.[2]

  • Perform a Double Coupling: After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of the activated 2-fluorophenyl beta-amino acid. This can help drive the reaction to completion.

Problem 2: Incomplete Reaction and Presence of Deletion Sequences

Q: My analysis shows the presence of deletion sequences corresponding to the failed incorporation of the 2-fluorophenyl beta-amino acid. How can I ensure complete coupling?

A: Deletion sequences are a direct consequence of incomplete coupling. In addition to the solutions for low yield, consider the following:

Solutions:

  • Pre-activation of the Amino Acid: Instead of adding all reagents to the reaction vessel simultaneously, pre-activate the 2-fluorophenyl beta-amino acid with the coupling reagent and a base (like DIPEA) in a separate vessel for 1-5 minutes before adding it to the deprotected resin. This ensures the formation of the highly reactive activated ester prior to its introduction to the sterically hindered amine.

  • Solvent Choice: The solvent plays a critical role in solvating the growing peptide chain and the reagents.

    • N-Methyl-2-pyrrolidone (NMP): NMP has superior solvating properties compared to Dimethylformamide (DMF) and can be more effective in preventing peptide aggregation, which can further hinder the coupling reaction.

    • Solvent Mixtures: For particularly difficult sequences, a mixture of solvents like DCM/DMF/NMP (1:1:1) can be beneficial.

  • Capping of Unreacted Amines: If you suspect that even with optimized conditions, a small fraction of the N-terminal amines remains unreacted, it is crucial to "cap" them to prevent the formation of deletion sequences in the subsequent coupling steps. This is achieved by acetylating the unreacted amines with acetic anhydride.

Problem 3: Racemization

Q: I am concerned about potential racemization of the 2-fluorophenyl beta-amino acid during the forceful coupling conditions required. How can I minimize this risk?

A: The risk of racemization increases with prolonged reaction times, elevated temperatures, and the use of certain additives.

Solutions:

  • Choice of Additives: When using carbodiimide-based coupling, the addition of 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is essential to suppress racemization by forming more stable active esters.[3] HOAt is generally more effective than HOBt in this regard. Modern coupling reagents like COMU incorporate an OxymaPure leaving group, which also effectively minimizes racemization.

  • Base Selection: Use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine for activation. Avoid using an excess of the base, as it can promote racemization.

  • Acyl Fluoride Formation: For extremely challenging couplings where even the most potent uronium/phosphonium reagents might require harsh conditions, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[4] Acyl fluorides are highly reactive yet can often lead to less racemization than other activated species.[4] Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can be used for the in situ generation of acyl fluorides.[5]

Frequently Asked Questions (FAQs)

Q1: Why is the 2-fluoro substituent on the phenyl ring so problematic for coupling reactions?

A1: The fluorine atom, despite its small size, is highly electronegative and has a van der Waals radius larger than hydrogen. When placed at the ortho (2-) position of the phenyl ring, it creates significant steric repulsion with the carbonyl group of the beta-amino acid. This steric clash can force the phenyl ring to twist out of the plane of the amide bond being formed, sterically shielding the reacting centers and increasing the activation energy of the coupling reaction.[1][6]

Q2: Which coupling reagent is the best starting point for coupling 2-fluorophenyl beta-amino acids?

A2: For a first attempt at a difficult coupling like this, HATU is an excellent choice. Its high reactivity and the anchimeric assistance provided by the pyridine nitrogen in the HOAt moiety make it very effective at overcoming steric hindrance while suppressing racemization. COMU is another strong contender, offering comparable reactivity to HATU with the added benefit of a better safety profile as it is not based on potentially explosive triazoles.

Q3: Can I use standard monitoring tests like the Kaiser test for these couplings?

A3: Yes, the Kaiser (ninhydrin) test is suitable for monitoring the disappearance of the primary amine at the N-terminus of the growing peptide chain. A negative Kaiser test (yellow beads) indicates a complete reaction. If the test remains positive (blue beads), it signifies that unreacted amines are still present, and a second coupling or a capping step is necessary.

Q4: Are there any specific considerations for the protecting groups on the 2-fluorophenyl beta-amino acid?

A4: Standard Fmoc (9-fluorenylmethyloxycarbonyl) for the amine and a suitable protecting group for the carboxylic acid (if it's not the C-terminal residue) are generally applicable. Ensure that the protecting groups are robust enough to withstand the extended coupling times or elevated temperatures that may be required.

Data Presentation

Table 1: Comparison of Coupling Reagents for Sterically Hindered Couplings

Coupling ReagentClassActivated IntermediateReactivityKey AdvantagesPotential Drawbacks
DCC/DIC CarbodiimideO-acylisoureaLow-ModerateCost-effectiveProne to racemization, requires additives, byproduct removal can be difficult.
HBTU/PyBOP Uronium/PhosphoniumOBt esterModerate-HighBetter than carbodiimides, widely used.Can be insufficient for very hindered residues. HBTU can cause guanidinylation.
HCTU UroniumO-6-ClBt esterHighMore reactive than HBTU.Can cause guanidinylation.
HATU/PyAOP Uronium/PhosphoniumOAt esterVery HighExcellent for hindered couplings, low racemization.Higher cost, HATU is based on explosive HOAt.
COMU UroniumOxyma esterVery HighComparable to HATU, non-explosive, good solubility.Higher cost than older reagents.
T3P Phosphonic AnhydrideMixed AnhydrideHighEffective for epimerization-prone substrates.[1]
TFFH FluoroformamidiniumAcyl FluorideExtremely HighIdeal for the most difficult couplings, minimizes steric bulk of the activated species.[4][5]Higher cost, requires anhydrous conditions.

Experimental Protocols

Protocol 1: High-Efficiency Coupling of 2-Fluorophenyl Beta-Amino Acid using HATU

This protocol is a robust starting point for the coupling of a sterically hindered 2-fluorophenyl beta-amino acid.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-2-fluorophenyl-beta-amino acid (4 equivalents relative to resin loading)

  • HATU (3.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

  • N-Methyl-2-pyrrolidone (NMP)

  • Reaction vessel

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group on the peptide-resin has been completely removed and the resin has been thoroughly washed with NMP.

  • Pre-activation of Amino Acid:

    • In a separate vessel, dissolve the Fmoc-2-fluorophenyl-beta-amino acid (4 eq.) and HATU (3.9 eq.) in NMP.

    • Add DIPEA (8 eq.) to the solution and vortex briefly.

    • Allow the pre-activation to proceed for 2-5 minutes at room temperature.

  • Coupling Reaction:

    • Add the pre-activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.

    • Agitate the mixture using a shaker or nitrogen bubbling for 4-6 hours at room temperature. For extremely difficult couplings, this can be extended to overnight.

  • Monitoring:

    • Take a small sample of resin beads and perform a Kaiser test to check for the presence of free primary amines.

    • If the Kaiser test is positive (blue beads), proceed to a second coupling.

  • Washing:

    • Drain the reaction solution from the vessel.

    • Wash the resin extensively with NMP (3-5 times) to remove excess reagents and byproducts.

  • (Optional) Second Coupling:

    • If the Kaiser test was positive, repeat steps 2-5.

  • Capping (if necessary):

    • If the Kaiser test remains positive after a second coupling, wash the resin with NMP and treat it with a solution of acetic anhydride and DIPEA in NMP to cap any unreacted amines.

Visualizations

Troubleshooting_Workflow start Start: Low Coupling Yield with 2-Fluorophenyl Beta-Amino Acid check_reagent Is a standard coupling reagent (DCC, DIC) being used? start->check_reagent upgrade_reagent Switch to a high-potency reagent: HATU, HCTU, COMU, or PyBOP check_reagent->upgrade_reagent Yes check_conditions Are standard reaction times/temperatures being used? check_reagent->check_conditions No upgrade_reagent->check_conditions optimize_conditions Increase reaction time (e.g., overnight). Consider gentle heating (40-50°C) or microwave synthesis. check_conditions->optimize_conditions Yes double_couple Perform a double coupling. check_conditions->double_couple No optimize_conditions->double_couple check_completion Is the coupling still incomplete? (Monitor with Kaiser Test) double_couple->check_completion cap_and_proceed Cap unreacted amines with acetic anhydride and proceed to the next cycle. check_completion->cap_and_proceed Yes success Coupling Successful check_completion->success No acyl_fluoride For extremely difficult cases, consider acyl fluoride formation (e.g., with TFFH). check_completion->acyl_fluoride Persistent Failure cap_and_proceed->success acyl_fluoride->success

Caption: Troubleshooting workflow for low coupling yield.

References

Sources

minimizing cyclization side reactions in beta-peptide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for β-Peptide Synthesis. Designing and synthesizing peptides composed of β-amino acids presents unique mechanistic challenges compared to standard α-peptide solid-phase peptide synthesis (SPPS). The additional methylene group (Cβ) in the backbone alters the transition state geometries during coupling and deprotection, significantly increasing the thermodynamic drive for unwanted intramolecular cyclizations.

This guide provides field-proven troubleshooting protocols to help you diagnose, prevent, and validate the suppression of cyclization side reactions.

Diagnostic FAQ & Troubleshooting Guides

Issue 1: Mass Shift of -18 Da or -X Da during β-Amino Acid Activation

Q: During the coupling of my β-amino acids, LC-MS analysis of my test cleavage shows a significant byproduct with a mass shift indicating the loss of water (-18 Da) or the failure of the sequence to elongate. What is happening?

The Causality (Expertise & Experience): You are observing β-lactamization . When the C-terminal carboxyl group of a β-amino acid is activated (e.g., via uronium salts like HATU or HBTU), it creates a highly electrophilic center. Because of the backbone flexibility provided by the extra methylene group, the molecule can adopt a conformation that brings the N-terminal nitrogen—even when Fmoc-protected—into close proximity with the activated carbonyl. This triggers an intramolecular 4-exo-trig cyclization, forming a stable 4-membered β-lactam ring[1]. This reaction is highly exacerbated by the presence of strong bases (like DIPEA) required for uronium activation, which act as a thermodynamic sink favoring cyclization over intermolecular peptide bond formation.

Mechanism A Fmoc-β-Amino Acid B Activated Intermediate (Active Ester) A->B Coupling Reagent (e.g., DIC/Oxyma) C Desired Peptide Bond (Intermolecular Aminolysis) B->C + Resin-bound Amine (Kinetic Control) D β-Lactam Byproduct (Intramolecular Cyclization) B->D Excess Base / High Temp (Thermodynamic Sink)

Caption: Reaction pathways during β-amino acid activation in SPPS.

Self-Validating Protocol: Base-Free Carbodiimide Coupling To suppress β-lactam formation, you must switch from base-heavy uronium chemistry to neutral carbodiimide chemistry.

  • Reagent Preparation: Prepare 0.1 M Fmoc-β-amino acid and 0.1 M OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) in anhydrous DMF.

  • Activation: Add 0.1 M DIC (N,N'-Diisopropylcarbodiimide) to the mixture. Do NOT add DIPEA or any tertiary amine.

  • Pre-activation: Allow the mixture to pre-activate for exactly 2 minutes at room temperature.

  • Coupling: Transfer the activated mixture to the resin-bound amine. Couple for 45–60 minutes at room temperature.

  • Validation Check: Perform a micro-cleavage (TFA/TIS/H2O 95:2.5:2.5) of a few resin beads. Analyze via LC-MS. The complete disappearance of the [M-18] β-lactam peak and the presence of the desired [M+H] target mass validates the protocol.

Issue 2: Premature Chain Cleavage at the Dipeptide Stage

Q: My synthesis fails completely after the addition of the second β-amino acid. The resin is empty, and I recover a cyclic byproduct in the solvent waste. How do I fix this?

The Causality (Expertise & Experience): This is the β-peptide equivalent of [2]. In standard α-peptide synthesis, DKP formation (a 6-membered ring) is a known side reaction. In β-peptide synthesis, the equivalent reaction forms an 8-membered cyclo-β-dipeptide [1]. When the Fmoc group is removed from the second residue, the free N-terminal amine attacks the C-terminal ester bond connecting the first amino acid to the resin. This intramolecular attack cleaves the dipeptide from the solid support, washing your product into the waste stream.

Workflow S1 1. Resin Selection (2-CTC Resin) S2 2. Fmoc Deprotection (20% Piperidine) S1->S2 S3 3. Rapid Coupling (DIC/Oxyma, No Base) S2->S3 Proceed immediately R1 Risk: Cyclo-β-dipeptide Formation S2->R1 Prolonged exposure R2 Risk: β-Lactam Formation S3->R2 Uronium salts / DIPEA

Caption: Optimized SPPS workflow highlighting cyclization risk points.

Self-Validating Protocol: Steric Shielding & Rapid Trapping To prevent this, you must introduce extreme steric hindrance at the resin linkage and minimize the lifespan of the free dipeptide amine.

  • Resin Loading: Load the first β-amino acid onto a highly sterically hindered 2-Chlorotrityl chloride (2-CTC) resin . The bulky trityl group physically blocks the N-terminus from accessing the ester bond.

  • Deprotection: After coupling the second β-amino acid, perform Fmoc deprotection using 20% piperidine in DMF for exactly 2 × 3 minutes. Do not exceed this time.

  • Rapid Wash: Wash the resin rapidly with DMF (3 × 30 seconds).

  • In Situ Trapping: Immediately add the pre-activated third Fmoc-β-amino acid (using the DIC/Oxyma protocol above) to acylate the free amine before it can cyclize.

  • Validation Check: Measure the UV absorbance of the Fmoc-piperidine adduct (at 301 nm) during the deprotection of the third amino acid. A quantitative yield matching the initial resin loading confirms that no cyclo-β-dipeptide cleavage occurred.

Issue 3: Sequence Aggregation and Macrolactamization

Q: As my β-peptide grows beyond 6-8 residues, coupling efficiency drops to zero, and I observe unwanted head-to-tail macrolactamization. Why?

The Causality (Expertise & Experience): β-peptides are notorious for forming highly stable secondary structures (such as ) at much shorter chain lengths than α-peptides[3]. This helical preorganization brings the reactive N-terminus and C-terminus (or reactive side chains) into spatial proximity. This drastically lowers the entropic barrier for macrolactamization (large ring cyclization) and causes severe inter-chain aggregation via β-sheet-like hydrogen bonding networks, which physically blocks reagents from accessing the growing chain[4].

Self-Validating Protocol: Structure Disruption via MW-SPPS You must disrupt the hydrogen bonding network using thermal energy and chaotropic agents.

  • Solvent Modification: Replace standard DMF with a chaotropic solvent mixture: 0.1 M LiCl in N-Methyl-2-pyrrolidone (NMP). The lithium ions disrupt inter-chain hydrogen bonds.

  • Microwave-Assisted SPPS (MW-SPPS): Perform couplings under microwave irradiation. Set the synthesizer to ramp to 75°C over 2 minutes, holding for 5 minutes.

  • Pseudoproline Equivalents: If synthesizing mixed α/β sequences, insert a pseudoproline dipeptide (e.g., Fmoc-Xaa-Ser/Thr(ΨMe,Me pro)-OH) every 5-6 residues to introduce a structural "kink" that breaks the helix.

  • Validation Check: Perform a Kaiser test (ninhydrin) after the difficult coupling step. A crisp yellow color (negative result) validates that the aggregation was successfully disrupted and quantitative coupling was achieved.

Data Summaries

Table 1: Coupling Reagent Comparison for β-Peptide SPPS

Coupling System Base Required Activation Intermediate Risk of β-Lactamization Recommendation
HATU / DIPEA Yes (2-3 eq) At-ester / Uronium High Avoid for β-amino acids
HBTU / DIPEA Yes (2-3 eq) Bt-ester / Uronium High Avoid for β-amino acids
DIC / HOBt No Active ester Moderate Acceptable, but slow

| DIC / OxymaPure | No | Active ester | Low | Optimal (Standard) |

Table 2: Resin Selection for Minimizing Cyclo-β-dipeptide Cleavage

Resin Type Linkage Type Steric Hindrance Cleavage Risk at Dipeptide Stage
Wang Benzyl ester Low High
PAM Phenylacetamidomethyl Low High
Rink Amide Amide Moderate Moderate

| 2-Chlorotrityl (2-CTC) | Trityl ester | Very High | Low (Recommended) |

References

  • Juaristi, E., & López-Ruiz, H. (2012). Synthesis of β-Lactams and cyclo-β-Dipeptides from β-Amino Acids: Experimental Observations and Theoretical Analysis. ResearchGate.

  • Goodman, C. M., et al. (2008). Comparison of design strategies for promotion of beta-peptide 14-helix stability in water. PubMed Central (NIH).

  • Amblard, M., et al. (2006). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. PubMed Central (NIH).

  • De Bo, G., et al. (2017). Sequence-Specific Beta-Peptide Synthesis by a Rotaxane-Based Molecular Machine. Journal of the American Chemical Society.

  • Paradis-Bas, M., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry.

Sources

optimizing Fmoc deprotection for aggregation-prone fluorinated sequences

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Fmoc Deprotection for Aggregation-Prone Fluorinated Sequences

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical phenomena that cause synthesis failure in highly fluorinated and aggregation-prone sequences. This resource moves beyond standard protocols to provide mechanistically grounded, self-validating workflows.

Section 1: Diagnostic FAQs – The Causality of Failure

Q: Why do fluorinated peptide sequences aggregate more severely than standard hydrophobic peptides? A: Fluorine is highly electronegative and possesses exceptionally low polarizability. When multiple fluorinated amino acids (e.g., trifluoromethyl-phenylalanine) are incorporated into a growing peptide chain, they induce a "fluorous effect." This is a phenomenon where fluorinated moieties preferentially self-associate rather than interact with standard organic solvents like DMF. This thermodynamic preference drives the formation of dense, on-resin β-sheet networks that physically occlude the N-terminus, rendering it inaccessible to 1[1].

Q: Why does the standard 20% piperidine/DMF protocol fail, and what is the mechanistic rationale for switching to DBU? A: Fmoc removal proceeds via an E1cB β-elimination mechanism. Piperidine (pKa ~11) is often not basic enough to abstract the acidic fluorene proton when the N-terminus is buried in a sterically hindered fluorous aggregate. Switching to 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) provides a stronger (pKa ~13.5), non-nucleophilic amidine base that rapidly forces the β-elimination. Because DBU cannot scavenge the resulting dibenzofulvene (DBF) byproduct, it must be paired with a highly efficient scavenger like piperazine, which also minimizes 2[2][3].

Section 2: Visual Decision Matrix

DeprotectionOptimization N1 Incomplete Fmoc Deprotection (Detected via UV/Kaiser Test) N2 Assess Sequence: High Fluorine Content? N1->N2 N3 Switch Base Cocktail: 2% DBU + 5% Piperazine in NMP N2->N3 Yes (Steric/Fluorous block) N4 Disrupt Fluorous Effect: Pre-treat with 0.8M LiCl/DMF N3->N4 If aggregation persists N6 Validation: UV Baseline & Free Amine Confirmed N3->N6 Success N5 Thermal Disruption: Microwave (90°C) + 0.1M Oxyma N4->N5 If severe β-sheet formation N4->N6 Success N5->N6 Success

Workflow for overcoming Fmoc deprotection failure in fluorinated peptides.

Section 3: Self-Validating Experimental Protocols

Protocol A: The High-Efficiency DBU/Piperazine Cocktail

Causality: DBU provides the necessary thermodynamic driving force for proton abstraction in hindered environments, while piperazine efficiently traps DBF. N-methyl-2-pyrrolidone (NMP) is utilized instead of DMF to maximize the swelling of sterically constrained 3[3]. Methodology:

  • Preparation: Formulate a solution of 2% (v/v) DBU and 5% (w/v) piperazine in peptide-synthesis grade NMP.

  • Application: Drain the storage solvent from the peptide-resin. Add the cocktail (approx. 10 mL per gram of resin).

  • Primary Deprotection: Agitate vigorously for 3 minutes at room temperature, then drain.

  • Secondary Deprotection: Add a fresh aliquot of the cocktail and agitate for an additional 5 minutes.

  • Washing: Wash the resin thoroughly with NMP (5 × 1 min) and DCM (3 × 1 min) to remove all traces of DBU.

  • Self-Validation Check: Perform a Kaiser Test (or Chloranil test for secondary amines). A deep blue/green resin indicates successful deprotection. Concurrently, monitor the UV absorbance of the final wash at 301 nm; a flat baseline confirms complete DBF-adduct removal.

Protocol B: Chaotropic Disruption via Lithium Chloride

Causality: Lithium chloride (LiCl) acts as a potent chaotropic agent. The small, highly charged lithium ions coordinate with the peptide backbone amides, disrupting the intermolecular hydrogen bonds that stabilize the fluorous β-sheets, thereby unmasking the 4[1][4]. Methodology:

  • Preparation: Dissolve anhydrous LiCl in DMF to a concentration of 0.8 M.

  • Pre-treatment: Swell the aggregated peptide-resin in the 0.8 M LiCl/DMF solution for 10 minutes.

  • Deprotection: Drain and immediately add a standard 20% piperidine solution formulated in the same 0.8 M LiCl/DMF solvent. Agitate for 2 × 10 minutes.

  • Clearance: Wash the resin extensively with standard DMF (6 × 1 min) to clear all salts.

  • Self-Validation Check: Observe the resin bed volume before and after LiCl treatment. A visible increase in swelling volume confirms the successful breakdown of the aggregated network.

Protocol C: Suppressed Microwave-Assisted Deprotection

Causality: Thermal energy physically melts secondary structures. However, elevated temperatures exacerbate base-catalyzed side reactions like aspartimide formation. The addition of 0.1 M Oxyma Pure acts as an acidic buffer, slightly lowering the pH of the basic cocktail to suppress side reactions without hindering the 5[5]. Methodology:

  • Preparation: Prepare 20% piperidine in DMF containing 0.1 M Oxyma Pure.

  • Irradiation: Add the solution to the resin in a microwave-safe vessel. Irradiate to reach 90°C and hold for 1.5 to 2 minutes.

  • Washing: Drain and wash rapidly with DMF (5 × 30 seconds).

  • Self-Validation Check: Cleave a micro-aliquot of the resin (using TFA/TIS/H2O) and analyze via LC-MS. Validate success by confirming the target mass and the strict absence of a +222 Da peak (uncleaved Fmoc) or a -18 Da peak (aspartimide formation).

Section 4: Quantitative Data & Strategy Comparison

Deprotection StrategyReagent CompositionTypical Cycle TimeRisk of DKP / AspartimideEfficacy on Fluorous Aggregates
Standard 20% Piperidine in DMF20–30 minModerateLow (Fails on dense β-sheets)
Strong Base 2% DBU + 5% Piperazine in NMP8 minLowHigh (Overcomes steric hindrance)
Chaotropic 20% Piperidine + 0.8M LiCl in DMF20 minModerateVery High (Breaks H-bond networks)
Thermal (MW) 20% Piperidine + 0.1M Oxyma in DMF1.5–3 minLow (Buffered by Oxyma)Very High (Melts secondary structures)

References

  • BenchChem. "Comparative analysis of aggregation-disrupting reagents in SPPS.
  • RSC Advances. "Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis.
  • ACS Omega. "Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis.
  • BenchChem. "Application Notes and Protocols for Fmoc-Cha-OH in Solid-Phase Peptide Synthesis (SPPS).
  • RSC. "Accelerated Fmoc Solid-phase Synthesis of Peptides with Aggregation-disrupting Backbones.

Sources

troubleshooting low yields in SPPS of beta-phenylalanine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Low Yields in SPPS of β-Phenylalanine Derivatives

Welcome to the Advanced Peptide Synthesis Support Center. This guide is designed for researchers and drug development professionals encountering yield and purity bottlenecks during the Solid-Phase Peptide Synthesis (SPPS) of β-peptides, specifically those incorporating β-phenylalanine (β-Phe) derivatives.

Core Mechanistic Challenges: Why β-Phenylalanine is Difficult

Synthesizing peptides containing β-amino acids presents unique thermodynamic and kinetic hurdles compared to standard α-amino acids. The inclusion of an additional methylene group in the peptide backbone fundamentally alters the chemical environment:

  • Steric Hindrance: In β-Phe, the bulky phenyl ring is positioned on the β-carbon (or α-carbon, depending on the specific isomer). This creates a sterically demanding pocket that physically shields the reactive amine or carboxylate, drastically reducing the kinetics of acylation and deprotection[1].

  • On-Resin Aggregation: β-peptides have a severe, sequence-dependent propensity to fold into highly stable secondary structures (such as 14-helices) while still attached to the solid support[2]. This inter-chain hydrogen bonding collapses the resin matrix, expels the solvent, and physically blocks reagents from accessing the growing peptide chain[2].

Diagnostic Decision Tree

When yields drop, identifying whether the failure stems from incomplete coupling, incomplete deprotection, or aggregation is the critical first step.

SPPSTroubleshooting Start Low Yield in β-Phe SPPS Analyze Resin Cleavage & LC-MS Identify Deletions Start->Analyze Deprotection Incomplete Fmoc Deprotection? Analyze->Deprotection +178 Da mass missing Coupling Incomplete Coupling? Analyze->Coupling Missing β-Phe mass Agg Resin Aggregation (Secondary Structures) Deprotection->Agg Coupling->Agg Steric Steric Hindrance (Bulky β-carbon) Coupling->Steric Sol1 Use PEG-based Resin (e.g., ChemMatrix) Agg->Sol1 Sol2 Add 0.1M LiCl or DMSO to Deprotection Mix Agg->Sol2 Sol3 Switch to HATU/Oxyma or Microwave SPPS Steric->Sol3

Diagnostic workflow for identifying and resolving low yields in β-phenylalanine SPPS.

Troubleshooting FAQs

Q: I am observing massive deletion sequences immediately following the incorporation of my β-Phe derivative. Standard DIC/HOBt coupling is failing. What is the mechanistic cause and how do I fix it? A: Standard carbodiimide chemistry (DIC/HOBt) generates an active ester that is insufficiently reactive to overcome the steric barrier of the β-Phe derivative. Solution: Transition to a highly reactive uronium/aminium salt coupling reagent, such as HATU[3]. HATU accelerates the formation of the highly reactive 7-azabenzotriazole active ester, which is much more efficient for sterically hindered amino acids[3]. If steric shielding is severe, implement Microwave-Assisted SPPS (MW-SPPS). Microwave irradiation disrupts intermolecular hydrogen bonds and provides the kinetic energy necessary to drive the coupling of longer β-peptides[4].

Q: My LC-MS shows incomplete Fmoc deprotection (+222 Da adducts) specifically after coupling β-Phe. Extending the piperidine time isn't working. A: The bulky side chain of β-Phe can fold over the N-terminal Fmoc group, sterically blocking the approach of piperidine. Furthermore, if the peptide is aggregating, the local concentration of piperidine inside the resin bead drops significantly. Solution: Introduce a stronger, non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). Replacing or supplementing piperidine with DBU (e.g., 2% DBU in 20% piperidine/DMF) greatly improves the deprotection yield for sterically hindered and aggregating sequences[5].

Q: The synthesis proceeds well for the first 4-5 residues, but yields plummet as the β-peptide chain elongates. The resin beads appear shrunken. A: This is the classic hallmark of sequence-dependent on-resin aggregation[2]. Standard polystyrene (PS) resins lose their swelling capacity when the growing peptide forms strong hydrophobic or hydrogen-bonded networks, effectively terminating the synthesis. Solution: Switch to a PEG-based resin (e.g., ChemMatrix) with a low loading capacity (0.2 - 0.3 mmol/g). PEG resins maintain exceptional swelling in polar aprotic solvents (DMF, NMP) even when the peptide chain attempts to aggregate. Additionally, utilizing structure-breaking solvents like NMP or adding chaotropic salts (0.1 M LiCl) can help keep the peptide chains solvated.

Quantitative Data: Coupling Reagent Comparison for β-Amino Acids

To optimize your synthesis, select the coupling reagent that balances reactivity with the specific steric demands of your β-Phe derivative.

Coupling SystemActivation IntermediateRelative ReactivitySteric ToleranceEpimerization RiskRecommendation for β-Phe SPPS
DIC / HOBt OBt EsterLowPoorLowNot recommended for difficult β-couplings.
DIC / Oxyma Oxyma EsterHighModerateLowGood baseline for unhindered β-amino acids.
HBTU / DIPEA OBt EsterModeratePoorModerateInsufficient for sterically hindered β-Phe.
HATU / DIPEA OAt EsterVery HighExcellentModeratePrimary Choice . Highly effective for β-Phe[3].
COMU / DIPEA Oxyma EsterUltra HighExcellentLowExcellent alternative to HATU; safer byproducts.

Self-Validating Experimental Protocol: Optimized MW-SPPS for β-Peptides

This protocol utilizes microwave heating and high-efficiency coupling reagents to overcome the thermodynamic barriers of β-Phe incorporation. The inclusion of the Kaiser Test acts as a self-validating checkpoint to ensure protocol integrity.

Step 1: Resin Preparation & Swelling

  • Action: Weigh 0.1 mmol of low-loading PEG resin (e.g., Rink Amide ChemMatrix, 0.3 mmol/g) into the reaction vessel. Swell in 5 mL of NMP for 30 minutes at room temperature.

  • Causality: NMP disrupts hydrogen bonding better than DMF, maximizing the pore expansion of the PEG matrix to accommodate bulky β-peptides.

Step 2: Fmoc Deprotection

  • Action: Treat the resin with 5 mL of a deprotection cocktail (20% Piperidine + 2% DBU in NMP). Irradiate in a microwave peptide synthesizer at 75°C for 3 minutes. Wash the resin 5 times with NMP.

  • Causality: DBU provides the necessary basicity to rapidly cleave the Fmoc group even when sterically shielded by the β-Phe side chain[5].

Step 3: Activation and Coupling

  • Action: Dissolve 0.5 mmol (5 eq) of Fmoc-β-Phe-OH and 0.49 mmol (4.9 eq) of HATU in 2 mL of NMP. Add 1.0 mmol (10 eq) of DIPEA. Add the activated mixture to the resin and irradiate at 75°C for 10 minutes.

  • Causality: A slight sub-equivalence of HATU (4.9 eq vs 5.0 eq of amino acid) prevents the highly reactive uronium salt from guanidinylating the unprotected N-terminus of the resin-bound peptide.

Step 4: Validation (Kaiser Test)

  • Action: Extract a few resin beads, apply ninhydrin reagents, and heat at 100°C for 3 minutes.

  • Validation:

    • Pass: Beads remain colorless/yellow. The primary amine is fully acylated. Proceed to Step 5.

    • Fail: Beads turn blue. Coupling is incomplete. Perform a double coupling using DIC/OxymaPure to avoid accumulating HATU byproducts[1].

Step 5: Capping

  • Action: Treat the resin with an Acetic Anhydride / DIPEA / NMP (1:1:8) solution for 5 minutes. Wash thoroughly with NMP.

  • Causality: Permanently blocks any unreacted amino groups, preventing the formation of complex deletion sequences and drastically simplifying final HPLC purification[1].

References

  • Gyros Protein Technologies. "Solid-phase Peptide Synthesis (SPPS) in Research & Development".1

  • ResearchGate. "Overview of Solid Phase Synthesis of Difficult Peptide Sequences". 4

  • Peptide.com. "Overview of Solid Phase Peptide Synthesis (SPPS)". 5

  • PubMed / NIH. "Revealing protein structures in solid-phase peptide synthesis by 13C solid-state NMR: evidence of excessive misfolding for Alzheimer's β". 2

  • Bachem. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives".3

Sources

purification challenges of hydrophobic fluorinated beta-peptides

Technical Support Center: Purification of Hydrophobic Fluorinated -Peptides

Ticket ID: #FP-BETA-992 Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist, Separation Science Division

Introduction: The "Teflon" Peptide Paradox

Welcome to the technical support center. You are likely here because your fluorinated

The Core Challenge:



fluorine
  • Extreme Hydrophobicity: The peptide aggregates in aqueous buffers, clogging injectors.

  • The "Fluorous" Effect: Fluorine atoms segregate from both water and standard lipophilic phases, often leading to irreversible adsorption on C18 columns or zero retention depending on the solvent system.

This guide provides the protocols to solubilize, separate, and recover these difficult molecules.

Module 1: Solubilization (The Pre-requisite)

Issue: "My sample precipitates the moment it hits the mobile phase."

If you cannot dissolve it, you cannot purify it. Standard water/acetonitrile (MeCN) mixtures often fail because they promote hydrogen-bond-driven aggregation. You must disrupt these secondary structures.

The "Magic Solvent" Protocol: HFIP Dissolution

Hexafluoroisopropanol (HFIP) is the gold standard for hydrophobic


Step-by-Step Protocol:

  • Initial Solubilization: Dissolve the crude lyophilized peptide in 100% HFIP (or TFE if HFIP is unavailable). Aim for a concentration of 5–10 mg/mL.

    • Why: HFIP solvates the hydrophobic fluorinated domains and breaks aggregates into monomers.

  • Sonication: Sonicate for 5–10 minutes. The solution must be perfectly clear.

  • Dilution (The Critical Step):

    • Do NOT inject 100% HFIP directly (it effectively acts as a strong eluent and will cause the peptide to elute in the void volume).

    • Dilute the sample 1:1 or 1:2 with Mobile Phase A (Water + 0.1% TFA).

    • Observation: If the sample turns cloudy, you have hit the "critical aggregation concentration." Add 20% n-Propanol to the mixture until clear.

Visual Troubleshooting: Solubility Decision Matrix

SolubilityMatrixStartLyophilized Crude PeptideStandardTry 50% MeCN / 50% WaterStart->StandardCheck1Clear Solution?Standard->Check1HFIPDissolve in 100% HFIPCheck1->HFIPNo (Cloudy)InjectProceed to InjectionCheck1->InjectYesDiluteDilute 1:1 with Water/TFAHFIP->DiluteCheck2Precipitate Forms?Dilute->Check2AddAlcAdd 20% n-Propanol or TFECheck2->AddAlcYes (Cloudy)Check2->InjectNo (Clear)AddAlc->Inject

Figure 1: Decision tree for solubilizing hydrophobic fluorinated peptides prior to HPLC injection.

Module 2: Chromatographic Separation

Issue: "My peptide elutes as a broad smear," or "It sticks to the C18 column and never comes off."

Fluorinated peptides often exhibit "fluorophilicity"—they prefer interacting with other fluorine atoms over alkyl chains. Standard C18 columns rely on hydrophobic interaction, which may be too strong (irreversible binding) or non-selective for fluorine placement.

Stationary Phase Selection
Column TypeMechanismSuitability for Fluorinated

-Peptides
C18 (Standard) Hydrophobic InteractionLow. Often leads to irreversible binding or peak tailing due to strong hydrophobic adsorption.
C4 or C8 Reduced HydrophobicityMedium. Better recovery than C18, but may lack selectivity to separate fluorinated impurities.
PFP (Pentafluorophenyl)

& Fluorophilic
High. The "fluorine-fluorine" interaction provides unique selectivity. Excellent for separating peptides differing by a single fluorine atom.
Fluorous (Perfluoroalkyl) Fluorous PartitioningSpecific. Best if the peptide has a specific perfluoroalkyl tag (F-SPE).
Recommended Workflow: The "Fluorophilic" Mode

If C18 fails, switch to a PFP (Pentafluorophenyl) column . The fluorine atoms on the stationary phase interact with the fluorine on your peptide, often resulting in sharper peaks and different selectivity than C18.

Operating Parameters:

  • Temperature: 60°C – 70°C .

    • Scientific Rationale:

      
      -peptides have slower adsorption/desorption kinetics due to their rigid secondary structure. Heat increases mass transfer and reduces the energy barrier for desorption, sharpening the peaks.
      
  • Mobile Phase Modifiers:

    • Replace Acetonitrile with Methanol or Isopropanol (IPA) if using a PFP column (fluorine interactions are often stronger in MeOH).

    • Add 0.1% TFA (ion pairing is essential to mask terminal charges).

Module 3: The "Ghost Peak" (Carryover & Recovery)

Issue: "I see peaks from the previous run in my blank injection."

Hydrophobic fluorinated peptides adsorb to the stainless steel of the column frits, the injector needle, and the tubing.

Decontamination Protocol

Do not just run a "blank." You must actively strip the system.

  • The "Sawtooth" Wash: Create a cleaning method that oscillates rapidly between 5% B and 100% B (3 cycles, 5 minutes each).

  • The Injection Solvent: Ensure your needle wash solvent is 100% Isopropanol or 50% Methanol/50% TFE . Standard water/MeCN wash vials are ineffective here.

  • Passivation (Extreme Cases): If recovery is consistently low (<50%), the peptide may be binding to the metal LC flow path. Switch to PEEK (polyether ether ketone) tubing and column hardware if possible, or passivate the system with 30% phosphoric acid (consult system manual first).

Workflow Visualization: Optimization Loop

OptLoopRun1Initial Run (C18, 40°C)AnalyzeAnalyze Peak ShapeRun1->AnalyzeDecisionIssue?Analyze->DecisionBroadBroad/TailingDecision->BroadPeak WidthRetainedNo Elution/GhostingDecision->RetainedRecoveryFix1Increase Temp to 60-70°CBroad->Fix1Fix2Switch to PFP ColumnUse MeOH/IPARetained->Fix2Fix1->Run1Fix2->Run1

Figure 2: Iterative optimization loop for correcting peak shape and recovery issues.

Frequently Asked Questions (FAQ)

Q1: Can I use DMSO instead of HFIP for solubilization? A: You can, but DMSO is difficult to remove during lyophilization and can sometimes promote oxidation if your peptide contains Methionine or Cysteine. HFIP is volatile and easily removed. Furthermore, HFIP is superior at breaking down the specific


Q2: My peptide is fluorinated. Should I use Fluorous Solid Phase Extraction (F-SPE)? A: Only if you have a "heavy" fluorous tag (like a


Q3: Why is there a difference between "Amyloid Beta" and "Beta-Peptides"? A: This is a common confusion.

  • Amyloid Beta (

    
    ):  A natural peptide made of 
    
    
    -amino acids
    that forms
    
    
    -sheet aggregates.[1][2]
  • 
    -Peptides:  Synthetic peptides made of 
    
    
    -amino acids
    (backbone extended by one carbon).
  • Relevance: Both aggregate and require HFIP, but

    
    -peptides are proteolytically stable and often more hydrophobic. The protocols in this guide apply to both, but the folding kinetics differ.
    

References

  • Seebach, D., et al. (2004). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography." Helvetica Chimica Acta.

  • Brittain, S. M., et al. (2005). "Enrichment of Fluorinated Peptides Using Fluorous Solid-Phase Extraction." Nature Protocols.

  • Pompeo, F., et al. (2010). "Purification of hydrophobic peptides: The 'magic' of hexafluoroisopropanol." Journal of Peptide Science.

  • Przybyciel, M. (2006). "Fluorinated HPLC Phases: Looking Beyond C18." LCGC North America.

  • Bachem Technical Guides. (2021). "Handling and Solubility of Amyloid Beta Peptides."

Validation & Comparative

19F NMR Chemical Shift Profiling of Ortho-Fluorophenyl β-Amino Acids: A Comparative Guide for Peptidomimetic Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary In the development of advanced peptidomimetics, β-amino acids serve as critical scaffolds that confer resistance to proteolytic degradation. When optimizing these structures, incorporating a fluorine atom onto the phenyl ring is a proven strategy to modulate lipophilicity, pKa, and target binding affinity. However, the exact regiochemistry of this fluorination—specifically choosing the ortho position over meta or para alternatives—profoundly alters the molecule's 3D conformation.

As a Senior Application Scientist, I rely heavily on 19F Nuclear Magnetic Resonance (NMR) spectroscopy to evaluate these structural nuances. With a spin of 1/2, 100% natural abundance, and an extreme sensitivity to the local electronic environment, 19F NMR is the premier analytical tool for this task [1]. This guide objectively compares the physical and spectroscopic performance of ortho-fluorophenyl β-amino acids against their meta and para counterparts, providing actionable, self-validating experimental protocols for your drug discovery workflows.

Mechanistic Causality: Why Ortho-Fluorination Outperforms Alternatives

When designing a β-amino acid pharmacophore, the choice of isomer dictates the molecule's entropic penalty upon binding.

  • The Ortho Advantage (Conformational Locking): The ortho-fluorine atom introduces a distinct dipole moment and significant steric bulk directly adjacent to the β-carbon. This proximity sterically restricts the rotation around the C(aryl)-C(beta) bond. Consequently, the ortho-fluorophenyl β-amino acid is pre-organized into a preferred rotameric state. This conformational locking reduces the entropic penalty upon target binding, often leading to higher binding affinities compared to unsubstituted or para-substituted analogs.

  • 19F NMR Manifestation: Because the 19F chemical shift is exquisitely sensitive to electric field gradients and van der Waals interactions, this conformational restriction is directly observable [2]. The ortho-fluorine, being physically closer to the chiral β-center and the amino group, acts as an excellent spectroscopic probe for backbone dynamics. In contrast, meta and para fluorines project outward into the solvent, rotating freely and offering poor sensitivity to the molecule's internal geometry [3].

Comparative Performance Data

The following table summarizes the quantitative 19F NMR data and structural implications for the three fluorophenyl isomers. Chemical shifts are referenced to the universal standard trichlorofluoromethane (CFCl3) at 0 ppm [4].

ParameterOrtho-Fluorophenyl β-Amino Acid (Target Product)Meta-Fluorophenyl β-Amino Acid (Alternative)Para-Fluorophenyl β-Amino Acid (Alternative)
Typical 19F Chemical Shift (vs CFCl3) -117.0 to -119.5 ppm-112.5 to -114.0 ppm-115.0 to -116.5 ppm
Conformational Flexibility Highly restricted (rotameric locking)Highly flexible (free rotation)Highly flexible (free rotation)
19F NMR Sensitivity to Backbone Excellent (Strong through-space interactions)ModeratePoor (Distance attenuates sensitivity)
Entropic Penalty upon Binding Low (Pre-organized conformation)HighHigh
Primary Utility in Drug Design Bioactive conformation locking, PrOF NMR probesModulating pKa of adjacent groupsBlocking para-hydroxylation, lipophilicity
Experimental Methodology: Self-Validating 19F NMR Protocol

To ensure scientific integrity and reproducibility, analytical protocols must be self-validating. The following workflow guarantees high-fidelity chemical shift profiling for fluorinated β-amino acids.

Step 1: Precision Sample Preparation with Internal Referencing

  • Procedure: Dissolve 5-10 mg of the fluorophenyl β-amino acid in 0.6 mL of a deuterated solvent (e.g., CD3OD or CDCl3). Crucially, spike the sample with 0.05% v/v Trifluoroacetic acid (TFA).

  • Causality & Self-Validation: 19F chemical shifts are notoriously susceptible to solvent dielectric constants and temperature variations. Relying solely on the spectrometer's default unified frequency scale (SR) can introduce errors of up to ±0.5 ppm. By including TFA (which resonates at exactly -76.55 ppm), the system becomes self-validating. Any macro-environmental drift affects both the analyte and the TFA equally, ensuring absolute comparative accuracy across different instruments and days [5].

Step 2: T1 Relaxation Profiling (Inversion-Recovery)

  • Procedure: Execute a standard 180°-τ-90° inversion-recovery pulse sequence to determine the longitudinal relaxation time (T1) of the fluorine nucleus.

  • Causality & Self-Validation: Fluorinated aromatics exhibit highly variable T1 times (ranging from 1 to 8 seconds) depending on molecular weight and solvent viscosity [6]. If the acquisition relaxation delay (D1) is shorter than 5 × T1, the signal integration will be artificially truncated. Measuring T1 first validates that the subsequent quantitative D1 parameter (usually set to 15-20 seconds) is mathematically sound.

Step 3: Dual-Mode Acquisition (1H-Coupled and Decoupled)

  • Procedure: Acquire a 1H-decoupled 19F spectrum (using inverse-gated decoupling to avoid Nuclear Overhauser Effect distortions) and a standard 1H-coupled 19F spectrum.

  • Causality & Self-Validation: The decoupled spectrum collapses the multiplet into a sharp singlet, maximizing the signal-to-noise ratio for precise chemical shift determination. The coupled spectrum acts as an internal structural validator: the presence of a specific ^3J_HF coupling constant (typically 6-10 Hz) confirms the ortho-substitution pattern, definitively differentiating it from meta or para impurities.

Workflow Visualization

The following diagram illustrates the logical progression of our self-validating 19F NMR screening workflow.

G A Sample Preparation Add 0.05% TFA Internal Standard B T1 Relaxation Profiling Validate D1 Delay (>5xT1) A->B C Dual-Mode 19F Acquisition 1H-Decoupled & 1H-Coupled B->C D Chemical Shift Extraction Reference to TFA (-76.55 ppm) C->D E Rotameric & Conformational Analysis of Ortho-Isomer D->E

Self-Validating 19F NMR Workflow for Conformational Analysis of β-Amino Acids.

References
  • Electrostatic Contribution to 19F Chemical Shifts in Fluorotryptophans in Proteins. Biochemistry.[Link]

  • USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES. Annual Review of Biophysics and Biomolecular Structure.[Link]

  • Solid state F-19 NMR parameters of fluorine-labeled amino acids. Part II: Aliphatic substituents. ResearchGate.[Link]

  • SAR by (Protein-Observed) 19F NMR. ACS Chemical Biology.[Link]

  • Direct Chiral 19F NMR Analysis of Fluorine-Containing Analytes and Its Application to Simultaneous Chiral Analysis. Organic Letters.[Link]

Sources

A Comparative Guide to the Chiral HPLC Separation of 3-amino-3-(2-fluorophenyl)propanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The Criticality of Chiral Separation in Drug Development

The spatial arrangement of atoms in a molecule can have a profound impact on its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit different pharmacological and toxicological profiles. Consequently, regulatory agencies worldwide mandate the stereospecific analysis of chiral drug candidates. The ability to accurately separate and quantify enantiomers is therefore a cornerstone of modern drug discovery and development, ensuring the safety and efficacy of new therapeutic agents. For β-amino acids like 3-amino-3-(2-fluorophenyl)propanoic acid, the stereochemistry at the β-carbon is a key determinant of its biological function and metabolic fate.

Comparing Chiral Stationary Phases (CSPs) for the Separation of a Fluorinated β-Amino Acid

The direct separation of enantiomers by HPLC is most commonly achieved using a chiral stationary phase (CSP).[1] The choice of CSP is the most critical factor in developing a successful chiral separation method. The selection process is guided by the analyte's structure and functional groups, which dictate the potential for chiral recognition interactions with the CSP. For 3-amino-3-(2-fluorophenyl)propanoic acid, two major classes of CSPs have shown significant promise: polysaccharide-based and macrocyclic antibiotic-based phases.

Polysaccharide-Based CSPs: A Versatile First Choice

Polysaccharide-based CSPs, typically derivatives of cellulose or amylose, are the most widely used chiral selectors in HPLC.[2] Their chiral recognition mechanism is based on the formation of transient diastereomeric complexes with the analyte enantiomers through a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and inclusion into chiral cavities within the polysaccharide structure.

For the separation of the ethyl ester of 3-amino-3-(2-fluorophenyl)propanoic acid, a cellulose-based CSP, specifically Lux Cellulose-1 , has been successfully employed.[3][4] The phenylcarbamate derivatives on the cellulose backbone provide the necessary sites for interaction with the aromatic ring and the amino and carboxyl groups of the analyte. The fluorine substituent on the phenyl ring can also influence the electronic properties of the aromatic system, potentially enhancing π-π interactions with the CSP.

Macrocyclic Antibiotic-Based CSPs: A Powerful Alternative for Amino Acids

Macrocyclic glycopeptides, such as vancomycin and teicoplanin, are another powerful class of CSPs, particularly well-suited for the separation of amino acids and other amphoteric compounds.[5][6] These CSPs offer a complex array of chiral recognition sites, including peptide linkages, carbohydrate moieties, and ionizable groups, which can engage in multiple interactions with the analyte.

While a direct application for 3-amino-3-(2-fluorophenyl)propanoic acid on a macrocyclic antibiotic CSP was not found in the literature, extensive research on similar β-amino acids suggests that columns like Chirobiotic T (teicoplanin-based) would be an excellent candidate for screening.[7] The primary amine and carboxylic acid groups of the analyte can interact with the acidic and basic sites of the teicoplanin molecule, leading to enantioselective retention. The aromatic ring of the analyte can also interact with the peptide backbone of the chiral selector.

Experimental Data: A Head-to-Head Comparison

To provide a practical comparison, we will consider a documented method for the ethyl ester of the target analyte on a polysaccharide-based CSP and a projected high-probability method on a macrocyclic antibiotic-based CSP for the free amino acid.

ParameterMethod 1: Polysaccharide-Based CSPMethod 2: Macrocyclic Antibiotic-Based CSP (Projected)
Analyte Form Ethyl 3-amino-3-(2-fluorophenyl)propanoate3-amino-3-(2-fluorophenyl)propanoic acid
Chiral Stationary Phase Lux Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate))Chirobiotic T (Teicoplanin)
Mobile Phase n-Hexane / 2-Propanol (90:10, v/v)Methanol / Acetic Acid / Triethylamine (e.g., 100:0.1:0.1, v/v/v)
Mode of Chromatography Normal PhasePolar Organic
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 254 nmUV at 254 nm
Expected Resolution (Rs) > 1.5 (baseline separation)High probability of baseline separation
Key Interactions π-π, Hydrogen Bonding, Dipole-DipoleIonic, Hydrogen Bonding, π-π, Inclusion

Note: The conditions for Method 2 are based on established methods for similar β-amino acids and represent a strong starting point for method development.

Experimental Workflow & Protocol

The successful implementation of a chiral HPLC method requires a systematic approach, from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Dissolve racemic standard or sample in mobile phase inject Inject sample onto chiral column prep_sample->inject separate Isocratic elution with optimized mobile phase inject->separate detect UV Detection separate->detect integrate Integrate enantiomer peaks detect->integrate calculate Calculate Resolution (Rs) and Enantiomeric Excess (%ee) integrate->calculate

Caption: Chiral HPLC analysis workflow.

Detailed Protocol for Method 1 (Polysaccharide-Based CSP)

This protocol is adapted from the published method for the enantioseparation of ethyl 3-amino-3-(2-fluorophenyl)propanoate.[3][4]

1. Materials and Reagents:

  • Racemic standard of ethyl 3-amino-3-(2-fluorophenyl)propanoate

  • HPLC-grade n-Hexane

  • HPLC-grade 2-Propanol

  • Chiral Column: Lux Cellulose-1, 5 µm, 250 x 4.6 mm

2. Instrument and Conditions:

  • HPLC system with UV detector

  • Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Prepare a stock solution of the racemic standard in the mobile phase at a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared sample.

  • Record the chromatogram for a sufficient time to allow for the elution of both enantiomers.

5. Data Processing:

  • Identify and integrate the peaks corresponding to the two enantiomers.

  • Calculate the resolution (Rs) between the two peaks using the formula: Rs = 2(t₂ - t₁) / (w₁ + w₂), where t₁ and t₂ are the retention times and w₁ and w₂ are the peak widths at the base. A resolution of ≥ 1.5 indicates baseline separation.

  • Calculate the enantiomeric excess (%ee) for non-racemic samples using the formula: %ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Causality Behind Experimental Choices

The choice of a normal phase method with a hexane/isopropanol mobile phase for the polysaccharide column is driven by the need to promote the hydrogen bonding and π-π interactions that are crucial for chiral recognition on this type of CSP. The non-polar nature of the bulk solvent (hexane) enhances these interactions. The small amount of polar modifier (isopropanol) is used to control the retention time and improve peak shape.

For the projected method on the Chirobiotic T column, a polar organic mobile phase is proposed. This is because the primary chiral recognition mechanisms on this CSP for amino acids are ionic interactions and hydrogen bonding. The use of a protic solvent like methanol facilitates these interactions. The addition of small amounts of an acid (acetic acid) and a base (triethylamine) helps to control the ionization state of both the analyte and the stationary phase, which is critical for achieving optimal selectivity and peak shape.

Conclusion and Recommendations

Both polysaccharide-based and macrocyclic antibiotic-based CSPs offer viable pathways for the successful chiral separation of 3-amino-3-(2-fluorophenyl)propanoic acid enantiomers.

  • For the ethyl ester derivative, a polysaccharide-based CSP like Lux Cellulose-1 under normal phase conditions is a validated and effective choice.

  • For the underivatized free amino acid, a macrocyclic antibiotic-based CSP such as Chirobiotic T in a polar organic mobile phase is highly recommended as a starting point for method development.

Ultimately, the optimal method will depend on the specific requirements of the analysis, including the form of the analyte (free acid or ester), the desired run time, and the available instrumentation. A systematic screening of different CSPs and mobile phase conditions is always the most effective strategy for developing a robust and reliable chiral separation method.

References

  • Poór, M., et al. (2021). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules, 26(1), 53. [Link]

  • Soloshonok, V. A., et al. (2002). New strategy for the stereoselective synthesis of fluorinated beta-amino acids. The Journal of Organic Chemistry, 67(14), 4972-4979. [Link]

  • Zhang, Q., et al. (2015). Stereoselective Synthesis of Chiral β-Fluoro α-Amino Acids via Pd(II)-Catalyzed Fluorination of Unactivated Methylene C(sp3)–H Bonds: Scope and Mechanistic Studies. Journal of the American Chemical Society, 137(25), 8219-8226. [Link]

  • Poór, M., et al. (2021). (PDF) Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. ResearchGate. [Link]

  • Zhang, Q., et al. (2015). Stereoselective Synthesis of Chiral β-Fluoro α-Amino Acids via Pd(II)-Catalyzed Fluorination of Unactivated Methylene C(sp(3))-H Bonds: Scope and Mechanistic Studies. PubMed. [Link]

  • Péter, A., et al. (2000). High-performance liquid chromatographic separation of the enantiomers of unusual α-amino acid analogues. Journal of Chromatography A, 871(1-2), 105-113. [Link]

  • Zhao, H., et al. (2024). Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. American Journal of Analytical Chemistry, 15(12), 395-406. [Link]

  • Sztojkov-Ivanov, A., et al. (2006). Comparison of Separation Efficiency of Macrocylic Glycopeptide-Based Chiral Stationary Phases for the LC Enantioseparation of β-Amino Acids. Chromatographia, 64(1-2), 89-94. [Link]

  • Lämmerhofer, M. (2010). Chiral stationary phases for β-amino acid enantiomer separation. Amino Acids, 38(2), 403-429. [Link]

  • Wang, Y., et al. (2004). Crystallization-Induced Chiral Inversion As the Key Step for Synthesis of (S)-2-Acetylthio-3-phenylpropanoic Acid from l-Phenylalanine. Organic Letters, 6(19), 3469-3471. [Link]

  • Wallworth, D. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

  • Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. [Link]

  • Péter, A., et al. (2006). High-Performance Liquid Chromatographic Separation of Stereoisomers of β-Amino Acids and a Comparison of Separation Efficiencies on Chirobiotic T and TAG Columns. Journal of Liquid Chromatography & Related Technologies, 29(12), 1713-1733. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Nemutlu, E., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 219, 114945. [Link]

  • Wiley-VCH. (n.d.). 3 - Wiley-VCH. [Link]

  • Wallworth, D. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

  • Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

  • Wang, R., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(2), 707-730. [Link]

  • Forró, E., & Fülöp, F. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry, 15(12), 1893-1897. [Link]

  • Shimadzu. (2020). Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. [Link]

  • El-Gindy, A., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules, 29(17), 3894. [Link]

  • Lee, W., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 177-187. [Link]

Sources

distinguishing 2-fluoro vs 4-fluoro beta-phenylalanine by NMR

Comparative Guide: Distinguishing 2-Fluoro vs. 4-Fluoro -Phenylalanine by NMR

Executive Summary: The "Bottom Line Up Front"

Distinguishing 2-fluoro-


-phenylalanine (2-F)4-fluoro-

-phenylalanine (4-F)
molecular symmetry
  • The Quick Check (1H NMR): Look at the aromatic region (6.9 – 7.5 ppm).

    • 4-F (Para): Shows a symmetric, simplified pattern (typically two multiplets integrating to ~2H each).

    • 2-F (Ortho): Shows a complex, asymmetric pattern (four distinct multiplets integrating to 1H each).

  • The Confirmation (13C NMR): Count the unique aromatic carbon signals.

    • 4-F: Fewer signals due to symmetry (equivalent C2/C6 and C3/C5).

    • 2-F: Six unique aromatic carbon signals (all non-equivalent).

Mechanistic Basis: Symmetry & Coupling

To interpret the spectra correctly, one must understand how the fluorine atom perturbs the spin system.

Structural Symmetry
  • 4-Fluoro Isomer: Possesses a

    
     axis of rotation through the C1-C4 bond (ignoring the slight perturbation from the chiral 
    
    
    -carbon). This renders the protons at positions 2 and 6 enantiotopic (chemically equivalent in achiral solvents), and positions 3 and 5 equivalent.
  • 2-Fluoro Isomer: The ortho-substitution breaks all symmetry in the phenyl ring. Every carbon and proton in the aromatic ring is in a magnetically unique environment.

Heteronuclear Coupling ( and )

Fluorine (

  • 
     (One-bond):  ~245 Hz (Huge doublet in 13C).
    
  • 
     (Three-bond):  6–10 Hz (Visible splitting in 1H).
    

Experimental Protocol

Sample Preparation
  • Solvent: DMSO-d

    
     is preferred over CDCl
    
    
    for amino acids due to solubility and zwitterion stabilization. D
    
    
    O/TFA-d is an alternative if the free acid is insoluble.
  • Concentration: 5–10 mg for

    
    H/
    
    
    F; 20–30 mg for
    
    
    C.
  • Reference: TMS or residual solvent peak (DMSO quintet @ 2.50 ppm).

Acquisition Parameters
  • 1H NMR: Standard 1D. 16 scans. Spectral width 12 ppm.

  • 13C NMR: Proton-decoupled (

    
    C{
    
    
    H}). 512–1024 scans. Relax. delay (
    
    
    )
    
    
    2 sec to allow relaxation of quaternary carbons.
  • 19F NMR: Standard 1D. Spectral width typically -50 to -200 ppm.[1]

Comparative Analysis

H NMR: The Symmetry Test

This is the most rapid differentiation method.

Feature4-Fluoro-

-Phe (Para)
2-Fluoro-

-Phe (Ortho)
Aromatic Integration 4H Total4H Total
Signal Pattern Two sets of signals (AA'BB' or AA'XX' system). Typically two multiplets, each integrating to ~2H.Four distinct sets of signals (ABCDX system). Four separate multiplets, each integrating to 1H.
Coupling Logic Protons ortho to F (H3, H5) are shielded and split by F. Protons meta to F (H2, H6) are deshielded.H3, H4, H5, and H6 are all unique. H3 (ortho to F) usually appears as a distinct triplet-like multiplet.
C NMR: The Carbon Count

Use this for definitive structural confirmation. The key is counting the number of split aromatic peaks.

Carbon Position4-Fluoro (Para)2-Fluoro (Ortho)
C-F (

Hz)
Doublet at ~160-164 ppm (C4)Doublet at ~158-162 ppm (C2)
Ortho to F (

Hz)
One signal (C3/C5 equivalent). Intense doublet.Two signals (C1 and C3 distinct). Two separate doublets.
Meta to F (

Hz)
One signal (C2/C6 equivalent). Intense doublet.Two signals (C4 and C6 distinct). Two separate doublets.
Para to F (

Hz)
Doublet at C1 (Ipso).Doublet at C5.
Total Aromatic Signals 4 Unique Signals (due to symmetry)6 Unique Signals (no symmetry)
F NMR: Chemical Shift

While solvent dependent, the relative shifts are characteristic.

  • 2-Fluoro: Typically resonates downfield (e.g., -110 to -118 ppm) due to the Van der Waals deshielding (ortho effect) from the side chain.

  • 4-Fluoro: Typically resonates upfield (e.g., -115 to -125 ppm) as it is sterically unencumbered.

  • Note: Always run a coupled experiment. If the

    
    F signal is a triplet of triplets  (coupling to two ortho H and two meta H), it is 4-Fluoro . If it is a quartet-like multiplet  (coupling to one ortho, one meta, one para H), it is 2-Fluoro .
    

Decision Logic & Visualization

Analytical Workflow

The following diagram outlines the logical flow for identifying the isomer using standard NMR data.

NMR_Decision_TreeStartUnknown Fluoro-beta-Phe SampleH_NMRStep 1: Acquire 1H NMR(Focus on Aromatic Region 6.5-7.5 ppm)Start->H_NMRSymmetry_CheckAnalyze Splitting PatternH_NMR->Symmetry_CheckResult_4FConclusion: 4-Fluoro Isomer(Para)Symmetry_Check->Result_4F2 Distinct Multiplets(Symmetric AA'BB')Result_2FConclusion: 2-Fluoro Isomer(Ortho)Symmetry_Check->Result_2F4 Distinct Multiplets(Asymmetric ABCD)AmbiguousAmbiguous Result?(Overlap/Broadening)Symmetry_Check->AmbiguousUnclearC_NMRStep 2: Acquire 13C{1H} NMRAmbiguous->C_NMRCount_PeaksCount Unique Aromatic Carbon Signals(excluding ipso C-F)C_NMR->Count_PeaksCount_Peaks->Result_4FFew Signals (Symmetry)C2=C6, C3=C5Count_Peaks->Result_2F6 Unique SignalsNo Equivalence

Figure 1: Decision tree for distinguishing regioisomers based on symmetry observed in 1H and 13C NMR.

13C Splitting Topology

This diagram illustrates why the Carbon NMR looks different based on the coupling constants (

Carbon_Couplingcluster_4F4-Fluoro (Symmetric)cluster_2F2-Fluoro (Asymmetric)Root13C Spectrum(Aromatic Region)C4_4FC4 (Ipso)1J_CF ~245Hz(Doublet)Root->C4_4FC35_4FC3/C5 (Ortho)2J_CF ~22Hz(Doublet - Intense)Root->C35_4FC26_4FC2/C6 (Meta)3J_CF ~8Hz(Doublet - Intense)Root->C26_4FC2_2FC2 (Ipso)1J_CF ~245HzRoot->C2_2FC1_2FC1 (Ortho)2J_CF ~18HzRoot->C1_2FC3_2FC3 (Ortho)2J_CF ~22HzRoot->C3_2FC4_2FC4 (Meta)3J_CF ~8HzRoot->C4_2F

Figure 2: Topology of 13C-Fluorine coupling. Note that 4-F has degenerate (overlapping) signals due to symmetry, whereas 2-F shows distinct signals for every carbon.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for coupling constants).
  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.

  • Vulpetti, A., & Dalvit, C. (2012). "Fluorine NMR for biochemical screening and drug discovery." Drug Discovery Today, 17(15-16), 890-897.

  • Reich, H. J. (2023). "Structure Determination Using NMR: Fluorine Coupling Constants." University of Wisconsin-Madison Chemistry.

mass spectrometry fragmentation patterns of fluorinated beta-peptides

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and methodology guide designed for researchers, analytical chemists, and drug development professionals.

Executive Summary & Analytical Challenge

The incorporation of fluorinated


-amino acids into peptide sequences is a premier strategy in modern drug design. The extra methylene group in the 

-peptide backbone confers exceptional proteolytic stability, while targeted fluorination modulates lipophilicity, binding affinity, and metabolic resistance. However, these same modifications present unique challenges for structural elucidation via tandem mass spectrometry (MS/MS).

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of sequencing these peptidomimetics. The highly electronegative fluorine atoms exert strong inductive electron-withdrawing (-I) effects, which can alter proton mobility during collisional activation. Furthermore, the extended


-amino acid backbone shifts standard diagnostic mass calculations. This guide objectively compares the performance of three primary MS/MS fragmentation modes—Collision-Induced Dissociation (CID) , Higher-energy C-trap Dissociation (HCD) , and Electron Transfer Dissociation (ETD) —providing a self-validating framework for the accurate characterization of fluorinated 

-peptides.

Mechanistic Causality: How Fluorine Alters Fragmentation

To optimize a mass spectrometry workflow, one must first understand the gas-phase physics and chemistry at play.

Collisional Activation (CID & HCD)

In CID and HCD, fragmentation is governed by the mobile proton model . Protons migrate along the peptide backbone, localizing at amide nitrogens to weaken the adjacent bond, ultimately yielding b- and y-ion series .

  • The Fluorine Effect: Fluorine's strong electronegativity withdraws electron density from nearby amide nitrogens, reducing their basicity and potentially stalling proton mobility. This can lead to uneven sequence coverage.

  • Neutral Loss: Under higher energy regimes (HCD), the strong C-F bond can paradoxically induce a competing pathway: the neutral loss of hydrogen fluoride (HF,

    
     Da). While this complicates the spectrum, it serves as a highly specific diagnostic marker for fluorination. Despite these theoretical hurdles, empirical data demonstrates that optimized CID can still produce excellent, high-quality MS/MS spectra for fluorous-labeled and fluorinated peptides, yielding robust b/y series without catastrophic signal degradation[1]. Furthermore, high-resolution alignment algorithms can easily identify the characteristic 
    
    
    
    Da mass shift associated with replacing a hydrogen atom with a fluorine atom[2].
Electron-Driven Activation (ETD)

ETD bypasses the mobile proton requirement entirely. It relies on the gas-phase reaction between multiply protonated peptides and radical anions (e.g., fluoranthene). The transfer of an electron to the


 orbital of the peptide carbonyl forms a radical intermediate that rapidly induces N-C

bond cleavage, yielding c- and z-ion series [3].
  • The Fluorine Effect: Because ETD is a fast, radical-driven process, it is largely immune to the inductive effects of fluorine. It preserves labile side chains and prevents the neutral loss of HF, making it the superior choice for localizing exact positional isomers of fluorinated residues in complex

    
    -peptides[4].
    

Mechanism A Protonated Fluorinated β-Peptide [M+nH]n+ B Vibrational Excitation (CID/HCD) A->B C Electron Transfer (ETD) A->C D Mobile Proton Migration (Altered by 'F' Inductive Effect) B->D E Radical Anion Intermediate (Independent of Proton Mobility) C->E F Amide Bond Cleavage (b and y ions) D->F G Side-Chain Cleavage (Loss of HF, -20 Da) D->G Competing Pathway H N-Cα Bond Cleavage (c and z• ions) E->H

Mechanistic divergence of fluorinated β-peptide fragmentation under collisional vs. electron transfer.

Comparative Performance Data

When selecting an acquisition strategy on a modern Tribrid mass spectrometer (e.g., Orbitrap Fusion Lumos)[5], the choice of fragmentation dictates the quality of the structural data. The table below summarizes the comparative performance of these techniques for fluorinated


-peptides.
Performance MetricCID (Ion Trap)HCD (Orbitrap)ETD (Orbitrap / Ion Trap)
Primary Ion Series b, y ionsb, y, a, and immonium ionsc, z• ions
Sequence Coverage Moderate to HighVery High (Deep backbone cleavage)High (Requires precursor charge

3+)
Impact of Fluorine (-I) Moderate (Can cause missed cleavages)Low (Overcome by higher collision energy)Negligible (Radical-driven)
HF Neutral Loss (-20 Da) Low to ModerateHigh (Excellent diagnostic marker)Very Low (Preserves intact side chain)
Optimal Use Case Routine sequencing of low-charge peptidesHigh-resolution structural confirmationExact localization of fluorination sites

Self-Validating Experimental Protocol

Phase 1: LC Separation & MS1 Survey
  • Chromatography: Utilize a C18 reverse-phase column (e.g., 75 µm × 25 cm, 2 µm particle size). Fluorinated

    
    -peptides exhibit increased hydrophobicity; employ a shallower gradient (e.g., 5-45% Acetonitrile with 0.1% Formic Acid over 60 minutes) to resolve positional isomers.
    
  • MS1 Acquisition: Operate the Orbitrap in positive ion mode. Set the resolution to 120,000 at m/z 200 to ensure accurate mass determination of the

    
     Da fluorination shift[2]. Set the Auto Gain Control (AGC) target to 
    
    
    
    with a maximum injection time of 50 ms.
Phase 2: Decision-Tree MS/MS (Data-Dependent)

Implement a logical filter based on precursor charge state to route ions to the most effective fragmentation cell[5].

  • For Charge States 2+: Route to the HCD cell .

    • Parameters: Normalized Collision Energy (NCE) at 28-30%. Detect fragments in the Orbitrap at 30,000 resolution.

    • Validation Check: Look for the diagnostic neutral loss of HF (

      
       Da) from the precursor or dominant b/y ions.
      
  • For Charge States

    
     3+:  Route to the ETD source .
    
    • Parameters: Use fluoranthene as the reagent anion. Set the ETD reaction time to 50–100 ms (empirically optimized based on peptide length).

    • Validation Check: Analyze the resulting c/z• ion series. The mass difference between adjacent c-ions spanning the fluorinated

      
      -amino acid must equal the exact mass of the modified residue, with no accompanying 
      
      
      
      Da loss.

MS_Workflow A Fluorinated β-Peptide LC Separation B High-Res MS1 Survey Scan (Orbitrap, R=120k) A->B C Precursor Selection (Data-Dependent Acquisition) B->C D HCD Cell (Collisional Activation) C->D Charge State 2+ E ETD Source (Electron Transfer) C->E Charge State ≥3+ F Orbitrap Detection (b/y Ions + HF Neutral Loss) D->F G Orbitrap Detection (c/z Ions, Intact Side Chains) E->G

Workflow for data-dependent MS/MS acquisition of fluorinated β-peptides.

Conclusion & Best Practices

When analyzing fluorinated


-peptides, relying on a single fragmentation technique is an analytical risk. While HCD  provides deep sequence coverage and highly specific diagnostic markers (via HF neutral loss), the inductive effects of fluorine can perturb the mobile proton model, leading to ambiguous localization. ETD  serves as the perfect orthogonal technique; its radical-driven mechanism is blind to fluorine's electronegativity, preserving the modification on the backbone for pinpoint accuracy[3],[4]. By utilizing a decision-tree workflow on a high-resolution Tribrid system, researchers can achieve a self-validating dataset that guarantees absolute structural confidence.

References

  • Examples of tandem mass spectra of fluorous-labeled peptides after CID.... - ResearchGate.
  • Discovery of Protein Modifications Using Differential Tandem Mass Spectrometry Proteomics - PMC.
  • Evaluation of different peptide fragmentation types and mass analyzers in data-dependent methods using an Orbitrap Fusion Lumos Tribrid.
  • Fragmentation of Amino Acids and Microsolvated Peptides and Nucleotides using Electrospray Ionization Tandem Mass Spectrometry - Diva-Portal.org.
  • Distinguishing aspartic and isoaspartic acids in peptides by several mass spectrometric fragmentation methods - PMC.

Sources

comparative metabolic stability of alpha vs beta-fluorophenylalanine

Comparative Metabolic Stability Guide: - vs. -Fluorophenylalanine in Peptide Drug Design

As peptide therapeutics continue to dominate modern drug discovery, overcoming their inherent metabolic liabilities remains a critical challenge. Fluorination is a premier strategy for enhancing the pharmacokinetic properties of amino acids and peptides. However, the exact topographical placement of the fluorine atom dictates whether the resulting molecule becomes a highly stable therapeutic candidate or a chemically unstable intermediate.

In this technical guide, we objectively compare the metabolic and chemical stability of


-fluorophenylalanine

-fluorophenylalanine

Mechanistic Causality: The Stereoelectronics of Fluorine Placement

The stark contrast in stability between


-Fluorophenylalanine: Inherent Chemical Instability

Placing a highly electronegative fluorine atom on the





1

AlphaFluoroDegradationAα-Fluorophenylalanine(Aqueous Media)BHF Elimination(Spontaneous)A->B Base/SolventCatalyzedCImine IntermediateB->CDHydrolysis(+ H2O)C->DEPhenylpyruvic Acid+ AmmoniaD->E

Spontaneous degradation pathway of α-fluorophenylalanine via HF elimination and hydrolysis.

-Fluorophenylalanine: Stereoelectronic Stabilization

Conversely, moving the fluorine atom to the



Because proteases like



23

Quantitative Performance Comparison

The following table synthesizes the expected stability metrics for peptides incorporating standard L-Phe versus its


ParameterStandard L-Phenylalanine

-Fluorophenylalanine

-Fluorophenylalanine
Fluorine Position NoneC

C

Chemical Stability (pH 7.4) Highly Stable (> weeks)Highly Unstable (

< 1 hour)
Highly Stable (> weeks)
Primary Degradation Route Proteolytic cleavageSpontaneous

-elimination of HF
Highly resistant to metabolism
Chymotrypsin Half-Life ~15 - 30 minutesN/A (Chemically degrades first)> 24 hours
Conformational Impact High flexibility (

free)
N/A (Transient existence)Rigid (Restricted by gauche effect)
Drug Dev. Application Endogenous building blockMechanistic probes / Suicide inhibitorsStable peptide drugs / Peptidomimetics

Self-Validating Experimental Protocol: Proteolytic Stability Assay

To empirically verify the metabolic superiority of

self-validating system
Causality-Driven Methodology

1. Peptide Synthesis & Preparation

  • Synthesize three model peptides (e.g., Ac-Ala-Ala-[Variant]-Ala-NH2) using standard Fmoc-SPPS, where the variant is L-Phe,

    
    -fluoro-Phe, or 
    
    
    -fluoro-Phe.
  • Causality:

    
    -fluoro-Phe peptides must be synthesized and cleaved under strictly anhydrous conditions at sub-ambient temperatures to prevent premature HF elimination.
    
  • Prepare 1 mM stock solutions in anhydrous DMSO.

2. Enzymatic Incubation

  • Dilute peptides to 50 µM in 50 mM Tris-HCl buffer (pH 7.4) supplemented with 10 mM CaCl

    
    .
    
  • Causality: CaCl

    
     is critical. Calcium ions stabilize the active conformation of 
    
    
    -chymotrypsin, preventing enzyme autolysis during the extended incubation periods required to test the highly stable
    
    
    -fluoro variants.
  • Initiate the reaction by adding

    
    -chymotrypsin to a final concentration of 10 nM at 37°C.
    

3. Quenching & Extraction

  • At intervals (0, 15, 30, 60, 120, 240 mins), extract 50 µL aliquots and immediately mix with 50 µL of 1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Causality: TFA drops the pH below 2.0, instantly and irreversibly denaturing the protease. Acetonitrile simultaneously precipitates the enzyme, allowing for clean LC-MS/MS extraction.

4. Self-Validation Criteria

  • Positive Control: The standard L-Phe peptide must exhibit a

    
     of <30 minutes. If it does not, the enzyme batch is inactive, and the assay is void.
    
  • Negative Control: A scrambled peptide lacking a chymotrypsin recognition site must remain >95% intact, proving that degradation is target-specific and not due to buffer hydrolysis.

StabilityWorkflowStep1Peptide Synthesis(Fmoc-SPPS with α/β-Fluoro-Phe)Step2Incubation(α-Chymotrypsin, pH 7.4, 37°C)Step1->Step2Step3Quenching(TFA addition at time points)Step2->Step3 Aliquots at 0, 15, 30, 60, 120 minStep4LC-MS/MS Analysis(Quantification of intact peptide)Step3->Step4Step5Pharmacokinetic Modeling(Half-life calculation)Step4->Step5

Standardized workflow for assessing the proteolytic stability of fluorinated peptide variants.

Strategic Recommendations for Drug Development

When engineering peptide therapeutics, the choice of fluorination site is non-negotiable:

  • Avoid

    
    -Fluorination for Therapeutics:  Unless designing a mechanism-based suicide inhibitor that relies on the generation of a reactive imine, 
    
    
    -fluoroamino acids should be strictly avoided due to their rapid aqueous decomposition.
  • Leverage

    
    -Fluorination for Half-Life Extension: 
    
    
    -fluorophenylalanine should be heavily utilized when a phenylalanine residue is identified as a metabolic soft spot (e.g., a primary cleavage site for chymotrypsin-like proteases). The stereoelectronic restriction will reliably increase the peptide's proteolytic half-life without drastically altering its overall hydrophobicity.

References

  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. National Center for Biotechnology Information (PMC).[2]

  • Design and synthesis of novel fluoropeptidomimetics as potential mimics of the transition state during peptide hydrolysis. PubMed (NIH).[1]

  • Fluorinated β²- and β³Amino Acids: Synthesis and Inhibition of α-Chymotrypsin. ResearchGate.[3]

Crownpak vs Chirobiotic T columns for beta-amino acid separation

High-Performance Chiral Separation of -Amino Acids: A Comparative Guide to Crownpak and Chirobiotic T Columns

The integration of


This guide provides an authoritative, mechanistic comparison between two of the most prominent columns used for

Crownpak CR(+)Chirobiotic T

Mechanistic Causality: Decoding the Chiral Selectors

To optimize a separation, one must understand the thermodynamic and steric forces driving chiral recognition. The divergent performance of Crownpak and Chirobiotic T columns is rooted in their distinct molecular architectures.

Crownpak CR(+): Rigid Host-Guest Complexation

The Crownpak CR(+) column utilizes a chiral crown ether (often coated or immobilized on a silica support). The fundamental mechanism relies on host-guest inclusion complexation .

  • The Causality of pH: For chiral recognition to occur, the primary amine of the

    
    -amino acid must be fully protonated to form an ammonium ion (
    
    
    ). This cation acts as the "guest," penetrating the crown ether cavity and forming three simultaneous hydrogen bonds with the ether oxygens. To enforce this protonation, the[1].
  • Steric Limitations: Because the mechanism requires the

    
     group to physically fit inside the cavity, secondary amines (e.g., 
    
    
    -methylated
    
    
    -amino acids) or conformationally constrained imino acids suffer from steric clash. Consequently, Crownpak columns are highly effective for primary
    
    
    -amino acids but generally fail to resolve secondary or cyclic analogues[2].
Chirobiotic T: Multi-Modal Stereoselective Clefts

The Chirobiotic T column employs teicoplanin, a macrocyclic glycopeptide, covalently bonded to silica. Unlike the rigid cavity of a crown ether, teicoplanin forms a flexible "basket" comprising four fused macrocyclic rings, aromatic moieties, and multiple hydrogen-bonding sites.

  • The Causality of Versatility: Enantioseparation on Chirobiotic T is driven by a combination of hydrogen bonding,

    
     interactions, dipole stacking, and steric repulsion within the aglycone cleft. Because it does not rely on a strict inclusion complex, it can easily accommodate the steric bulk of[3].
    
  • Solvent Dynamics: This column operates exceptionally well in hydro-organic modes (e.g., methanol/water). The organic modifier disrupts non-specific hydrophobic retention, allowing the highly stereoselective hydrogen bonds of the teicoplanin cleft to dictate the elution order[4].

Decision Matrix: Selecting the Right Column

Choosing between these columns requires analyzing the analyte's structural properties and the downstream detection requirements (e.g., UV vs. LC-MS).

ColumnSelectionStartTarget: β-Amino AcidEnantioseparationAmineTypeAmine Substitution?Start->AmineTypePrimaryPrimary Amine(-NH2)AmineType->PrimarySecondarySecondary/Cyclic(-NHR)AmineType->SecondarypHSensAnalyte Acid Sensitivity?Primary->pHSensChirobioticChirobiotic T(Hydro-organic, pH 4-7)Secondary->Chirobiotic Requires multi-modalinteractionsAcidStableStable at pH < 2pHSens->AcidStableAcidLabileDegrades at pH < 2pHSens->AcidLabileCrownpakCrownpak CR(+)/CR(-)(Aqueous, pH 1-2)AcidStable->Crownpak Host-guestcomplexationAcidLabile->Chirobiotic Milder conditionsrequired

Decision matrix for selecting between Crownpak and Chirobiotic T columns for β-amino acids.

Comparative Performance Data

The following table synthesizes quantitative operational parameters and performance metrics based on established chromatographic studies[1][3][5].

ParameterCrownpak CR(+)Chirobiotic T
Chiral Selector Chiral Crown EtherTeicoplanin (Macrocyclic Glycopeptide)
Separation Mechanism Host-guest complexation (cavity inclusion)Hydrogen bonding,

, steric, dipole
Analyte Scope Primary

-amino acids
Primary, secondary, and cyclic

-amino acids
Mobile Phase pH Highly acidic (pH 1.0 – 2.0)Mildly acidic to neutral (pH 4.0 – 7.0)
Typical Modifiers Perchloric acid (HClO

), Trifluoroacetic acid (TFA)
Methanol, Ethanol, Ammonium Acetate
Elution Order (Typical) D-enantiomer elutes firstVaries based on steric bulk and organic modifier
LC-MS Compatibility Moderate (TFA can cause ion suppression)Excellent (Volatile buffers easily integrated)

Self-Validating Experimental Protocols

A robust analytical method must be self-validating. The protocols below integrate System Suitability Tests (SST) as mandatory decision gates to ensure the thermodynamic environment is primed for chiral recognition before any unknown samples are injected.

Protocol A: Direct Separation of Primary -Amino Acids via Crownpak CR(+)

Note: This method is optimized for acid-stable primary

  • Mobile Phase Preparation: Prepare an aqueous solution of pH 1.5 using HClO

    
    . (Causality: If LC-MS is required, substitute with 0.5% TFA, though resolution may slightly decrease due to ion-pairing competition[5]).
    
  • Column Equilibration: Flush the Crownpak CR(+) column (150 × 4.0 mm, 5 µm) at a flow rate of 0.4 mL/min. Maintain column temperature strictly at 25°C. (Causality: Crown ether complexation is highly exothermic; elevated temperatures will drastically reduce resolution).

  • System Suitability Test (SST): Inject 5 µL of a racemic standard of

    
    -phenylalanine (1 mg/mL).
    
    • Validation Gate: Calculate the resolution factor (

      
      ). If 
      
      
      , verify the mobile phase pH is
      
      
      2.0. Do not proceed until baseline resolution is achieved.
  • Sample Analysis: Inject 1–5 µL of the unknown analyte dissolved directly in the mobile phase to prevent solvent-induced peak distortion.

Protocol B: Direct Separation of Cyclic -Amino Acids via Chirobiotic T

Note: This method is optimized for conformationally constrained or secondary

  • Mobile Phase Preparation: Prepare a hydro-organic mixture of Methanol/Water (80:20, v/v). Add 0.1% ammonium acetate to control the ionization state of the carboxylate group.

  • Column Equilibration: Purge the Chirobiotic T column (250 × 4.6 mm, 5 µm) at 1.0 mL/min until the system pressure and UV baseline (210 nm) stabilize.

  • System Suitability Test (SST): Inject 5 µL of racemic 2-aminocyclohexanecarboxylic acid.

    • Validation Gate: Confirm

      
      . If 
      
      
      , adjust the organic modifier ratio. (Causality: Increasing the methanol content generally increases retention and resolution by forcing the analyte to interact more intimately with the polar teicoplanin cleft).
  • Sample Analysis: Inject the unknown samples. Elution order should be verified using enantiopure standards if absolute stereochemical assignment is required.

ProtocolValidationPrep1. Mobile PhasePreparationEquil2. ColumnEquilibrationPrep->EquilSST3. System SuitabilityTest (SST)Equil->SSTDecisionRs ≥ 1.5?SST->DecisionRun4. Inject UnknownSamplesDecision->Run Yes (Validated)TroubleshootOptimize pH /Organic ModifierDecision->Troubleshoot No (Fails)Troubleshoot->Equil Re-equilibrate

Self-validating experimental workflow ensuring chromatographic system suitability prior to analysis.

Conclusion

Both Crownpak CR(+) and Chirobiotic T columns are indispensable tools for the separation of



References

  • High-performance liquid chromatographic enantioseparation of beta-amino acids. PubMed (NIH). Available at:[Link]

  • Comparison of the separation efficiencies of chirobiotic T and TAG columns in the separation of unusual amino acids. PubMed (NIH). Available at:[Link]

  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A. Available at:[Link]

  • Facile liquid chromatographic enantioresolution of native amino acids and peptides using a teicoplanin chiral stationary phase. PubMed (NIH). Available at:[Link]

  • Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. Analytical Chemistry (ACS Publications). Available at:[Link]

Conformational Analysis of Ortho-Fluorine Effects in Beta-Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide analyzes the stereoelectronic influence of ortho-fluorine substitution on the aromatic side chains of


-peptides (specifically 

-homophenylalanine analogs). Unlike standard steric constraints (e.g., methyl groups), the ortho-fluorine atom introduces a unique "conformational lock" via electrostatic interactions (

) and dipole alignment. This modification significantly enhances proteolytic stability and secondary structure rigidity (12-helix vs. 14-helix propensity) without the solubility penalties associated with bulkier lipophilic groups.

Part 1: Mechanistic Principles

The "Ortho-Fluorine Effect" in


-peptides is not merely a steric phenomenon; it is a quantum mechanical orchestration of the potential energy surface.
The Fluorine "Clip" Mechanism

In


-peptides containing 

-hPhe (beta-homophenylalanine), the side chain typically enjoys significant rotational freedom around the

(

) and

(

) bonds. Introducing a fluorine atom at the ortho position of the phenyl ring creates a preferential energetic minimum.
  • Electrostatic Locking: The highly electronegative fluorine atom functions as a weak hydrogen bond acceptor. In specific rotamers, the

    
     bond aligns with the backbone amide proton (
    
    
    
    ), forming a pseudo-five-membered ring interaction (
    
    
    ).
  • Dipole Minimization: The

    
     bond dipole opposes the 
    
    
    
    backbone dipole in the folded state, reducing the overall energy of the helix.
  • Steric Gating: Unlike a methyl group (

    
    ), fluorine (
    
    
    
    ) is small enough to avoid clashing with the backbone but large enough to penalize rotation through the eclipsed conformation.
Pathway of Stabilization

The following Graphviz diagram illustrates the causal pathway from atomic substitution to macroscopic stability.

OrthoFluorineEffect subst Ortho-Fluorine Substitution (o-F-beta-hPhe) elec Electronic Effects: High Electronegativity Low Polarizability subst->elec inter Interaction: C-F...H-N (Intra-residue) Dipole Alignment elec->inter conf Conformational Lock: Restricted Chi-1 Angle Reduced Entropy inter->conf macro Macroscopic Properties: Enhanced Helix Stability Proteolytic Resistance conf->macro macro->subst Design Cycle

Figure 1: Mechanistic pathway of ortho-fluorine stabilization in beta-peptides.

Part 2: Comparative Performance Guide

This section compares the ortho-fluoro


-peptide variants against standard non-fluorinated controls and alternative substitution patterns.
Stability & Folding Comparison

The following data synthesizes findings from solution-state NMR and proteolytic assays (e.g., Chymotrypsin/Pronase digestion).

FeatureUnsubstituted (

-hPhe)
Ortho-Fluoro (

-hPhe(2-F))
Meta/Para-Fluoro (

-hPhe(4-F))
Ortho-Methyl (

-hPhe(2-Me))
Dominant Fold Equilibrium (12/14-helix)Stabilized 12-helix EquilibriumDistorted Helix
Side-Chain Mobility High (Free Rotation)Locked (

)
HighRestricted (Steric Clash)
Proteolytic

Baseline (1.0x)High (>5.0x) Moderate (1.5x)High (3.0x)
Lipophilicity (

)
ModerateModerate (+0.2) High (+0.5)High (+0.6)
Solubility GoodGood PoorPoor
Why Ortho-F Wins
  • Vs. Unsubstituted: The unsubstituted peptide suffers from entropic penalties upon folding. Ortho-F pre-organizes the side chain, lowering the entropic cost of helix formation.

  • Vs. Para-F: Para-substitution changes the electronic nature of the ring (making it electron-deficient) but is too far from the backbone to exert a direct "locking" effect.

  • Vs. Ortho-Me: Methyl is strictly steric. While it restricts rotation, it lacks the favorable electrostatic

    
     interaction and often destabilizes the helix due to bulkiness, whereas Fluorine is "isosteric" with Oxygen, allowing it to nestle into the backbone.
    

Part 3: Experimental Validation Protocols

To validate the ortho-fluorine effect in your own


-peptide designs, follow these self-validating protocols.
Protocol A: NMR Conformational Analysis

Objective: Detect the specific


 interaction and quantify helical population.
  • Sample Preparation:

    • Dissolve peptide (2-5 mM) in

      
       (promotes helix) and 
      
      
      
      (controls).
    • Crucial Step: Use a susceptibility-matched NMR tube to prevent line broadening from fluorine.

  • Data Acquisition:

    • 1H-NMR: Assign backbone amide protons. Look for downfield shifts (

      
       ppm) indicating H-bonding.
      
    • 19F-NMR: Acquire 1D proton-decoupled spectra.

    • HOESY (Heteronuclear Overhauser Effect Spectroscopy): This is the "smoking gun" experiment.

      • Setup: Optimize mixing time (

        
        ) to 300-500 ms.
        
      • Target: Look for cross-peaks between the

        
         nucleus and the backbone 
        
        
        
        or
        
        
        .
      • Interpretation: A strong HOE signal confirms the spatial proximity (< 5 \AA) required for the "locking" effect.

  • Variable Temperature (VT) NMR:

    • Measure amide proton temperature coefficients (

      
      ).
      
    • Values > -4 ppb/K indicate solvent-exposed NH (unfolded).

    • Values < -2 ppb/K indicate intramolecular H-bonding (folded).

Protocol B: Circular Dichroism (CD) Titration

Objective: Compare folding propensity.

  • Baseline Scan: Record CD (190-250 nm) in water (random coil expected).

  • TFE Titration: Titrate 2,2,2-trifluoroethanol (0% to 60%).

  • Analysis:

    • 12-Helix Signature: Look for a maximum at ~205 nm and a minimum at ~220 nm.

    • 14-Helix Signature: Look for a maximum at ~200 nm and a minimum at ~215 nm.

    • Comparison: Plot Molar Ellipticity (

      
      ) vs. % TFE. The Ortho-F variant should reach the folded plateau at significantly lower TFE concentrations than the unsubstituted control.
      
Experimental Workflow Diagram

ExperimentalWorkflow synth Solid Phase Peptide Synthesis (Fmoc Strategy) purify HPLC Purification (>95% Purity) synth->purify cd_spec CD Spectroscopy (TFE Titration) purify->cd_spec nmr_spec NMR Analysis (HOESY, ROESY, VT-NMR) purify->nmr_spec valid Validation: Is the Ortho-Lock Active? cd_spec->valid model Computational Modeling (DFT/MD with F-params) nmr_spec->model Constraints model->valid

Figure 2: Integrated workflow for validating fluorinated beta-peptide conformation.

Part 4: Application in Drug Design

Case Study: Protease Resistance In the development of peptidomimetic inhibitors (e.g., for HIV protease or GLP-1 analogs), replacing a natural Phenylalanine with


-hPhe(2-F) has shown to extend plasma half-life from minutes to hours.
  • Logic: Proteases (like Chymotrypsin) rely on an "induced fit" mechanism where the substrate side chain rotates into the hydrophobic pocket. The ortho-fluorine "lock" increases the energy barrier for this rotation, effectively making the peptide a "stiff" substrate that the enzyme cannot easily process.

References

  • Seebach, D., & Gardiner, J. (2008). Beta-peptidic Peptidomimetics. Accounts of Chemical Research. [Link]

  • Bucci, R., et al. (2019).[1] Fluoro-Aryl Substituted

    
    -Peptides in the Development of Foldameric Antiparallel 
    
    
    
    -Sheets. Frontiers in Chemistry. [Link]
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.[2] [Link]

  • Mathad, R. I., et al. (2005).

    
    -Peptides. Helvetica Chimica Acta.[3] [Link]
    
  • Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research. [Link]

Sources

bioisosteric comparison of phenylalanine and 2-fluoro-beta-alanine

Bioisosteric & Functional Comparison: L-Phenylalanine vs. 2-Fluoro- -Alanine

Executive Summary: The Strategic Divergence

In medicinal chemistry, the choice between Phenylalanine and 2-Fluoro-

binding affinitypharmacokinetics/stability

  • L-Phenylalanine (Phe): The gold standard for

    
    -
    
    
    stacking and filling hydrophobic pockets. It is metabolically labile (chymotrypsin susceptibility) and conformationally constrained by the alpha-carbon.
  • 2-Fluoro-ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -Alanine (2-F-
    
    
    -Ala):
    A "fluoro-beta" scaffold.[1][2] It introduces backbone homologation (extra carbon), proteolytic resistance, and electronic modulation via the fluorine atom. It is often used to replace alanine or glycine spacers, or as a minimal scaffold to study the gauche effect, rather than a direct steric replacement for the bulky Phe.

Physicochemical & Structural Analysis

The following data contrasts the fundamental properties of both building blocks. Note the significant electronic influence of the fluorine atom in the beta-amino acid context.

Table 1: Comparative Physicochemical Properties
FeatureL-Phenylalanine (Phe)2-Fluoro-

-Alanine (2-F-

-Ala)
Structure

-amino acid with benzyl side chain

-amino acid with

-fluorine substitution
Formula


Molecular Weight 165.19 g/mol 107.08 g/mol
Steric Bulk (VdW Vol) ~135 ų~78 ų (Significantly smaller)
Electronic Character Electron-rich aromatic ring (

-donor)
Electron-withdrawing Fluorine (

-acceptor)
Backbone Geometry Rigid

-carbon (

)
Flexible

-backbone (

), restricted by F-gauche effect
Acid pKa (

)
1.83~2.8 (Inductive effect lowers pKa vs

-Ala)
Base pKa (

)
9.13~8.5 (Fluorine reduces basicity)
Lipophilicity (LogP) -1.38 (Hydrophobic side chain)-2.5 (Highly polar backbone)
Primary Utility Ligand-Receptor Binding (

-stacking)
Proteolytic Stability &

-NMR Probe

Expert Insight: The


 shift in 2-F-

-Ala is critical. The fluorine atom at the

-position (relative to carboxyl) withdraws electron density, making the amine less basic than standard

-alanine. This alters hydrogen bond donor capability in the peptide backbone.

Mechanistic Bioisosterism: Why Switch?

A. Phenylalanine: The Hydrophobic Anchor

Phe is essential when the target receptor contains "aromatic cages" or hydrophobic pockets (e.g., GPCR ligand binding sites).

  • Mechanism:

    
    -
    
    
    T-shaped or parallel stacking.
  • Limitation: High susceptibility to chymotrypsin-like proteases, leading to rapid in vivo degradation.

B. 2-Fluoro- -Alanine: The Stabilizing Modulator

Replacing an


  • The Fluorine Effect: In standard

    
    -alanine, the backbone is highly flexible (entropic penalty upon binding). Adding the Fluorine atom induces a gauche conformation  between the Fluorine and the Amine/Carboxyl groups due to electrostatic interactions (
    
    
    alignment).
  • Result: This pre-organizes the backbone, reducing the entropic cost of binding without the steric bulk of a phenyl ring.

C. Metabolic Divergence[4]
  • Phe: Precursor to Tyrosine and catecholamines.

  • 2-F-

    
    -Ala:  This is the major catabolite of the chemotherapeutic 5-Fluorouracil (5-FU) .[2] It is generally non-toxic but can be conjugated by bile acids (e.g., forming FBAL-cholate).
    
    • Caution: When using 2-F-

      
      -Ala in drug design, ensure it does not accumulate to toxic levels or interfere with bile acid transport.
      

Visualization: Structural & Metabolic Pathways

The following diagram illustrates the structural transition and the metabolic context of these two molecules.

Bioisostere_Comparisoncluster_0L-Phenylalanine (Alpha-AA)cluster_12-Fluoro-Beta-Alanine (Beta-AA)PhePhenylalanine(Aromatic, Hydrophobic)BindingTarget Binding(Pi-Pi Stacking)Phe->BindingHigh AffinityMetabolismMetabolism(Tyr -> Catecholamines)Phe->MetabolismHydroxylationF_Beta2-Fluoro-beta-Alanine(Aliphatic, Polar)Phe->F_BetaNOT Steric Replacement(Scaffold Hopping)DiffKey Design Choice:Affinity (Phe) vs.Stability (F-Beta)Binding->DiffStabilityProteolytic Stability(Beta-Peptide Backbone)F_Beta->StabilityBackbone ModificationStability->DiffCatabolismOrigin:5-FU CataboliteCatabolism->F_BetaDPD Pathway

Figure 1: Strategic positioning of Phenylalanine vs. 2-Fluoro-

Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Objective: Incorporating 2-F-

Reagents:

  • Fmoc-Phe-OH (Standard)

  • Fmoc-2-fluoro-

    
    -alanine-OH (Specialty building block)
    
  • Coupling Agents: HATU / DIPEA

  • Resin: Rink Amide MBHA

Workflow:

  • Resin Swelling: Swell 100 mg resin in DMF for 30 min.

  • Deprotection: Treat with 20% Piperidine/DMF (

    
     min) to remove Fmoc. Wash 
    
    
    with DMF.
  • Coupling (Critical Step):

    • For Phe: Dissolve Fmoc-Phe-OH (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF. Activate for 30 sec. Add to resin. Reaction time: 45 min .

    • For 2-F-

      
      -Ala: Dissolve Fmoc-2-fluoro-
      
      
      -alanine (3 eq).
    • Note:

      
      -amino acids have slower kinetics due to the extra carbon flexibility. Double coupling  is recommended. Reaction time: 2 
      
      
      60 min
      .
  • Monitoring: Use the Kaiser test (ninhydrin).

    
    -amines may give a lighter blue color than 
    
    
    -amines; ensure thorough washing.
  • Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

  • Validation: Analyze via LC-MS. 2-F-

    
    -Ala peptides will show a mass shift and a distinct 
    
    
    -NMR signal (~ -180 ppm depending on diastereomer).
Protocol B: Comparative Proteolytic Stability Assay

Objective: Verify if replacing Phe (or adjacent residues) with 2-F-

  • Preparation: Dissolve Peptide A (Phe-containing) and Peptide B (2-F-

    
    -Ala analog) in PBS (pH 7.4) to 1 mM.
    
  • Enzyme Addition: Add

    
    -Chymotrypsin (specific for aromatic residues like Phe) or Pronase (non-specific) at an Enzyme:Substrate ratio of 1:100 (w/w).
    
  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot 50

    
    L at 
    
    
    min.
  • Quenching: Add 50

    
    L of 1% TFA in Acetonitrile to stop the reaction.
    
  • Analysis: HPLC integration of the parent peak.

    • Expectation: Peptide A (Phe) will degrade rapidly (

      
       min) with Chymotrypsin. Peptide B (2-F-
      
      
      -Ala) should remain >90% intact, as the
      
      
      -bond and lack of aromatic recognition prevents scissile bond alignment in the protease active site.

References

  • Sweeny, D. J., Barnes, S., Heggie, G. D., & Diasio, R. B. (1987).[3] Metabolism of 5-fluorouracil to an N-cholyl-2-fluoro-beta-alanine conjugate: previously unrecognized role for bile acids in drug conjugation.[4] Proceedings of the National Academy of Sciences, 84(15), 5439–5443. Link

  • Seebach, D., & Gardiner, J. (2008).

    
    -Peptidic Peptidomimetics. Accounts of Chemical Research, 41(10), 1366–1375. (Foundational text on beta-amino acid stability). Link
    
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. (Explains the gauche effect in fluorinated aliphatics). Link

  • Chem-Impex International. (n.d.). 2-Fluoro-beta-alanine hydrochloride Product Guide. Chem-Impex. Link

  • Beilstein Journals. (2024). (Bio)isosteres of ortho- and meta-substituted benzenes. Beilstein Journal of Organic Chemistry. (Context for phenyl bioisosteres). Link

Safety Operating Guide

Hazard Identification and Risk Assessment: Understanding the Molecule

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Proper Disposal of 3-amino-3-(2-fluorophenyl)propanoic Acid

For professionals in research and drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the materials we handle, including their responsible disposal. This guide provides a comprehensive, technically grounded framework for the proper disposal of 3-amino-3-(2-fluorophenyl)propanoic acid, ensuring the safety of laboratory personnel, adherence to regulatory standards, and protection of our environment. Our approach moves beyond a simple checklist, delving into the chemical reasoning that informs these critical procedures.

Proper disposal begins with a thorough understanding of the compound's potential hazards. While a specific Safety Data Sheet (SDS) for 3-amino-3-(2-fluorophenyl)propanoic acid may not be readily available, we can infer its risk profile by examining its structural components and data from analogous compounds.

  • Amino Acid Backbone: The propanoic acid structure is a common chemical motif. While propanoic acid itself is corrosive and can cause skin burns and eye damage, the amino group in this compound may modulate its reactivity.[1][2][3]

  • Fluorinated Aromatic Ring: The presence of a 2-fluorophenyl group is the most significant feature from a disposal perspective. Fluorinated organic compounds, when incinerated, can produce highly toxic and corrosive decomposition products, most notably hydrogen fluoride (HF).[4][5][6] This necessitates specialized disposal methods to neutralize these hazardous byproducts.

  • General Irritancy: Based on SDS for similar fluorinated and amino-aromatic compounds, it is prudent to handle 3-amino-3-(2-fluorophenyl)propanoic acid as a substance that can cause skin, eye, and respiratory irritation.[4][6][7][8]

Therefore, all handling and disposal procedures must be predicated on the assumptions that the compound is an irritant and that its thermal decomposition will generate hazardous substances.

The Regulatory Landscape: A Framework for Compliance

The disposal of laboratory chemicals is not merely a matter of best practice but of legal compliance. In the United States, several regulatory bodies establish the framework for hazardous waste management.

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA governs the management of hazardous waste from its point of generation to its final disposal—a concept known as "cradle-to-grave" responsibility.[9][10][11] Your institution is considered the waste generator and is legally responsible for its proper disposal.

  • Occupational Safety and Health Administration (OSHA): OSHA's regulations, particularly the Hazardous Waste Operations and Emergency Response (HAZWOPER) standard, ensure the safety of workers who handle and are potentially exposed to hazardous substances.[12][13][14] This includes requirements for training, personal protective equipment, and emergency planning.[12][14]

It is critical to recognize that federal regulations provide a baseline. State, local, and institutional Environmental Health and Safety (EHS) offices often have more stringent requirements. Always consult your institution's EHS professionals before initiating any waste disposal protocol.

Step-by-Step Disposal Protocol for 3-amino-3-(2-fluorophenyl)propanoic Acid

This protocol provides a direct, procedural guide for managing waste containing 3-amino-3-(2-fluorophenyl)propanoic acid.

Phase 1: Collection and Segregation
  • Designate a Waste Stream: All waste containing 3-amino-3-(2-fluorophenyl)propanoic acid, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), should be collected as a dedicated solid hazardous chemical waste stream.

  • Avoid Co-mingling: Do not mix this waste with other chemical waste streams, especially incompatible materials.[15][16] Incompatible wastes can react, leading to the generation of gas, heat, or fire. Keep this waste stream separate from strong oxidizing agents, strong bases, and reactive metals.[2][16]

  • No Drain Disposal: Under no circumstances should this chemical or its solutions be disposed of down the drain.[17] Its environmental fate and impact on aquatic life are not fully known, and sewer disposal is a violation of standard laboratory practice and often, local regulations.

Phase 2: Containerization and Labeling
  • Select a Compatible Container: Use a chemically resistant, sealable container, such as a high-density polyethylene (HDPE) pail or drum, for solid waste collection.[18][19] Ensure the container is in good condition with no leaks or cracks. Leave at least 10% headspace to prevent over-pressurization.[17]

  • Apply a Hazardous Waste Label: As soon as the first item of waste is placed in the container, it must be labeled. The label must be clear, legible, and permanently affixed.[9][15]

  • Complete the Label Information: The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "3-amino-3-(2-fluorophenyl)propanoic Acid." List all other components of the waste mixture.

    • The specific hazards (e.g., "Irritant," "Toxic Fumes Upon Combustion").

    • The accumulation start date (the date the first piece of waste was added).

    • The name and contact information of the generating researcher or laboratory.

Phase 3: Storage and Disposal
  • Store in a Satellite Accumulation Area (SAA): The sealed and labeled waste container should be stored in a designated SAA, which must be at or near the point of generation and under the control of the laboratory personnel.[20] The SAA should be a secondary containment unit (like a spill pallet) to contain any potential leaks.[21]

  • Arrange for Pickup: Once the container is full, or if waste generation ceases, contact your institution's EHS office to schedule a pickup. Do not allow waste to accumulate for extended periods.

  • Final Disposal Method: The recommended and most environmentally sound method for the disposal of fluorinated organic compounds is high-temperature incineration .[5][22][23] This must be performed by a licensed hazardous waste management facility equipped with alkaline scrubbers or other off-gas treatment systems.[5][22] This is a critical step because the scrubbers are necessary to neutralize the acidic and highly corrosive hydrogen fluoride (HF) gas produced during combustion, preventing its release into the atmosphere.[5]

Emergency Procedures for Spills

In the event of a spill, prompt and correct action is crucial to mitigate exposure and contamination.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Assess the Spill: For a small spill of solid material, if you are trained and it is safe to do so, proceed with cleanup. For large spills, or any spill you are not comfortable handling, evacuate the area and contact your institution's emergency EHS number.

  • Don Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves (nitrile is generally sufficient for incidental contact with solids).

  • Contain and Clean: Gently sweep or vacuum (with HEPA filter) the solid material and place it into your designated hazardous waste container.[24][25] Avoid generating dust.[18][19][24]

  • Decontaminate: Clean the spill area with a suitable solvent or detergent and water. Collect all cleanup materials as hazardous waste.

  • Report: Report the incident to your supervisor and EHS office as per institutional policy.

Quantitative Data and Safety Summary

ParameterGuideline / SpecificationRationale & References
Assumed Hazard Class Irritant (Skin, Eye, Respiratory)Based on data from structurally similar compounds.[4][6][7]
Personal Protective Equipment (PPE) Safety goggles, lab coat, chemical-resistant gloves.Standard laboratory practice for handling chemical solids.[15][24]
Incompatible Materials Strong oxidizing agents, strong bases, reactive metals.To prevent dangerous chemical reactions in the waste container.[2][16]
Recommended Disposal Method High-temperature incineration at a licensed facility with an acid gas scrubber.To ensure complete destruction and neutralization of hazardous decomposition products like Hydrogen Fluoride (HF).[5][22]
Spill Cleanup Sweep solid material, decontaminate area, collect all materials as hazardous waste.To prevent exposure and environmental contamination.[18][24]

Disposal Decision Workflow

The following diagram outlines the critical decision-making process for the proper disposal of 3-amino-3-(2-fluorophenyl)propanoic acid.

DisposalWorkflow cluster_Lab In the Laboratory cluster_EHS EHS & Waste Vendor Start Waste Generation (3-amino-3-(2-fluorophenyl)propanoic acid) Segregate Segregate as Solid Fluorinated Organic Waste Start->Segregate Container Place in Labeled, Compatible Container Segregate->Container Store Store in Secondary Containment (SAA) Container->Store ContactEHS Contact EHS for Waste Pickup Store->ContactEHS Container Full or Project Complete Transport Transport by Licensed Hazardous Waste Hauler Incinerate High-Temperature Incineration with Acid Gas Scrubbing Transport->Incinerate End Final Destruction & Neutralization Incinerate->End

Caption: Decision workflow for the disposal of 3-amino-3-(2-fluorophenyl)propanoic acid.

By adhering to this comprehensive guide, researchers and drug development professionals can manage the disposal of 3-amino-3-(2-fluorophenyl)propanoic acid with the highest degree of safety, scientific integrity, and environmental stewardship.

References

  • 3-(2-Fluorophenyl)propionic acid - SAFETY DATA SHEET. (2024, March 31). Thermo Fisher Scientific Chemicals, Inc.
  • Safety data sheet according to 1907/2006/EC, Article 31. (2023, February 15). CPAchem.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. Retrieved from [Link]

  • Safety Data Sheet per OSHA HazCom 2012. (2015, November 23).
  • A Lab's Guide to Safe and Compliant Medical Waste Disposal. (2025, June 11). Labcompare. Retrieved from [Link]

  • Guide to the Safe Handling of Fluoropolymer Resins. (n.d.). The Society of the Plastics Industry, Inc. Retrieved from [Link]

  • Fluorine Safety. (n.d.). Princeton University Environmental Health & Safety. Retrieved from [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management Environmental Group, Inc. Retrieved from [Link]

  • OSHA Hazardous Waste Disposal Guidelines. (2024, October 30). CDMS. Retrieved from [Link]

  • Proper Drain Disposal of Chemicals: Guidelines and Best Practices. (2024, December 31). Lab Manager. Retrieved from [Link]

  • Safe Storage and Disposal of Chemicals in A Lab. (n.d.). Tion. Retrieved from [Link]

  • Material Safety Data Sheet: L-Phenylalanine. (n.d.). Cole-Parmer. Retrieved from [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury.
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). A-Lined Handling Systems, Inc. Retrieved from [Link]

  • Giannozzi, N. C., et al. (2023). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. Science, 380(6648), 953-959. Retrieved from [Link]

  • What Are OSHA Requirements for Hazardous Chemical Storage?. (2024, June 18). U.S. Chemical Storage. Retrieved from [Link]

  • Guidelines for Disposing of PFAs. (2023, December 27). MCF Environmental Services. Retrieved from [Link]

  • Propanoic acid: Human health tier II assessment. (2016, July 1). Australian Industrial Chemicals Introduction Scheme (AICIS). Retrieved from [Link]

  • ICSC 0806 - PROPIONIC ACID. (n.d.). International Labour Organization & World Health Organization. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (2015, September 15). Northwestern University. Retrieved from [Link]

  • Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University. Retrieved from [Link]

  • Hazardous Substance Fact Sheet: Propionic Acid. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • Hazardous Waste Operations and Emergency Response (HAZWOPER) - Overview. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. (2022, October 10). U.S. Environmental Protection Agency. Retrieved from [Link]

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. (2023, August 9). eCFR. Retrieved from [Link]

  • Management of Hazardous Waste Pharmaceuticals. (2026, January 22). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Enzyme Technical Association Comments. (2004, November 15).
  • EPA Proposes Two New Rules To Expand Its Authority To Regulate Hazardous Waste Containing PFAS. (2024, February 6). Arnold & Porter. Retrieved from [Link]

Sources

Personal protective equipment for handling 3-amino-3-(2-fluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Safe Handling and Operational Protocol for 3-Amino-3-(2-fluorophenyl)propanoic Acid

Executive Summary

3-Amino-3-(2-fluorophenyl)propanoic acid (CAS: 117391-49-8) is a non-canonical, fluorinated


-amino acid widely utilized in solid-phase peptide synthesis (SPPS) and small-molecule drug discovery (1)[1]. The strategic placement of the highly electronegative fluorine atom on the phenyl ring enhances the proteolytic stability, lipophilicity, and membrane permeability of resulting peptidomimetics (2)[2]. However, handling this compound requires strict adherence to safety protocols due to its potential to cause acute skin, eye, and respiratory irritation (). This guide provides a self-validating, step-by-step operational framework for scientists to safely handle, react, and dispose of this compound.

Physicochemical & Hazard Profile

Understanding the physical state of the chemical is the first step in mitigating exposure risks.

Property / HazardSpecification
Chemical Name 3-Amino-3-(2-fluorophenyl)propanoic acid
CAS Number 117391-49-8 (3)[3]
Molecular Formula C9H10FNO2 (4)[4]
Molecular Weight 183.18 g/mol (5)[5]
Physical State Solid / Fine Powder (5)[5]
GHS Classification Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335) ()
Storage Conditions 2-8°C, desiccated, light-sensitive (3)[3]

Personal Protective Equipment (PPE) Matrix: The Causality of Protection

As an application scientist, it is critical to understand why specific PPE is mandated. The hazards of fluorinated amino acids are not just chemical, but physical (particulate dispersion).

  • Hand Protection: Nitrile Gloves (Min. 0.11 mm thickness)

    • Causality: Nitrile provides an excellent barrier against dry, solid amino acid derivatives. Critical Exception: If the compound is solubilized in polar aprotic solvents like DMF or DMSO during peptide coupling, you must switch to butyl rubber gloves or double-glove. DMSO rapidly permeates nitrile, and it will carry the fluorinated compound directly through the dermal barrier into the bloodstream.

  • Eye Protection: Snug-fitting Chemical Splash Goggles

    • Causality: Standard safety glasses lack orbital seals. Because this compound is a fine powder, electrostatic repulsion during weighing can cause particles to become airborne. Contact with the moisture of the tear film will cause localized pH changes and acute eye irritation (H319).

  • Respiratory Protection: N95 or P100 Particulate Respirator

    • Causality: Required if handling outside of a localized exhaust ventilation system. The aerodynamic diameter of milled chemical powders allows for deep inhalation, triggering severe respiratory tract irritation (H335) ().

  • Body Protection: Flame-Retardant Lab Coat (Knit Cuffs)

    • Causality: Knit cuffs prevent the sleeves from dragging through residual powder on the benchtop, mitigating cross-contamination to other laboratory areas.

Operational Workflow: Solid-Phase Peptide Synthesis (SPPS) Pre-Activation

This protocol outlines the safe handling of the compound during a standard peptide coupling workflow (6)[6].

Step 1: Environmental Control & Dispensing

  • Remove the sealed container from 2-8°C storage and allow it to reach room temperature inside a desiccator before opening. Causality: Opening cold containers causes atmospheric moisture to condense on the powder, degrading the active pharmaceutical ingredient (API) (3)[3].

  • Perform all weighing inside a Ventilated Balance Enclosure (VBE) .

  • Use an anti-static weigh boat and an ionizing bar. Fluorinated powders often hold a strong static charge; neutralizing this prevents the powder from "jumping" and contaminating the balance or the operator.

Step 2: Solubilization & Activation

  • Transfer the weighed solid to a dry reaction vial and move it to a certified chemical fume hood.

  • Dissolve the amino acid in anhydrous DMF or DCM.

    • Validation Check: Before proceeding to coupling, visually inspect the DMF/DCM solution against a dark background. The solution must be completely transparent. Any residual turbidity indicates incomplete solubilization, which will drastically reduce coupling efficiency and clog automated peptide synthesizers.

  • Add the coupling reagent (e.g., HATU) followed by the organic base (e.g., DIPEA) dropwise to control the exothermic activation of the carboxylic acid group.

Step 3: Equipment Decontamination

  • Wipe down the balance and spatulas with a solvent that effectively dissolves the compound (e.g., a 70% Isopropanol/Water mixture).

Spill Response & Halogenated Waste Disposal Plan

Improper disposal of fluorinated compounds can lead to severe environmental and infrastructural damage.

Immediate Spill Mitigation (Solid Powder):

  • Isolate the area and don a P100 respirator.

  • Do not dry sweep. Dry sweeping aerosolizes the irritant.

  • Lightly mist the spill with water or isopropanol to suppress dust generation.

  • Wipe up the dampened powder using absorbent pads and place them in a sealed, labeled container.

Waste Segregation (Critical Step):

  • All waste containing 3-Amino-3-(2-fluorophenyl)propanoic acid—including contaminated solvents, gloves, and wipe-down rags—must be strictly segregated into Halogenated Organic Waste streams.

  • Causality: If fluorinated compounds are mistakenly placed in non-halogenated waste and sent for standard municipal incineration, the thermal degradation of the carbon-fluorine bond generates highly toxic and corrosive Hydrofluoric Acid (HF) gas.

Process Visualization: Safety & Handling Workflow

G Storage 1. Storage & Retrieval (Desiccated, 2-8°C) PPE 2. PPE Donning (Nitrile, Goggles, N95/P100) Storage->PPE Weighing 3. Weighing & Transfer (Ventilated Balance) PPE->Weighing Reaction 4. Solubilization & Reaction (Fume Hood, DMF/DCM) Weighing->Reaction Workup 5. Aqueous Workup (Phase Separation) Reaction->Workup Disposal 6. Waste Disposal (Halogenated Stream) Workup->Disposal

Fig 1: End-to-end safety and operational workflow for handling fluorinated β-amino acids.

References

  • Title: Fluorides Supplier in India (Hazard Statements) Source: chemicalmanufacturers.in URL: [Link]

  • Title: 3-amino-3-(2-fluorophenyl)propanoic Acid - 98% Purity Source: tradeindia.com URL: [Link]

  • Title: Chapter 4. Fluorinated Amino Acids, Peptides, and Proteins Source: researchgate.net URL: [Link]

  • Title: Fluorinated Protein and Peptide Materials for Biomedical Applications Source: nih.gov URL: [Link]

  • Title: Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains Source: mdpi.com URL: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.